molecular formula C10H17N3O6S B3155966 L-Glutathione reduced-13C2,15N CAS No. 815610-65-2

L-Glutathione reduced-13C2,15N

Número de catálogo: B3155966
Número CAS: 815610-65-2
Peso molecular: 310.30 g/mol
Clave InChI: RWSXRVCMGQZWBV-DUHRKNADSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

L-Glutathione reduced-13C2,15N is a useful research compound. Its molecular formula is C10H17N3O6S and its molecular weight is 310.30 g/mol. The purity is usually 95%.
The exact mass of the compound Glutathione-glycine-[13C2,15N] is 310.08755101 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(hydroxycarbonyl(113C)methyl(15N)amino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1/i3+1,8+1,12+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSXRVCMGQZWBV-DUHRKNADSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N[C@@H](CS)C(=O)[15NH][13CH2][13C](=O)O)[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661992
Record name L-gamma-Glutamyl-L-cysteinyl(~13~C_2_,~15~N)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

815610-65-2
Record name L-gamma-Glutamyl-L-cysteinyl(~13~C_2_,~15~N)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 815610-65-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

L-Glutathione Reduced-13C2,15N: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glutathione reduced-13C2,15N is a stable isotope-labeled form of the ubiquitous antioxidant, L-Glutathione (GSH). In this isotopologue, two carbon atoms and one nitrogen atom within the glycine residue are replaced with their heavier, non-radioactive isotopes, ¹³C and ¹⁵N, respectively. This modification results in a molecule with a distinct mass, making it an invaluable tool in analytical and metabolic research. Its identical chemical properties to the endogenous, unlabeled form allow it to be used as a tracer and an internal standard in a variety of applications, particularly in mass spectrometry-based quantitative analyses and metabolic flux studies. This guide provides a comprehensive overview of this compound, its properties, and its applications in scientific research.

Core Concepts

L-Glutathione is a tripeptide composed of glutamate, cysteine, and glycine, and it plays a critical role in cellular protection against oxidative stress, detoxification of xenobiotics, and maintenance of redox homeostasis.[1] The strategic isotopic labeling of the glycine moiety in this compound allows researchers to precisely track the fate of glutathione in biological systems.

The primary applications of this compound are:

  • Internal Standard for Quantitative Analysis: In techniques like liquid chromatography-mass spectrometry (LC-MS), the addition of a known amount of the labeled glutathione to a sample allows for accurate quantification of the endogenous, unlabeled glutathione. The labeled standard co-elutes with the analyte of interest but is distinguished by its higher mass, correcting for variations in sample preparation and instrument response.[2][3]

  • Tracer for Metabolic Flux Analysis: By introducing this compound into cells or organisms, researchers can trace its incorporation into various metabolic pathways. This allows for the study of de novo glutathione synthesis, its turnover rate, and its role in different physiological and pathological conditions.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₈[¹³C]₂H₁₇N₂[¹⁵N]O₆S
Molecular Weight 310.30 g/mol
Isotopic Purity Typically ≥98% for ¹³C and ≥98% for ¹⁵N
Appearance White to off-white solid
Solubility Soluble in water

Experimental Protocols

Quantification of L-Glutathione in Biological Samples using LC-MS/MS

This protocol describes a general method for the accurate quantification of reduced glutathione (GSH) in biological samples, such as cell lysates or plasma, using this compound as an internal standard.

a. Sample Preparation and Derivatization:

  • Sample Collection: Collect biological samples and immediately place them on ice to minimize enzymatic activity and auto-oxidation of GSH.

  • Protein Precipitation: To 100 µL of sample, add 100 µL of ice-cold 10% (w/v) sulfosalicylic acid (SSA). This step precipitates proteins and stabilizes GSH.[2]

  • Internal Standard Spiking: Add a known concentration of this compound to the sample.

  • Centrifugation: Vortex the mixture and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Derivatization: Transfer the supernatant to a new tube. To prevent the auto-oxidation of the thiol group of GSH, derivatization with N-ethylmaleimide (NEM) is often performed. Add 10 µL of 100 mM NEM and incubate for 30 minutes at room temperature.[2][3] This reaction forms a stable GSH-NEM adduct.

b. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific mass transitions for the GSH-NEM adduct and the labeled internal standard (GSH-13C2,15N-NEM) need to be optimized for the specific instrument used. Commonly monitored transitions are:

      • GSH-NEM: m/z 433 -> 304[3]

      • GSH-13C2,15N-NEM: m/z 436 -> 307[3]

c. Data Analysis:

  • Integrate the peak areas for both the endogenous GSH-NEM and the internal standard.

  • Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

  • Quantify the concentration of endogenous GSH by comparing this ratio to a standard curve prepared with known concentrations of unlabeled GSH and a fixed concentration of the internal standard.

Metabolic Flux Analysis of de Novo Glutathione Synthesis

This protocol outlines a general workflow for tracing the synthesis of glutathione in cultured cells using a labeled precursor.

a. Cell Culture and Labeling:

  • Culture cells to the desired confluency.

  • Replace the standard culture medium with a medium containing a stable isotope-labeled precursor for glutathione synthesis, such as [¹³C₂,¹⁵N]-glycine.

  • Incubate the cells for a specific period to allow for the incorporation of the labeled precursor into newly synthesized glutathione. The incubation time will depend on the cell type and the expected turnover rate of glutathione.

b. Sample Collection and Metabolite Extraction:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding ice-cold 80% methanol.[2]

  • Scrape the cells and collect the cell suspension.

  • Lyse the cells by sonication or freeze-thaw cycles.

  • Centrifuge the lysate to pellet cellular debris.

  • Collect the supernatant containing the metabolites.

c. LC-MS/MS Analysis:

  • Analyze the extracted metabolites using LC-MS/MS as described in the quantification protocol.

  • In addition to the unlabeled and fully labeled glutathione, monitor for the presence of other isotopologues that may be formed through different metabolic pathways.

d. Data Analysis and Interpretation:

  • Determine the fractional isotopic labeling of the glutathione pool by calculating the ratio of the peak area of the labeled glutathione to the sum of the peak areas of all glutathione isotopologues.

  • The rate of glutathione synthesis can be calculated from the rate of incorporation of the labeled precursor over time.

  • This data can be used to model the metabolic flux through the glutathione synthesis pathway.

Data Presentation

The following tables provide examples of quantitative data that can be obtained using this compound.

Table 1: LC-MS/MS Parameters for Glutathione Quantification

ParameterSetting
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition (GSH-NEM) m/z 433 -> 304[3]
MRM Transition (GSH-13C2,15N-NEM) m/z 436 -> 307[3]

Table 2: Representative Glutathione Concentrations in Different Cell Lines

Cell LineGlutathione Concentration (nmol/mg protein)
HeLa4.6 ± 0.8 mM[6]
3T3-L1Data not available in the provided context
HepG2Data not available in the provided context
PANC-1Data not available in the provided context

Table 3: Kinetic Parameters of Glutathione Metabolism

ParameterValueSpecies/Cell Type
Glycine Flux 463 ± 55 µmol/(kg·h)Humans[7]
Glycine to Serine Flux 193 ± 28 µmol/(kg·h)Humans[7]
Glycine Decarboxylation Rate 190 ± 41 µmol/(kg·h)Humans[7]

Visualizations

Glutathione de Novo Synthesis Pathway

glutathione_synthesis cluster_precursors Precursor Amino Acids cluster_synthesis Enzymatic Synthesis cluster_product Final Product Glutamate Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glutamate->GCL Cysteine Cysteine Cysteine->GCL Glycine Glycine (or [13C2,15N]-Glycine) GS Glutathione Synthetase (GS) Glycine->GS gamma_GC γ-Glutamylcysteine GCL->gamma_GC ATP -> ADP + Pi GSH Glutathione (GSH) (or this compound) GS->GSH ATP -> ADP + Pi gamma_GC->GS

Caption: De novo synthesis pathway of glutathione.

Experimental Workflow for Metabolic Flux Analysis

mfa_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation start Start with Cultured Cells labeling Incubate with [13C2,15N]-Glycine start->labeling quenching Quench Metabolism (Cold Methanol) labeling->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis (Isotopologue Ratios) lcms->data_analysis flux_calc Metabolic Flux Calculation data_analysis->flux_calc interpretation Biological Interpretation flux_calc->interpretation

Caption: Workflow for metabolic flux analysis.

Glutathione in Antioxidant Defense Signaling

antioxidant_defense cluster_stress Oxidative Stress cluster_gsh_cycle Glutathione Redox Cycle cluster_detox Detoxification ROS Reactive Oxygen Species (ROS) GPx Glutathione Peroxidase (GPx) ROS->GPx GSH GSH (Reduced Glutathione) GSH->GPx GSSG GSSG (Oxidized Glutathione) GR Glutathione Reductase (GR) GSSG->GR GPx->GSSG Detoxified Detoxified Products (e.g., H2O) GPx->Detoxified GR->GSH NADP NADP+ GR->NADP NADPH NADPH NADPH->GR

Caption: Glutathione's role in antioxidant defense.

Conclusion

This compound is a powerful and versatile tool for researchers in various fields, including biochemistry, pharmacology, and clinical research. Its use as an internal standard enables the precise and accurate quantification of endogenous glutathione levels, a key biomarker of oxidative stress. Furthermore, its application as a metabolic tracer provides valuable insights into the dynamics of glutathione synthesis and turnover, contributing to a deeper understanding of cellular metabolism in health and disease. The detailed protocols and data presented in this guide are intended to facilitate the successful implementation of this valuable research tool in the laboratory.

References

L-Glutathione Reduced-13C2,15N: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core chemical properties, detailed experimental protocols, and key metabolic pathway information for L-Glutathione reduced-13C2,15N. This isotopically labeled analog of L-Glutathione is a powerful tool in metabolic research, enabling precise tracing and quantification of glutathione-related pathways.

Core Chemical Properties

This compound is a stable, non-radioactive isotopically labeled form of L-Glutathione, a critical endogenous antioxidant. The incorporation of two Carbon-13 atoms and one Nitrogen-15 atom in the glycine residue results in a mass shift that allows for its differentiation from the unlabeled form in mass spectrometry-based analyses.[1] This makes it an ideal internal standard and tracer for studying glutathione metabolism and its role in various physiological and pathological processes.[2]

PropertyValueReference(s)
Molecular Formula C₈[¹³C]₂H₁₇N₂[¹⁵N]O₆S[3][4]
Molecular Weight 310.30 g/mol [3][4]
Isotopic Enrichment ≥98 atom % ¹³C, ≥98 atom % ¹⁵N[1]
Appearance White to off-white solid[4]
Melting Point ~192-195 °C (decomposes) (based on unlabeled L-Glutathione)[5]
Solubility Soluble in water (62.5 mg/mL with sonication), dilute ethanol, and dimethylformamide (DMF).[6][7][8]
Storage Temperature -20°C[1]
Purity ≥95%[3]
Unlabeled CAS Number 70-18-8[4]
Labeled CAS Number 815610-65-2[8]

Glutathione Metabolism: Biosynthesis and Catabolism

Glutathione (GSH) is synthesized in the cytosol in a two-step, ATP-dependent process. The first and rate-limiting step is the formation of γ-glutamylcysteine from glutamate and cysteine, catalyzed by glutamate-cysteine ligase (GCL). In the second step, glutathione synthetase (GS) adds a glycine residue to form GSH.[9][10] The catabolism of GSH is initiated extracellularly by γ-glutamyl transpeptidase (GGT), which transfers the γ-glutamyl moiety to an amino acid acceptor. The remaining dipeptide, cysteinyl-glycine, is then cleaved by a dipeptidase.[9]

Glutathione_Metabolism Glutathione Biosynthesis and Catabolism Pathway cluster_biosynthesis Biosynthesis (Cytosol) cluster_catabolism Catabolism (Extracellular) Glutamate L-Glutamate gamma_GC γ-Glutamylcysteine Glutamate->gamma_GC Cysteine L-Cysteine Cysteine->gamma_GC GSH L-Glutathione (GSH) gamma_GC->GSH GCL Glutamate-Cysteine Ligase (GCL) gamma_GC->GCL Glycine Glycine Glycine->GSH GS Glutathione Synthetase (GS) GSH->GS GSH_out Extracellular GSH GSH->GSH_out Transport out of cell ATP1 ATP ATP1->GCL drives ADP1 ADP + Pi ATP2 ATP ATP2->GS drives ADP2 ADP + Pi GCL->ADP1 produces GS->ADP2 produces GGT γ-Glutamyl Transpeptidase (GGT) GSH_out->GGT Amino_Acid_Acceptor Amino Acid Acceptor Amino_Acid_Acceptor->GGT gamma_G_AA γ-Glutamyl-Amino Acid CysGly Cysteinyl-Glycine DP Dipeptidase CysGly->DP GGT->gamma_G_AA GGT->CysGly Cysteine_Glycine Cysteine + Glycine DP->Cysteine_Glycine

Caption: Glutathione biosynthesis and catabolism pathway.

Experimental Protocols

The primary application of this compound is in metabolic tracer studies and as an internal standard for the accurate quantification of glutathione levels using mass spectrometry.

Sample Preparation for LC-MS/MS Analysis

Proper sample preparation is crucial to prevent the autooxidation of reduced glutathione and ensure accurate measurements.[11]

  • Cell/Tissue Lysis: Homogenize cells or tissues in a buffer containing a thiol-stabilizing agent, such as N-ethylmaleimide (NEM), to prevent the oxidation of GSH to its disulfide form (GSSG).[12]

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent, such as acetonitrile or methanol, often containing an acid like formic acid.[13]

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Internal Standard Spiking: Add a known concentration of this compound to the supernatant.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute it in a suitable solvent for LC-MS/MS analysis, typically a mixture of water and acetonitrile.[13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol provides a general framework for the analysis of glutathione using a triple-quadrupole or high-resolution mass spectrometer.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column or a HILIC column can be used.[4][13]

    • Mobile Phase A: 0.1% formic acid in water.[12]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[12]

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

    • Flow Rate: 0.3-0.5 mL/min.[4]

    • Column Temperature: 40-50 °C.[12]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.[12]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for triple-quadrupole instruments or high-resolution full scan for Orbitrap or Q-TOF instruments.[4]

    • MRM Transitions (for a triple-quadrupole):

      • Unlabeled GSH: Monitor the transition from the precursor ion m/z to a specific product ion.

      • This compound: Monitor the transition from the precursor ion m/z (M+3) to its corresponding product ion.

    • Data Analysis: Quantify the unlabeled glutathione by comparing its peak area to that of the known concentration of the isotopically labeled internal standard. For tracer studies, analyze the mass isotopologue distribution to determine the incorporation of the labeled atoms into the glutathione pool.[4]

Experimental Workflow for a Metabolic Tracer Study

The following diagram illustrates a typical workflow for a metabolic tracer study using this compound to investigate glutathione dynamics in a cell culture model.

Tracer_Workflow Metabolic Tracer Study Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Phase cell_culture 1. Cell Culture (e.g., under specific conditions) tracer_addition 2. Introduction of Tracer (this compound) cell_culture->tracer_addition incubation 3. Time-Course Incubation tracer_addition->incubation sample_collection 4. Sample Collection (Quenching and Harvesting) incubation->sample_collection sample_prep 5. Sample Preparation (Lysis, Protein Precipitation, Internal Standard Spiking) sample_collection->sample_prep lcms_analysis 6. LC-MS/MS Analysis sample_prep->lcms_analysis data_processing 7. Data Processing (Peak Integration, Normalization) lcms_analysis->data_processing flux_analysis 8. Metabolic Flux Analysis (Isotopologue Distribution Analysis) data_processing->flux_analysis biological_interpretation 9. Biological Interpretation (e.g., Glutathione Synthesis/Turnover Rates) flux_analysis->biological_interpretation

Caption: A typical workflow for a stable isotope tracer study.

By employing this compound in conjunction with the methodologies outlined in this guide, researchers can gain valuable insights into the dynamic regulation of glutathione metabolism in health and disease, aiding in the discovery of novel therapeutic targets and biomarkers.

References

Technical Guide: Certificate of Analysis for L-Glutathione reduced-13C2,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control, analytical specifications, and experimental methodologies associated with L-Glutathione reduced-13C2,15N. This isotopically labeled internal standard is critical for accurate quantification in metabolic studies, drug metabolite screening, and research into oxidative stress.

Certificate of Analysis (CoA) Summary

This section outlines the typical product specifications for a representative batch of this compound.

Product Information
ParameterSpecification
Product Name This compound
Synonyms GSH-13C2,15N; γ-L-Glutamyl-L-cysteinyl-glycine-13C2,15N
CAS Number 815610-65-2
Molecular Formula C₈[¹³C]₂H₁₇N₂[¹⁵N]O₆S
Molecular Weight 310.30 g/mol
Analytical Specifications
TestMethodSpecificationResult
Appearance Visual InspectionWhite crystalline powder, free of foreign matterConforms
Purity (HPLC) HPLC-UV (210 nm)≥ 98%99.2%
Chemical Identity LC-MS/MSConforms to structureConforms
Isotopic Purity (¹³C) Mass Spectrometry≥ 99 atom % ¹³C99.5 atom %
Isotopic Purity (¹⁵N) Mass Spectrometry≥ 98 atom % ¹⁵N98.9 atom %
Solubility Visual InspectionClear, colorless solution at 50 mg/mL in waterConforms
Storage -Store at -20°CConforms

Key Experimental Protocols

The following sections detail the methodologies used to establish the specifications presented in the Certificate of Analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method quantifies the purity of the compound based on its absorbance of UV light.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 30% B

    • 15-17 min: 30% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 2% B

    • 20-25 min: 2% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is accurately weighed and dissolved in Mobile Phase A to a final concentration of 1 mg/mL.

  • Purity Calculation: The area percentage of the main peak relative to the total area of all peaks is calculated.

Identity and Isotopic Enrichment by LC-MS/MS

This method confirms the molecular weight and structure of the compound and determines the extent of isotopic labeling.[1][2]

  • Instrumentation: A triple quadrupole or high-resolution mass spectrometer (e.g., QTOF, Orbitrap) coupled to an HPLC or UHPLC system.[3][4][5]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Sample Preparation: The sample is diluted to approximately 10 µg/mL in a 50:50 mixture of water and acetonitrile with 0.1% formic acid.

  • Mass Analysis:

    • Full Scan: A full scan is performed to identify the parent ion peak corresponding to the labeled glutathione ([M+H]⁺). The expected mass-to-charge ratio (m/z) will be approximately 311.08, reflecting the incorporation of two ¹³C and one ¹⁵N atoms.

    • MS/MS Fragmentation: The parent ion is isolated and fragmented. The resulting fragmentation pattern is compared to a reference standard of unlabeled glutathione to confirm the structure. The mass shift of 3 Da in specific fragments containing the glycine moiety confirms the location of the labels.[2]

  • Isotopic Enrichment Calculation: The relative intensities of the ion peaks for the labeled species (M+3) and any unlabeled species (M) are used to calculate the atom percent enrichment.

NMR for Isotopic Enrichment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine the isotopic enrichment of glutathione.[6] This technique provides detailed structural information and can directly measure the incorporation of ¹³C isotopes.[6]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as D₂O.

  • Analysis: ¹H NMR spectroscopy is used to analyze the sample. The isotopic enrichment of the beta-carbon of the cysteinyl residue of glutathione can be determined directly from the cell extracts without requiring further purification.[6] These isotopic enrichment data are crucial for determining the synthesis rate of glutathione in cell and tissue extracts.[6]

Mandatory Visualizations

The following diagrams illustrate key processes and pathways relevant to the use of this compound.

cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh L-Glutathione reduced-13C2,15N s2 Dissolve in Solvent (e.g., 0.1% TFA in Water) s1->s2 s3 Vortex & Sonicate s2->s3 s4 Filter (0.22 µm) s3->s4 h1 Inject Sample s4->h1 h2 C18 Reverse-Phase Separation h1->h2 h3 UV Detection (210 nm) h2->h3 d1 Integrate Peak Areas h3->d1 d2 Calculate Area % d1->d2 end Final Report d2->end Purity Result (≥98%)

Caption: Workflow for HPLC-based purity analysis.

ROS Reactive Oxygen Species (ROS) H2O H₂O ROS->H2O Reduction GSH L-Glutathione (GSH) GSSG Glutathione Disulfide (GSSG) GSH->GSSG Oxidation GSSG->GSH Reduction GPx Glutathione Peroxidase (GPx) GPx->ROS GPx->GSH GR Glutathione Reductase (GR) GR->GSSG NADPH NADPH NADPH->GR NADP NADP+ NADPH->NADP

Caption: Glutathione's role in ROS detoxification.

start Incoming Raw Material qc1 Initial QC Checks (Appearance, Solubility) start->qc1 test Definitive Testing qc1->test hplc Purity (HPLC) test->hplc Quantitative ms Identity & Isotopic Enrichment (MS) test->ms Qualitative spec Compare to Specifications hplc->spec ms->spec pass Pass Release Batch spec->pass Meets Specs fail Fail Quarantine & Investigate spec->fail Out of Spec

Caption: Quality control release logic for the product.

References

The Biological Role of L-Glutathione reduced-13C2,15N: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological applications of L-Glutathione reduced-13C2,15N, a stable isotope-labeled form of the ubiquitous antioxidant, glutathione. This powerful research tool has become indispensable for elucidating metabolic pathways, quantifying endogenous compounds, and identifying reactive drug metabolites. This document details its core applications, presents quantitative data from tracer experiments, provides detailed experimental protocols, and visualizes key pathways and workflows.

Core Concepts: The Utility of Isotopic Labeling

This compound is a synthetic version of glutathione where two carbon atoms and one nitrogen atom in the glycine moiety are replaced with their heavier, non-radioactive isotopes, ¹³C and ¹⁵N, respectively. This labeling results in a predictable mass shift of +3 Da compared to the endogenous, unlabeled molecule. This mass difference is the key to its utility in mass spectrometry-based analytical techniques, allowing for its precise differentiation from the natural glutathione pool within a biological system.[1]

The primary biological roles and applications of this compound in research are:

  • Metabolic Flux Analysis (MFA): As a tracer, it allows researchers to follow the path of carbon and nitrogen atoms through various metabolic pathways, providing insights into the dynamics of glutathione synthesis, degradation, and utilization under different physiological or pathological conditions.[2]

  • Reactive Metabolite Trapping: It serves as a trapping agent to identify and characterize electrophilic, and often toxic, reactive metabolites of xenobiotics. The labeled glutathione forms stable adducts with these reactive species, and the unique isotopic signature of the adducts facilitates their detection and characterization.[1]

  • Internal Standard for Quantification: Due to its chemical similarity to endogenous glutathione, it is an ideal internal standard for accurate and precise quantification of reduced glutathione (GSH), oxidized glutathione (GSSG), and other related metabolites in complex biological matrices using isotope dilution mass spectrometry.[3][4]

Data Presentation: Quantitative Insights from Tracer Studies

The use of this compound and its isotopically labeled precursors enables the quantification of metabolic flux and isotopic enrichment in various metabolites. The following tables summarize representative quantitative data from such experiments.

Table 1: Isotopic Enrichment of Glutathione and Related Metabolites in Mid-Brain Neurons

This table illustrates the percentage of ¹³C enrichment in key metabolites of the glutathione synthesis pathway in healthy mid-brain neurons after incubation with D-¹³C₆-glucose. This data provides a quantitative measure of the contribution of glucose to the de novo synthesis of glutathione.[2][5]

Metabolite¹³C Enrichment (%)
α-Ketoglutarate62
Glutamate60
Serine11
Glycine7
GSH21
GSSG20

Table 2: LC-MS/MS Parameters for the Quantification of Glutathione

This table provides typical parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of reduced and oxidized glutathione using their stable isotope-labeled internal standards.[4][6]

ParameterSetting
Chromatography
ColumnHypercarb
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Column Temperature40 °C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Multiple Reaction Monitoring (MRM) Transitions
GSH308 > 162
GSH-(¹³C₂,¹⁵N)311 > 165
GSSG613 > 355
GSSG-(¹³C₄,¹⁵N₂)619 > 361

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound.

Protocol 1: In Vitro Reactive Metabolite Trapping Using Human Liver Microsomes

This protocol describes a common method for identifying reactive metabolites of a test compound by trapping them with a mixture of labeled and unlabeled glutathione.[7][8]

Materials:

  • Human Liver Microsomes (HLM)

  • Test Compound (e.g., drug candidate)

  • L-Glutathione reduced (GSH)

  • L-Glutathione reduced-¹³C₂,¹⁵N (¹³C₂,¹⁵N-GSH)

  • NADPH regenerating system (or NADPH)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Trichloroacetic Acid (TCA) or Acetonitrile for reaction termination

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:

    • Human Liver Microsomes (final concentration 0.5 mg/mL)

    • Equimolar mixture of GSH and ¹³C₂,¹⁵N-GSH (final concentration 1 mM total GSH)

    • Test Compound (10-50 µM)

    • Phosphate Buffer (to final volume)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system (or NADPH to a final concentration of 1 mM).

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes.

  • Terminate Reaction: Stop the reaction by adding an equal volume of cold acetonitrile or 100 µL of 10% TCA.

  • Sample Preparation: Centrifuge the terminated reaction mixture at 12,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. Analyze the samples for the presence of GSH-adducts, looking for characteristic isotopic doublets with a mass difference of 3 Da.

Protocol 2: Sample Preparation for Glutathione Analysis in Cultured Cells

This protocol outlines the steps for extracting glutathione from cultured cells for quantitative analysis using an isotopic internal standard.[2][9]

Materials:

  • Cultured cells

  • Phosphate Buffered Saline (PBS), ice-cold

  • N-ethylmaleimide (NEM) solution (1 mM in PBS)

  • 80% Methanol, ice-cold

  • L-Glutathione reduced-¹³C₂,¹⁵N (as internal standard)

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Washing: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Derivatization of Free Thiols: Add 1 mL of 1 mM NEM solution to each well and incubate for 5 minutes at room temperature to block free thiol groups and prevent auto-oxidation of GSH.

  • Metabolite Extraction: Aspirate the NEM solution. Add 1 mL of ice-cold 80% methanol to each well.

  • Cell Lysis: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of L-Glutathione reduced-¹³C₂,¹⁵N to each sample to serve as an internal standard for quantification.

  • Protein Precipitation: Vortex the tubes vigorously for 30 seconds.

  • Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection: Transfer the supernatant containing the metabolites to a new tube.

  • Drying and Storage: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac). Store the dried extracts at -80°C until LC-MS/MS analysis.

Mandatory Visualization

The following diagrams were created using Graphviz (DOT language) to illustrate key pathways and workflows.

de_novo_glutathione_synthesis cluster_precursors Amino Acid Precursors cluster_synthesis Synthesis Pathway Glutamate Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glutamate->GCL Cysteine Cysteine Cysteine->GCL Glycine Glycine GS Glutathione Synthetase (GS) Glycine->GS gamma_GC γ-Glutamylcysteine GCL->gamma_GC ATP -> ADP+Pi GSH L-Glutathione (GSH) GS->GSH ATP -> ADP+Pi gamma_GC->GS

Caption: De novo synthesis pathway of L-Glutathione.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cell_culture 1. Cell Culture / In Vitro System (e.g., Hepatocytes, Microsomes) tracer_addition 2. Addition of this compound (as tracer or trapping agent) cell_culture->tracer_addition incubation 3. Incubation (Time course or endpoint) tracer_addition->incubation quenching 4. Quenching & Metabolite Extraction (e.g., Cold Methanol) incubation->quenching sample_prep 5. Sample Preparation (e.g., Derivatization, Internal Standard Spiking) quenching->sample_prep lcms_analysis 6. LC-MS/MS Analysis (Detection of labeled and unlabeled species) sample_prep->lcms_analysis data_processing 7. Data Processing & Analysis (Peak integration, Isotopic correction) lcms_analysis->data_processing interpretation 8. Biological Interpretation (Flux calculation, Metabolite identification) data_processing->interpretation

Caption: General experimental workflow for stable isotope tracer studies.

References

In-Depth Technical Guide to L-Glutathione Reduced and its Stable Isotope Labeled Analog

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the molecular characteristics of L-Glutathione reduced (GSH) and its isotopically labeled counterpart, L-Glutathione reduced-13C2,15N. This information is crucial for researchers and professionals in drug development and various scientific fields who utilize these compounds in their studies.

Core Molecular Data

The fundamental molecular properties of both standard and isotopically labeled L-Glutathione are summarized below for direct comparison.

PropertyL-Glutathione reducedThis compound
Molecular Formula C10H17N3O6S[1][2][3][4]C8[13C]2H17N2[15N]O6S[5]
Molecular Weight 307.32 g/mol [1][2][4][6]310.30 g/mol [5][7]

The isotopic labeling with two Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom results in a predictable mass shift, making this compound an ideal internal standard for mass spectrometry-based quantitative analyses.

Experimental Protocols

The determination of molecular weight and formula for these compounds relies on standard analytical chemistry techniques.

Mass Spectrometry: High-resolution mass spectrometry (HRMS), such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry, is employed to determine the accurate mass of the molecule. This measured mass is then used to predict the elemental composition and confirm the molecular formula. For the isotopically labeled standard, the observed mass shift confirms the incorporation of the stable isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule, confirming the connectivity of the atoms. For this compound, ¹³C and ¹⁵N NMR would show enriched signals at the labeled positions, verifying the specific sites of isotopic incorporation.

Visualizing the Isotopic Labeling

The following diagram illustrates the relationship between the standard and isotopically labeled L-Glutathione, highlighting the incorporated stable isotopes.

G cluster_0 L-Glutathione reduced cluster_1 Isotopically Labeled A C10H17N3O6S MW: 307.32 B C8[13C]2H17N2[15N]O6S MW: 310.30 A->B Isotopic Labeling (+2 ¹³C, +1 ¹⁵N)

Isotopic relationship between standard and labeled L-Glutathione.

References

A Technical Guide to L-Glutathione reduced-13C2,15N: Sourcing, Quantification, and Application in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on L-Glutathione reduced-13C2,15N, a stable isotope-labeled internal standard crucial for accurate quantification of glutathione (GSH) in biological matrices. This document outlines commercial suppliers, detailed product specifications, and validated experimental protocols for its application in mass spectrometry-based analysis. Furthermore, it delves into the central role of glutathione in cellular metabolism and signaling, visualized through detailed diagrams.

Commercial Suppliers and Product Specifications

This compound is available from several reputable commercial suppliers specializing in stable isotope-labeled compounds. The choice of supplier may depend on factors such as required purity, available pack sizes, and institutional procurement agreements. Below is a summary of key suppliers and their product specifications.

SupplierProduct NameCatalog Number (Example)Isotopic PurityChemical PurityAvailable Quantities
MedChemExpress This compoundHY-D0187SNot explicitly stated, but used as an internal standard.99.9%[1]1 mg, 5 mg, 10 mg
Sigma-Aldrich (Merck) Glutathione-(glycine-13C2,15N) trifluoroacetate salt683620≥99 atom % 13C, ≥98 atom % 15N≥95% (CP)10 mg, 100 mg
Cambridge Isotope Laboratories, Inc. Glutathione (GSH) (glycine-¹³C₂, 98%; ¹⁵N, 96-99%)CNLM-6245-10¹³C₂, 98%; ¹⁵N, 96-99%[2]90% (peptide purity 85-90%)[2]10 mg
Aladdin Scientific This compoundL651569-1mgNot explicitly stated.≥95%[3]1 mg
LGC Standards Glutathione (glycine-13C2,15N) Trifluoroacetate SaltTRC-G597954Not explicitly stated.>95% (HPLC)[4]1 mg, 2.5 mg
Ambeed This compoundam815610-65-2Not explicitly stated.Not explicitly stated.Inquire for details.

Note: Purity and isotopic enrichment values are subject to batch-to-batch variability. It is imperative to consult the Certificate of Analysis (CoA) provided by the supplier for the most accurate and up-to-date information for a specific lot.

Experimental Protocols: Quantification of Glutathione by UPLC-MS/MS

The primary application of this compound is as an internal standard for the accurate quantification of reduced glutathione (GSH) and its oxidized form, glutathione disulfide (GSSG), in various biological samples, including cultured cells, whole blood, and tissues. The use of a stable isotope-labeled internal standard is critical to correct for variations in sample preparation and instrument response.

Sample Preparation for Cultured Cells

Proper sample preparation is crucial to prevent the auto-oxidation of GSH to GSSG and to accurately reflect the intracellular redox state.[5][6] The following protocol is adapted from established methods for the analysis of glutathione in cultured cells.[5]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • N-ethylmaleimide (NEM) solution (e.g., 200 mM in a suitable solvent)

  • Acetonitrile, ice-cold

  • This compound internal standard stock solution (concentration to be optimized based on expected endogenous GSH levels)

  • Microcentrifuge tubes

Procedure:

  • Wash cultured cells with ice-cold PBS to remove media components.

  • Immediately add a mixture of ice-cold acetonitrile and NEM solution to the cells. NEM is an alkylating agent that derivatizes the free thiol group of GSH, preventing its oxidation.[5]

  • Add a known amount of this compound internal standard to each sample.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifuge the lysate to pellet proteins and cellular debris.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness using a vacuum concentrator.

  • Reconstitute the dried extract in the initial mobile phase of the UPLC-MS/MS system.

UPLC-MS/MS Analysis

The following is a representative UPLC-MS/MS method for the analysis of derivatized glutathione. Optimization of chromatographic conditions and mass spectrometer parameters is essential for achieving desired sensitivity and separation.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example): [5]

  • Column: UPLC HSS T3 1.8 µm column (2.1 × 100 mm) or equivalent

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 400 µL/min

  • Column Temperature: 50 °C

  • Gradient:

    • 0-2 min: 98% A, 2% B

    • 2-3.5 min: Linear gradient to 70% A, 30% B

    • 3.5-3.6 min: Linear gradient to 5% A, 95% B

    • 3.6-4.5 min: Hold at 5% A, 95% B

    • 4.5-4.6 min: Return to initial conditions (98% A, 2% B)

    • 4.6-6 min: Column re-equilibration

Mass Spectrometry Parameters (Example): [5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Gas Flow: 900 L/h

  • Desolvation Temperature: 350 °C

  • Multiple Reaction Monitoring (MRM) Transitions:

    • GSH-NEM: m/z 433 > 304

    • GSH-NEM-13C2,15N (Internal Standard): m/z 436 > 307

    • GSSG: m/z 613 > 355

Data Analysis: Quantification is achieved by calculating the peak area ratio of the endogenous analyte (GSH-NEM or GSSG) to the corresponding internal standard (GSH-NEM-13C2,15N). A calibration curve is generated using known concentrations of unlabeled standards with a fixed amount of the internal standard to determine the absolute concentration of glutathione in the samples.

Glutathione Metabolism and Signaling Pathways

Glutathione is a tripeptide synthesized from glutamate, cysteine, and glycine, and it plays a pivotal role in a multitude of cellular processes.[7][8] Its functions extend from antioxidant defense and detoxification to the regulation of cell signaling and gene expression.[1][8]

Glutathione Metabolism

The synthesis and recycling of glutathione are tightly regulated to maintain cellular redox homeostasis. The pathway involves several key enzymes.

Glutathione_Metabolism Glu Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glu->GCL Cys Cysteine Cys->GCL Gly Glycine GS Glutathione Synthetase (GS) Gly->GS gEC γ-Glutamylcysteine gEC->GS GSH Glutathione (GSH) GPx Glutathione Peroxidase (GPx) GSH->GPx GSSG Glutathione Disulfide (GSSG) GR Glutathione Reductase (GR) GSSG->GR NADPH NADPH NADPH->GR NADP NADP+ GCL->gEC GS->GSH GR->GSH GR->NADP GPx->GSSG H2O 2 H2O GPx->H2O H2O2 H2O2 H2O2->GPx

Caption: De novo synthesis and redox cycling of glutathione.

Experimental Workflow for Glutathione Quantification

The following diagram illustrates the logical flow of the experimental protocol for quantifying glutathione using this compound as an internal standard.

Experimental_Workflow SampleCollection 1. Biological Sample Collection (e.g., Cultured Cells) LysisDerivatization 2. Cell Lysis & Derivatization with NEM + Addition of this compound SampleCollection->LysisDerivatization ProteinPrecipitation 3. Protein Precipitation & Centrifugation LysisDerivatization->ProteinPrecipitation SupernatantEvaporation 4. Supernatant Collection & Evaporation ProteinPrecipitation->SupernatantEvaporation Reconstitution 5. Reconstitution in Mobile Phase SupernatantEvaporation->Reconstitution UPLCMSMS 6. UPLC-MS/MS Analysis Reconstitution->UPLCMSMS DataAnalysis 7. Data Analysis (Peak Area Ratio & Calibration Curve) UPLCMSMS->DataAnalysis Quantification 8. Absolute Quantification of Glutathione DataAnalysis->Quantification

Caption: Workflow for glutathione quantification using UPLC-MS/MS.

Glutathione's Role in Redox Signaling

Glutathione is a key player in redox signaling, primarily through the process of S-glutathionylation, where it forms mixed disulfides with cysteine residues on proteins. This post-translational modification can alter protein function and is a mechanism for cellular response to oxidative stress.

Redox_Signaling OxidativeStress Oxidative Stress (e.g., increased ROS) GSH GSH OxidativeStress->GSH Oxidation ProteinSSG Protein-S-SG (S-Glutathionylated Protein, Altered Function) GSH->ProteinSSG ProteinSH Protein-SH (Active Protein) ProteinSH->ProteinSSG S-Glutathionylation Signaling Downstream Signaling Events ProteinSSG->Signaling Grx Glutaredoxin (Grx) ProteinSSG->Grx Grx->ProteinSH De-glutathionylation

Caption: Glutathione's role in redox signaling via S-glutathionylation.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. By offering a consolidated resource on suppliers, analytical methods, and the biochemical context of glutathione, this document aims to facilitate the accurate and reliable measurement of this critical cellular metabolite. For further details on specific applications or troubleshooting, consulting the original research articles and supplier documentation is recommended.

References

An In-depth Technical Guide to L-Glutathione reduced-13C2,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on L-Glutathione reduced-13C2,15N, a stable isotope-labeled internal standard crucial for the accurate quantification of glutathione (GSH) in biological matrices. This document details its chemical properties, provides an in-depth overview of relevant metabolic pathways, and outlines a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Core Compound Data

This compound is a non-radioactive, isotopically labeled form of L-Glutathione, where two carbon atoms and one nitrogen atom in the glycine moiety are replaced with their heavy isotopes, ¹³C and ¹⁵N, respectively. This mass shift allows for its use as an ideal internal standard in mass spectrometry-based quantification, as it co-elutes with the unlabeled endogenous analyte but is distinguishable by its higher mass-to-charge ratio (m/z).

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 815610-65-2
Molecular Formula C₈[¹³C]₂H₁₇N₂[¹⁵N]O₆S
Molecular Weight 310.30 g/mol
Appearance White to off-white solid
Purity Typically ≥95%
Storage Conditions -20°C, protected from light and moisture
Solubility Soluble in water and ethanol

Glutathione Metabolic Pathways

Glutathione is a tripeptide synthesized from the amino acids glutamate, cysteine, and glycine.[1][2] It plays a critical role in cellular protection against oxidative stress, detoxification of xenobiotics, and maintenance of redox homeostasis.[2][3] The key pathways involving glutathione are its biosynthesis and the redox cycle.

Glutathione Biosynthesis and Recycling

The de novo synthesis of glutathione occurs in the cytosol through two ATP-dependent enzymatic steps.[2][3] First, glutamate-cysteine ligase (GCL) catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine. This is the rate-limiting step in GSH synthesis.[3] Subsequently, glutathione synthetase (GS) adds glycine to the C-terminus of γ-glutamylcysteine to form glutathione.[3]

The antioxidant function of GSH involves its oxidation to glutathione disulfide (GSSG) by glutathione peroxidase (GPx) while reducing reactive oxygen species.[3] GSSG can be reduced back to two molecules of GSH by glutathione reductase (GR), utilizing NADPH as a reducing equivalent.[3] This recycling is vital for maintaining a high GSH/GSSG ratio, which is a key indicator of cellular redox status.

Glutathione_Pathway Glutamate L-Glutamate Cysteine L-Cysteine gamma_EC γ-Glutamylcysteine Glutamate->gamma_EC Glutamate-Cysteine Ligase (GCL) Cysteine->gamma_EC Glutamate-Cysteine Ligase (GCL) Glycine Glycine GSH GSH (Reduced Glutathione) gamma_EC->GSH Glutathione Synthetase (GS) Glycine->GSH Glutathione Synthetase (GS) GSSG GSSG (Oxidized Glutathione) GSH->GSSG Glutathione Peroxidase (GPx) GSSG->GSH Glutathione Reductase (GR) NADPH NADPH + H+ NADP NADP+ NADPH->NADP ROS Reactive Oxygen Species (ROS) H2O 2 H₂O ROS->H2O

Caption: Glutathione biosynthesis from amino acid precursors and its recycling through the redox cycle.

Experimental Protocol: Quantification of Glutathione using this compound by LC-MS/MS

This protocol outlines a common method for the quantification of reduced glutathione (GSH) and its oxidized form, glutathione disulfide (GSSG), in biological samples, such as whole blood or cell lysates, using this compound as an internal standard. Derivatization with N-ethylmaleimide (NEM) is included to stabilize the reactive thiol group of GSH.

Reagents and Materials
  • This compound

  • Unlabeled GSH and GSSG standards

  • N-ethylmaleimide (NEM)

  • Sulfosalicylic acid (SSA)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Biological matrix (e.g., whole blood, cell culture)

Sample Preparation Workflow

The sample preparation involves protein precipitation, reduction of GSSG (if total glutathione is to be measured), and derivatization of free thiol groups.

Experimental_Workflow Sample 1. Biological Sample (e.g., Whole Blood, Cell Lysate) Spike 2. Spike with Internal Standard (this compound) Sample->Spike Precipitation 3. Protein Precipitation (e.g., with Sulfosalicylic Acid) Spike->Precipitation Derivatization 4. Derivatization (with N-ethylmaleimide - NEM) Precipitation->Derivatization Centrifuge 5. Centrifugation Derivatization->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant LCMS 7. LC-MS/MS Analysis Supernatant->LCMS

References

Navigating the Landscape of Isotopic Purity: A Technical Guide to L-Glutathione reduced-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of L-Glutathione reduced-¹³C₂,¹⁵N, a critical stable isotope-labeled internal standard and tracer for metabolomics, clinical mass spectrometry, and metabolism research. This document outlines the key quality attributes, detailed analytical methodologies for purity assessment, and its application in metabolic pathway analysis.

Quantitative Quality Attributes

The quality of L-Glutathione reduced-¹³C₂,¹⁵N is defined by its isotopic enrichment and chemical purity. These parameters are crucial for accurate quantification and metabolic tracing studies. The following tables summarize typical specifications from leading suppliers.

Table 1: Isotopic Purity Specifications

ParameterSpecificationTypical Analytical Method
¹³C Isotopic Enrichment≥98 atom %Mass Spectrometry, NMR Spectroscopy
¹⁵N Isotopic Enrichment≥98 atom %Mass Spectrometry, NMR Spectroscopy

Table 2: Chemical and Physical Purity Specifications

ParameterSpecificationTypical Analytical Method
Chemical Purity≥95%HPLC, NMR Spectroscopy
Peptide Purity85-90%HPLC
AppearanceWhite to off-white solidVisual Inspection
SolubilitySoluble in waterVisual Inspection

Experimental Protocols for Purity Assessment

Accurate determination of isotopic and chemical purity is paramount. The following sections provide detailed methodologies for the analysis of L-Glutathione reduced-¹³C₂,¹⁵N.

Isotopic Enrichment and Purity by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a primary technique for determining the isotopic enrichment and chemical purity of labeled compounds.

Objective: To quantify the incorporation of ¹³C and ¹⁵N isotopes and assess the presence of unlabeled glutathione and other chemical impurities.

Materials:

  • L-Glutathione reduced-¹³C₂,¹⁵N sample

  • Unlabeled L-Glutathione reduced standard

  • HPLC-grade water with 0.1% formic acid (Mobile Phase A)

  • Acetonitrile with 0.1% formic acid (Mobile Phase B)

  • C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Triple quadrupole or high-resolution mass spectrometer (e.g., QTOF, Orbitrap)

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the L-Glutathione reduced-¹³C₂,¹⁵N sample in Mobile Phase A to a final concentration of 1 mg/mL.

    • Prepare a series of dilutions of the unlabeled L-Glutathione standard in Mobile Phase A to create a calibration curve.

    • For analysis in biological matrices, a protein precipitation step using a cold solvent like methanol or acetonitrile is typically required, followed by centrifugation to remove the precipitated proteins. Derivatization with N-ethylmaleimide (NEM) can be employed to stabilize the reduced form of glutathione.[1][2]

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Inject 5 µL of the prepared sample onto the C18 column.

      • Employ a gradient elution, for example, starting at 2% Mobile Phase B, increasing to 95% over 5 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.

      • Set the flow rate to 0.3 mL/min and the column temperature to 40 °C.

    • Mass Spectrometry:

      • Utilize electrospray ionization (ESI) in positive ion mode.

      • Monitor the following mass-to-charge (m/z) transitions in Multiple Reaction Monitoring (MRM) mode:

        • L-Glutathione reduced-¹³C₂,¹⁵N: Precursor ion m/z 311.1 → Product ion m/z 180.1 (or other characteristic fragments)

        • Unlabeled L-Glutathione: Precursor ion m/z 308.1 → Product ion m/z 179.1

      • Optimize instrument parameters such as collision energy and cone voltage for each transition to achieve maximum sensitivity.

  • Data Analysis:

    • Integrate the peak areas for both the labeled and unlabeled glutathione.

    • Calculate the isotopic enrichment by determining the ratio of the peak area of the labeled analyte to the sum of the peak areas of the labeled and unlabeled analytes.

    • Assess chemical purity by comparing the peak area of the main compound to the total area of all detected peaks in the chromatogram.

Isotopic and Chemical Purity by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for confirming the isotopic labeling pattern and assessing the overall chemical purity of the sample.

Objective: To confirm the positions of the ¹³C and ¹⁵N labels and to identify and quantify any chemical impurities.

Materials:

  • L-Glutathione reduced-¹³C₂,¹⁵N sample

  • Deuterated solvent (e.g., D₂O)

  • NMR spectrometer (e.g., 500 MHz or higher) equipped with a proton and carbon probe.

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the L-Glutathione reduced-¹³C₂,¹⁵N sample in 0.6 mL of D₂O.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Analysis:

    • ¹H NMR:

      • Acquire a standard one-dimensional proton NMR spectrum.

      • Observe the proton signals and their coupling patterns to confirm the overall structure of glutathione. The presence of ¹³C satellites around the protons attached to the labeled carbons can provide initial evidence of enrichment.

    • ¹³C NMR:

      • Acquire a proton-decoupled one-dimensional carbon NMR spectrum.

      • The signals corresponding to the two labeled carbons in the glycine moiety will be significantly enhanced, confirming the isotopic enrichment. The chemical shifts should be consistent with those of the corresponding carbons in unlabeled glutathione.

    • 2D NMR (HSQC/HMBC):

      • Acquire a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate the protons directly attached to the ¹³C-labeled carbons.

      • Acquire a ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) spectrum to confirm long-range correlations and further verify the labeling pattern.

  • Data Analysis:

    • Analyze the spectra to confirm the expected chemical shifts and coupling constants.

    • Isotopic enrichment can be estimated by comparing the integrals of the signals from the labeled carbons to those of the natural abundance carbons in the rest of the molecule.

    • Chemical purity is assessed by integrating the signals corresponding to the glutathione molecule and comparing this to the integrals of any impurity signals present in the spectrum.

Visualization of Application and Workflow

Graphviz diagrams are provided below to illustrate a key metabolic pathway where L-Glutathione reduced-¹³C₂,¹⁵N is utilized and a typical experimental workflow for its quality control.

Glutathione Biosynthesis and Redox Cycling

L-Glutathione reduced-¹³C₂,¹⁵N is used as a tracer to study the de novo synthesis of glutathione and its role in maintaining cellular redox homeostasis.

Glutathione_Pathway cluster_synthesis De Novo Synthesis cluster_redox Redox Cycling Glutamate Glutamate gamma_GC γ-Glutamylcysteine Glutamate->gamma_GC GCL Cysteine Cysteine Cysteine->gamma_GC GCL GSH L-Glutathione reduced-¹³C₂,¹⁵N gamma_GC->GSH GSS Glycine Glycine-¹³C₂,¹⁵N (Tracer) Glycine->GSH GSS ROS Reactive Oxygen Species (ROS) GSSG Glutathione Disulfide (Oxidized) GSH->GSSG GPx H2O H₂O ROS->H2O GSSG->GSH GR NADPH NADPH NADP NADP⁺ NADPH->NADP

Glutathione biosynthesis and redox cycling pathway.
Experimental Workflow for Isotopic Purity Analysis

The following diagram outlines the logical steps involved in the quality control analysis of L-Glutathione reduced-¹³C₂,¹⁵N.

QC_Workflow start Receive L-Glutathione reduced-¹³C₂,¹⁵N Sample sample_prep_ms Sample Preparation for Mass Spectrometry (Dilution, Derivatization) start->sample_prep_ms sample_prep_nmr Sample Preparation for NMR (Dissolution in D₂O) start->sample_prep_nmr lcms_analysis LC-MS/MS Analysis (MRM for Labeled & Unlabeled Species) sample_prep_ms->lcms_analysis nmr_analysis NMR Analysis (¹H, ¹³C, 2D NMR) sample_prep_nmr->nmr_analysis data_analysis_ms Data Analysis: - Isotopic Enrichment - Chemical Purity lcms_analysis->data_analysis_ms data_analysis_nmr Data Analysis: - Structural Confirmation - Impurity Identification nmr_analysis->data_analysis_nmr decision Does Sample Meet Specifications? data_analysis_ms->decision data_analysis_nmr->decision pass Release for Use decision->pass Yes fail Reject Batch decision->fail No report Generate Certificate of Analysis pass->report

Quality control workflow for L-Glutathione reduced-¹³C₂,¹⁵N.

References

Methodological & Application

Application Notes and Protocols for the Quantification of L-Glutathione using L-Glutathione reduced-13C2,15N as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (GSH) is a tripeptide (γ-L-Glutamyl-L-cysteinyl-glycine) that serves as a major endogenous antioxidant, protecting cells from damage caused by reactive oxygen species (ROS) and free radicals.[1] The ratio of its reduced (GSH) to oxidized form (glutathione disulfide, GSSG) is a critical indicator of cellular redox status and oxidative stress, making its accurate quantification essential in various fields of research, including drug development.[1][2]

The inherent instability of GSH, which is prone to auto-oxidation during sample collection and preparation, presents a significant analytical challenge.[3][4] To overcome this, stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for accurate and sensitive quantification. This method utilizes a stable isotope-labeled internal standard, such as L-Glutathione reduced-13C2,15N, which closely mimics the chemical and physical properties of the endogenous analyte, thereby correcting for matrix effects and variations in sample processing and instrument response.[5][6] Derivatization of the thiol group with reagents like N-ethylmaleimide (NEM) is also crucial to prevent artificial oxidation of GSH during analysis.[3][4][7]

These application notes provide detailed protocols for the quantification of L-Glutathione in biological matrices, specifically human plasma and cultured cells, using this compound as an internal standard.

Signaling Pathway: Glutathione Biosynthesis

The synthesis of glutathione is a two-step enzymatic process occurring in the cytosol.[8] The availability of the precursor amino acid, cysteine, and the activity of glutamate-cysteine ligase (GCL) are the rate-limiting factors in this pathway.[8]

Glutathione Biosynthesis Pathway Glutathione Biosynthesis Pathway Glu L-Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glu->GCL Cys L-Cysteine Cys->GCL Gly Glycine GS Glutathione Synthetase (GS) Gly->GS gamma_GC γ-Glutamylcysteine gamma_GC->GS GSH L-Glutathione (GSH) GSH->GCL Feedback Inhibition GCL->gamma_GC ATP -> ADP + Pi GS->GSH ATP -> ADP + Pi

Caption: Glutathione biosynthesis pathway illustrating the enzymatic steps and feedback regulation.

Experimental Workflow for Glutathione Quantification

The following diagram outlines the general workflow for the quantification of glutathione in biological samples using LC-MS/MS with an internal standard.

Experimental Workflow for Glutathione Quantification Experimental Workflow for Glutathione Quantification SampleCollection 1. Sample Collection (e.g., Plasma, Cultured Cells) Derivatization 2. Derivatization with NEM (to stabilize GSH) SampleCollection->Derivatization IS_Spiking 3. Spiking with Internal Standard (this compound) Derivatization->IS_Spiking ProteinPrecipitation 4. Protein Precipitation (e.g., with TCA or Methanol) IS_Spiking->ProteinPrecipitation Centrifugation 5. Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer 6. Supernatant Transfer Centrifugation->SupernatantTransfer LCMS_Analysis 7. LC-MS/MS Analysis SupernatantTransfer->LCMS_Analysis DataAnalysis 8. Data Analysis and Quantification LCMS_Analysis->DataAnalysis

Caption: General experimental workflow for glutathione quantification by LC-MS/MS.

Experimental Protocols

Protocol 1: Quantification of Glutathione in Human Plasma

This protocol is adapted from validated methods for the analysis of GSH and GSSG in human plasma.[5][9]

1. Materials and Reagents:

  • L-Glutathione (GSH) and L-Glutathione oxidized (GSSG) standards

  • This compound (Internal Standard, IS)

  • N-ethylmaleimide (NEM)

  • Trichloroacetic acid (TCA)

  • Potassium phosphate buffer (0.2 M, pH 6.5)

  • Ultrapure water

  • Methanol, LC-MS grade

  • Formic acid, LC-MS grade

2. Preparation of Solutions:

  • Assay Buffer: 0.1 M Potassium phosphate buffer containing 5 mM NEM. Prepare fresh daily.[9]

  • GSH Stock Solution (as GSH-NEM): Prepare a 4 mM solution of GSH-NEM by reacting GSH with NEM in 0.2 M potassium phosphate buffer. Aliquot and store at -80°C.[9]

  • GSSG Stock Solution: Prepare a 10 mM stock solution in 0.05 M potassium phosphate buffer. Aliquot and store at -20°C.[9]

  • Internal Standard Stock Solution (this compound): Prepare a stock solution in the assay buffer. The final concentration will depend on the instrument's sensitivity.

  • Protein Precipitation Solution: 100% (w/v) TCA in water.

3. Sample Preparation:

  • Collect whole blood in EDTA-containing tubes.

  • Immediately centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

  • To 100 µL of plasma, add 50 µL of the internal standard working solution and 300 µL of assay buffer.[9]

  • Vortex briefly.

  • Add 50 µL of 100% TCA to precipitate proteins.[9]

  • Vortex and incubate on ice for 5 minutes.[9]

  • Centrifuge at 20,000 x g for 20 minutes at 4°C.[9]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column is suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient: A suitable gradient from 2% to 95% Mobile Phase B over several minutes.

  • Flow Rate: 0.4 - 0.5 mL/min.[9][10]

  • Injection Volume: 5 - 20 µL.[9]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.[10]

  • MRM Transitions: Monitor the following transitions (Note: these may need optimization for your specific instrument).[9][10]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
GSH-NEM433.3158.1
This compound-NEM (IS)436.3307.3
GSSG613.6231.1

5. Data Analysis:

  • Generate a calibration curve using known concentrations of GSH-NEM and GSSG standards spiked with a constant concentration of the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of GSH and GSSG in the plasma samples by interpolating from the calibration curve.

Protocol 2: Quantification of Glutathione in Cultured Cells

This protocol is based on established methods for analyzing glutathione in cultured cells.[7][10]

1. Materials and Reagents:

  • Same as Protocol 1.

  • Phosphate-buffered saline (PBS)

2. Sample Preparation:

  • Culture cells to the desired confluency.

  • Wash the cells twice with ice-cold PBS.

  • For in situ derivatization, incubate the cells with 1 mM NEM in PBS for 5 minutes at room temperature.[11]

  • Remove the NEM solution and wash again with PBS.

  • Add a known volume of ice-cold 80% methanol containing the this compound internal standard.[7]

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Vortex vigorously and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Follow the LC-MS/MS parameters as described in Protocol 1.

4. Data Analysis:

  • Normalize the quantified glutathione levels to the cell number or protein concentration of the cell lysate.

Quantitative Data Summary

The following tables summarize typical quantitative performance data from validated LC-MS/MS methods for glutathione analysis.

Table 1: Method Validation Parameters for Glutathione Quantification in Human Plasma [5][12]

ParameterGSHGSSG
Lower Limit of Detection (LLOD)0.4 µM0.1 µM
Lower Limit of Quantitation (LLOQ)1.5 µM0.1 µM
Linearity Range15.6 - 2000 nM (as GSH-NEM)1.95 - 500 nM
Intra-assay Precision (%CV)3.1 - 4.3%3.1 - 4.3%
Inter-assay Precision (%CV)3.6%1.9%
Accuracy (Recovery)95 - 101%95 - 101%

Table 2: Method Validation Parameters for Glutathione Quantification in Cultured Cells [10][13]

ParameterGSH (as GS-NEM)GSSG
Limit of Detection (LOD)0.45 nmol0.10 nmol
Limit of Quantitation (LLOQ)1.50 nmol0.33 nmol
Intra-run Precision (%CV)2.49%3.11%
Inter-run Precision (%CV)2.04%3.66%
Recovery99.9 - 108.9%> 92%

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and accurate method for the quantification of glutathione in various biological matrices. The detailed protocols and performance data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this essential analytical technique in their studies of oxidative stress and cellular redox homeostasis. Proper sample handling, including immediate derivatization with NEM, is critical to prevent artifactual oxidation and ensure data integrity.

References

Application Note: Quantitative Analysis of Glutathione in Biological Samples using LC-MS/MS with L-Glutathione reduced-13C2,15N Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutathione (GSH) is a tripeptide thiol that plays a critical role in cellular defense against oxidative stress.[1][2][3] The ratio of its reduced (GSH) to oxidized (GSSG) form is a key indicator of the cellular redox state.[1] Accurate quantification of glutathione is crucial for understanding its role in various physiological and pathological processes. This application note details a robust and sensitive method for the quantitative analysis of reduced glutathione in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, L-Glutathione reduced-13C2,15N. The use of an internal standard is critical for correcting variations in sample preparation and instrument response.[1][4][5] To prevent the auto-oxidation of GSH during sample preparation, which can lead to an overestimation of GSSG, N-ethylmaleimide (NEM) is used as a derivatizing agent to stabilize the free thiol group of GSH.[1][3][4]

Experimental Workflow

The overall experimental workflow for the quantitative analysis of glutathione is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis SampleCollection Sample Collection (e.g., Cells, Tissues) Homogenization Homogenization & Lysis in presence of NEM SampleCollection->Homogenization Precipitation Protein Precipitation (e.g., with SSA) Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Spiking Spiking with This compound Supernatant->Spiking Injection Sample Injection Spiking->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection PeakIntegration Peak Integration Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Concentration Concentration Calculation CalibrationCurve->Concentration

Caption: Experimental workflow for glutathione quantification.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical to prevent the auto-oxidation of GSH.[1][2][6] This protocol utilizes N-ethylmaleimide (NEM) to derivatize and stabilize GSH immediately upon cell lysis.

  • Materials:

    • Phosphate-buffered saline (PBS), ice-cold

    • N-ethylmaleimide (NEM) solution: 100 mM in ethanol

    • 5% Sulfosalicylic acid (SSA), ice-cold[4][7]

    • This compound internal standard solution: 10 µM in water

    • Microcentrifuge tubes

    • Homogenizer (for tissue samples)

  • Protocol for Cultured Cells:

    • Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.

    • For a 10 cm dish, add 1 mL of ice-cold 5% SSA containing 10 mM NEM.

    • Scrape the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.[7]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[7]

    • Transfer the supernatant to a new pre-chilled tube.

    • Spike the supernatant with the this compound internal standard to a final concentration of 1 µM.

    • The sample is now ready for LC-MS/MS analysis or can be stored at -80°C.[4][8]

  • Protocol for Tissue Samples:

    • Excise the tissue and immediately wash with ice-cold PBS to remove any blood.[7]

    • Weigh the tissue and homogenize it in 10 volumes of ice-cold 5% SSA containing 10 mM NEM.

    • Incubate the homogenate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and transfer it to a new pre-chilled tube.

    • Spike the supernatant with the this compound internal standard to a final concentration of 1 µM.

    • The sample is now ready for LC-MS/MS analysis or can be stored at -80°C.

2. LC-MS/MS Analysis

This section outlines the parameters for the chromatographic separation and mass spectrometric detection of the NEM-derivatized glutathione (GS-NEM) and its stable isotope-labeled internal standard.

lc_ms_ms_analysis cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry LC_Column LC Column (e.g., C18, 2.1 x 100 mm, 1.8 µm) MobilePhaseA Mobile Phase A (0.1% Formic Acid in Water) MobilePhaseB Mobile Phase B (0.1% Formic Acid in Acetonitrile) Gradient Gradient Elution FlowRate Flow Rate (e.g., 0.4 mL/min) InjectionVolume Injection Volume (e.g., 5 µL) Separation Separation Gradient->Separation Separates Analytes IonSource Ion Source (Electrospray Ionization - ESI) Polarity Polarity (Positive Ion Mode) ScanMode Scan Mode (Multiple Reaction Monitoring - MRM) Transitions MRM Transitions (GS-NEM & IS) Detection Detection Transitions->Detection Separation->IonSource Introduces Analytes

Caption: Logical diagram of the LC-MS/MS analysis.

  • Liquid Chromatography Parameters:

    • Column: HSS T3 C18, 2.1 x 100 mm, 1.8 µm[1]

    • Mobile Phase A: 0.1% Formic Acid in Water[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1]

    • Flow Rate: 400 µL/min[1]

    • Column Temperature: 50°C[1]

    • Injection Volume: 5-10 µL[1]

    • Gradient:

      • 0-2 min: 98% A, 2% B

      • 2-3.5 min: Linear gradient to 70% A, 30% B

      • 3.5-4.5 min: Linear gradient to 5% A, 95% B

      • 4.5-5 min: Hold at 5% A, 95% B

      • 5-5.1 min: Return to 98% A, 2% B

      • 5.1-7 min: Re-equilibration

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

    • Scan Type: Multiple Reaction Monitoring (MRM)[1]

    • MRM Transitions:

      • GS-NEM: Precursor ion (m/z) 433.3 -> Product ion (m/z) 304.4[1]

      • GS-NEM-13C2,15N (Internal Standard): Precursor ion (m/z) 436.3 -> Product ion (m/z) 307.3[1]

3. Data Analysis

The quantification of glutathione is achieved by constructing a calibration curve and using the peak area ratios of the analyte to the internal standard.

data_analysis_workflow cluster_calibration Calibration Curve cluster_quantification Sample Quantification PrepareStandards Prepare Calibration Standards (Known GSH concentrations) SpikeIS Spike with Constant Internal Standard Concentration PrepareStandards->SpikeIS AnalyzeStandards Analyze Standards by LC-MS/MS SpikeIS->AnalyzeStandards CalculateRatios Calculate Peak Area Ratios (Analyte/IS) AnalyzeStandards->CalculateRatios PlotCurve Plot Ratio vs. Concentration CalculateRatios->PlotCurve Interpolate Interpolate Concentration from Calibration Curve PlotCurve->Interpolate Use Linear Regression Equation AnalyzeSample Analyze Biological Sample GetSampleRatio Determine Peak Area Ratio (Analyte/IS) AnalyzeSample->GetSampleRatio GetSampleRatio->Interpolate

Caption: Workflow for data analysis and quantification.

  • Calibration Curve:

    • Prepare a series of calibration standards by spiking known concentrations of a GSH standard solution (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM) into the same matrix as the samples (e.g., 5% SSA).

    • Add the this compound internal standard to each calibration standard at a constant concentration (e.g., 1 µM).

    • Analyze the calibration standards using the same LC-MS/MS method as the samples.

    • For each standard, calculate the peak area ratio of the GS-NEM to the GS-NEM-13C2,15N.

    • Plot the peak area ratio (y-axis) against the corresponding GSH concentration (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). A correlation coefficient > 0.99 is desirable.[5][9]

  • Quantification of Glutathione in Samples:

    • Analyze the biological samples using the established LC-MS/MS method.

    • Integrate the peak areas for both the endogenous GS-NEM and the spiked GS-NEM-13C2,15N.

    • Calculate the peak area ratio of GS-NEM to GS-NEM-13C2,15N for each sample.

    • Use the linear regression equation from the calibration curve to calculate the concentration of GSH in the sample.

Data Presentation

The quantitative results can be summarized in a table for clear comparison.

Sample IDPeak Area (GS-NEM)Peak Area (GS-NEM-13C2,15N)Peak Area Ratio (Analyte/IS)Calculated Concentration (µM)
Control 11,250,0002,500,0000.5048.5
Control 21,300,0002,550,0000.5149.5
Treated 1850,0002,480,0000.3432.8
Treated 2900,0002,520,0000.3634.7

Method Validation

The performance of this method can be validated by assessing its linearity, accuracy, precision, and limit of quantification (LOQ).

ParameterTypical Performance
Linearity (R²)> 0.99[5][9]
Lower Limit of Quantification (LLOQ)0.1 - 1.5 µM[4][5]
Intra-day Precision (%CV)< 15%[4][5]
Inter-day Precision (%CV)< 15%[4][5]
Accuracy (% Recovery)85 - 115%[4][5]

This application note provides a detailed protocol for the reliable and accurate quantification of reduced glutathione in biological samples using LC-MS/MS with a stable isotope-labeled internal standard and NEM derivatization. This method is highly sensitive and specific, making it suitable for a wide range of research and drug development applications where the assessment of oxidative stress is crucial.

References

Application Notes and Protocols for Stable Isotope Dilution Assay in Glutathione Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (GSH), a tripeptide comprising glutamate, cysteine, and glycine, is the most abundant intracellular antioxidant, playing a pivotal role in cellular defense against oxidative stress, detoxification of xenobiotics, and regulation of cellular processes.[1][2] The ratio of its reduced (GSH) to oxidized form (glutathione disulfide, GSSG) is a critical indicator of cellular redox status.[2] Accurate quantification of GSH and GSSG is therefore essential in various research areas, including drug development, toxicology, and the study of diseases associated with oxidative stress.

Stable isotope dilution (SID) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the precise and accurate quantification of GSH and GSSG.[3] This method utilizes stable isotope-labeled analogs of GSH and GSSG as internal standards, which co-elute with the endogenous analytes and exhibit identical ionization efficiency. This co-analysis effectively corrects for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable and reproducible results.

These application notes provide a comprehensive overview and detailed protocols for the quantification of glutathione in biological samples using a stable isotope dilution LC-MS/MS assay.

Principle of the Assay

The stable isotope dilution assay for glutathione quantification is based on the addition of a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₂, ¹⁵N]-GSH) to the biological sample at the initial stage of sample preparation. This "spiked" sample is then processed to extract glutathione, and the ratio of the endogenous (light) analyte to the isotope-labeled (heavy) internal standard is measured by LC-MS/MS. Since the labeled and unlabeled forms of glutathione have nearly identical chemical and physical properties, they behave similarly during extraction, derivatization, and chromatographic separation. Any loss of analyte during sample processing will affect both the endogenous and the labeled compound to the same extent, thus the ratio remains constant. Quantification is achieved by comparing the measured isotope ratio in the sample to a calibration curve generated using known concentrations of the unlabeled analyte and a fixed concentration of the labeled internal standard.

A critical step in the accurate measurement of the GSH/GSSG ratio is the prevention of GSH auto-oxidation to GSSG during sample preparation.[4][5] This is typically achieved by the immediate derivatization of the thiol group of GSH using an alkylating agent, such as N-ethylmaleimide (NEM).[5][6][7]

Glutathione Biosynthesis and Recycling Pathway

The following diagram illustrates the key pathways involved in the synthesis and recycling of glutathione within the cell.

Glutathione_Pathway cluster_synthesis Synthesis cluster_recycling Recycling & Redox Cycling Glutamate Glutamate Cysteine Cysteine gamma_GC γ-Glutamylcysteine Glutamate->gamma_GC Glutamate-Cysteine Ligase (GCL) (Rate-limiting step) Glycine Glycine Cysteine->gamma_GC GSH Glutathione (GSH) Glycine->GSH gamma_GC->GSH Glutathione Synthetase (GS) GSSG Glutathione Disulfide (GSSG) GSH->GSSG Glutathione Peroxidase (GPx) H2O 2H₂O GSH->H2O GSSG->GSH Glutathione Reductase (GR) NADP NADP+ GSSG->NADP   NADPH NADPH NADPH->GSSG   ROS Reactive Oxygen Species (ROS) ROS->GSH   H2O2 H₂O₂ H2O2->GSH  

Caption: Glutathione synthesis and recycling pathway.

Experimental Workflow

The general workflow for the stable isotope dilution assay of glutathione is depicted below.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., cells, tissue, plasma) Spiking 2. Spiking with Stable Isotope-Labeled Internal Standard ([¹³C₂, ¹⁵N]-GSH) Sample_Collection->Spiking Derivatization 3. Derivatization with NEM (to prevent GSH oxidation) Spiking->Derivatization Deproteinization 4. Protein Precipitation (e.g., with 5% SSA) Derivatization->Deproteinization Centrifugation 5. Centrifugation Deproteinization->Centrifugation Supernatant_Collection 6. Supernatant Collection Centrifugation->Supernatant_Collection LC_MS_Analysis 7. LC-MS/MS Analysis Supernatant_Collection->LC_MS_Analysis Data_Analysis 8. Data Analysis (Quantification based on isotope ratios) LC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for glutathione quantification.

Detailed Experimental Protocols

Materials and Reagents
  • Glutathione (GSH) and Glutathione Disulfide (GSSG) standards

  • Stable isotope-labeled internal standards: [¹³C₂, ¹⁵N]-GSH and [¹³C₄, ¹⁵N₂]-GSSG

  • N-ethylmaleimide (NEM)

  • 5-Sulfosalicylic acid (SSA) dihydrate

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological samples (cells, tissues, plasma, etc.)

Sample Preparation Protocol for Cultured Cells
  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Lysis and Derivatization:

    • To the cell pellet, add 200 µL of a lysis buffer containing 10 mM NEM in 0.1% formic acid.

    • Immediately add a known amount of the stable isotope-labeled internal standard ([¹³C₂, ¹⁵N]-GSH).

    • Vortex vigorously for 30 seconds to ensure cell lysis and complete derivatization.

    • Incubate on ice for 15 minutes.

  • Protein Precipitation:

    • Add 200 µL of ice-cold 10% (w/v) SSA to the cell lysate.

    • Vortex for 30 seconds.

    • Incubate on ice for 15 minutes to allow for complete protein precipitation.[8]

  • Clarification:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[8]

    • Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Protocol for Tissue Samples
  • Tissue Homogenization:

    • Weigh the frozen tissue sample (approximately 20-50 mg).

    • Add 10 volumes of ice-cold homogenization buffer (e.g., 10 mM NEM in PBS).

    • Immediately add the stable isotope-labeled internal standard.

    • Homogenize the tissue on ice using a suitable homogenizer until a uniform suspension is obtained.

  • Protein Precipitation and Clarification:

    • Follow steps 3 and 4 from the "Sample Preparation Protocol for Cultured Cells".

LC-MS/MS Analysis

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 2% B

    • 7.1-10 min: 2% B

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: The specific m/z transitions for the precursor and product ions of GSH-NEM, GSSG, and their corresponding stable isotope-labeled internal standards should be optimized for the specific instrument used. Example transitions are provided in the table below.

  • Instrument Parameters: Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) and compound-dependent parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

Data Presentation

Table 1: Example MRM Transitions for Glutathione and Internal Standards
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
GSH-NEM433.1304.115
[¹³C₂, ¹⁵N]-GSH-NEM436.1307.115
GSSG613.2355.120
[¹³C₄, ¹⁵N₂]-GSSG617.2357.120

Note: These values are illustrative and should be optimized for the specific mass spectrometer being used.

Table 2: Summary of Assay Performance Characteristics from Literature
ParameterGSHGSSGReference
Linearity Range 5 - 400 nmol/mL (in cell lysates)0.5 - 40 nmol/mL (in cell lysates)[9]
Lower Limit of Quantification (LLOQ) 1.5 µM0.1 µM[3]
Lower Limit of Detection (LLOD) 0.4 µM0.1 µM[3]
Recovery 98.0 ± 7.64% (in plasma)98.5 ± 12.7% (in plasma)[10]
Intra-assay Precision (CV%) 3.6% (in plasma)1.9% (in plasma)[10]
Inter-assay Precision (CV%) 7.0% (in plasma)2.8% (in plasma)[10]

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the endogenous analytes (GSH-NEM and GSSG) and their corresponding stable isotope-labeled internal standards.

  • Ratio Calculation: Calculate the peak area ratio of the analyte to its internal standard for each sample and calibration standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of the unlabeled analyte in the calibration standards. A linear regression analysis is typically used.

  • Quantification: Determine the concentration of GSH and GSSG in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Normalization: The final concentrations are typically normalized to a measure of sample amount, such as protein concentration or cell number.

Troubleshooting

  • High GSSG Levels: This may indicate auto-oxidation of GSH during sample preparation. Ensure immediate and complete derivatization with NEM. Work on ice and minimize sample processing time.

  • Poor Peak Shape: This could be due to column degradation, inappropriate mobile phase, or matrix effects.

  • Low Signal Intensity: Optimize mass spectrometer parameters, check for sample loss during preparation, and ensure the stability of the analytes.

  • High Variability: Inconsistent sample preparation is a common cause. Ensure accurate pipetting and consistent timing for all steps.

Conclusion

The stable isotope dilution LC-MS/MS assay provides a robust, sensitive, and specific method for the quantification of glutathione and its disulfide, which is crucial for assessing cellular redox status in various biological and pharmaceutical research settings. Adherence to meticulous sample preparation protocols, particularly the prevention of GSH auto-oxidation, is paramount for obtaining accurate and reliable data. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and scientists to successfully implement this powerful analytical technique.

References

Application Notes and Protocols for Trapping Reactive Metabolites In Vitro Using L-Glutathione reduced-13C2,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bioactivation of drug candidates into reactive metabolites is a significant concern in drug discovery and development, as these species can covalently bind to cellular macromolecules, leading to idiosyncratic adverse drug reactions and organ toxicity.[1] Early identification and characterization of reactive metabolites are crucial for de-risking new chemical entities.[2] A robust and widely adopted in vitro method for this purpose is the use of trapping agents to form stable adducts that can be detected and identified by mass spectrometry.

L-Glutathione (GSH) is a physiologically relevant nucleophile that is commonly used to trap "soft" electrophilic reactive metabolites.[3] The use of a 1:1 mixture of unlabeled GSH and a stable isotope-labeled variant, L-Glutathione reduced-13C2,15N (¹³C₂,¹⁵N-GSH), provides a powerful tool for the unambiguous identification of GSH adducts.[4] The ¹³C₂,¹⁵N-GSH is 3 Da heavier than the unlabeled form, and thus, any GSH-conjugated metabolite will appear as a characteristic doublet in the mass spectrum with a 3 Da mass difference.[4][5] This "twin ion" signature allows for easy differentiation from background matrix ions and facilitates the confident identification of reactive metabolite-GSH conjugates.[5]

These application notes provide a detailed protocol for an in vitro assay to trap reactive metabolites using a mixture of GSH and ¹³C₂,¹⁵N-GSH in human liver microsomes, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

The core of this method lies in the equimolar mixture of unlabeled and stable isotope-labeled glutathione. When a reactive metabolite is formed in the in vitro system, it will react with both forms of glutathione, resulting in two distinct adducts with a mass difference of 3 Da. This unique isotopic signature provides high confidence in identifying GSH-trapped reactive metabolites during mass spectrometric analysis.[4]

Advantages of Using this compound

  • Unambiguous Identification: The characteristic 3 Da mass difference between the unlabeled and labeled GSH adducts provides a unique isotopic signature, minimizing false positives and allowing for confident identification of reactive metabolite conjugates.[4][6]

  • Enhanced Sensitivity and Specificity: The distinct isotopic pattern allows for the use of sophisticated data mining techniques, such as mass defect filtering and isotope pattern-dependent scanning, to pull out low-level adducts from complex biological matrices.[7][8]

  • Versatility: The method can be applied to various in vitro systems, including liver microsomes, S9 fractions, and hepatocytes, to investigate the bioactivation potential of drug candidates.[9][10]

  • High-Throughput Screening: The assay can be adapted to a 96-well plate format, making it suitable for higher-throughput screening of compounds in early drug discovery.[10]

Data Presentation

The following table provides an illustrative summary of quantitative data for GSH adduct formation for a selection of compounds known to produce reactive metabolites. The data is presented as the percentage of the parent compound converted to GSH adducts, as might be determined in a typical in vitro experiment.

CompoundTherapeutic ClassGSH Adduct Formation (% of Parent)Notes
Acetaminophen Analgesic/Antipyretic15-25%Known to form the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI).[6]
Diclofenac NSAID10-20%Forms reactive acyl glucuronides and quinone imines.[8]
Clozapine Antipsychotic5-15%Bioactivated to a reactive nitrenium ion.
Carbamazepine Anticonvulsant2-8%Forms an epoxide reactive metabolite.[8]
Amodiaquine Antimalarial20-35%Readily oxidized to a reactive quinoneimine.

Note: The values presented in this table are for illustrative purposes and can vary depending on the specific experimental conditions (e.g., microsomal protein concentration, incubation time).

Experimental Protocols

I. In Vitro Incubation for Reactive Metabolite Trapping

This protocol describes the incubation of a test compound with human liver microsomes in the presence of a mixture of GSH and ¹³C₂,¹⁵N-GSH.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • L-Glutathione reduced (GSH)

  • L-Glutathione reduced-¹³C₂,¹⁵N (¹³C₂,¹⁵N-GSH)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid

  • 96-well incubation plates

  • Incubator/shaker

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a 10 mM stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).

    • Prepare a 100 mM stock solution of GSH in potassium phosphate buffer.

    • Prepare a 100 mM stock solution of ¹³C₂,¹⁵N-GSH in potassium phosphate buffer.

    • Prepare a 1:1 (v/v) mixture of the GSH and ¹³C₂,¹⁵N-GSH stock solutions to obtain a 50 mM working solution of the trapping agent mixture.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Set up the Incubation:

    • In a 96-well plate, add the following to each well for the test incubation:

      • Potassium phosphate buffer (to make up the final volume)

      • Human liver microsomes (final concentration of 0.5-1.0 mg/mL)

      • Test compound (final concentration of 1-10 µM)

      • GSH/¹³C₂,¹⁵N-GSH trapping agent mixture (final concentration of 1-5 mM)

    • Prepare a control incubation without the NADPH regenerating system to identify any non-enzymatic degradation or adduct formation.

  • Incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the reaction by adding the NADPH regenerating system to each well.

    • Incubate the plate at 37°C for 30-60 minutes with shaking.

  • Quench the Reaction:

    • Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile with 0.1% formic acid to each well.

    • Centrifuge the plate at 3000 x g for 15 minutes at 4°C to precipitate the proteins.

  • Sample Preparation for LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • The samples can be analyzed directly or diluted further if necessary.

II. LC-MS/MS Analysis for the Detection of GSH Adducts

This protocol outlines a general method for the analysis of the incubation samples by LC-MS/MS to identify the characteristic doublet of the GSH-trapped reactive metabolites.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole, ion trap, or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the parent compound, metabolites, and GSH adducts (e.g., 5-95% B over 10 minutes).

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Scan Type:

    • Full Scan: To observe the overall metabolite profile and the characteristic isotopic doublet of the GSH adducts.

    • Neutral Loss Scan (NLS): A neutral loss of 129 Da (pyroglutamic acid) is characteristic of GSH conjugates in positive ion mode.[4]

    • Precursor Ion Scan (PIS): Can be used in negative ion mode to scan for precursors of characteristic fragment ions of GSH.

    • Product Ion Scan: To obtain structural information on the identified GSH adducts.

  • Collision Energy: Optimize for the specific adducts of interest.

Data Analysis:

  • Examine the full scan data for the presence of ion pairs with a mass difference of 3.0037 Da (the exact mass difference between the unlabeled and ¹³C₂,¹⁵N-labeled glycine moiety).

  • Use extracted ion chromatograms (EICs) for the theoretical m/z values of the expected unlabeled and labeled GSH adducts to confirm their presence and co-elution.

  • Perform neutral loss or precursor ion scans to selectively detect potential GSH conjugates.

  • Acquire product ion spectra for the identified adducts to confirm the presence of characteristic GSH fragment ions and to aid in structural elucidation of the metabolite.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation In Vitro Incubation cluster_analysis Analysis reagents Prepare Reagents: - Test Compound - Human Liver Microsomes - GSH/13C2,15N-GSH Mix - NADPH System setup Set up Incubation Plate reagents->setup incubate Incubate at 37°C setup->incubate quench Quench Reaction incubate->quench centrifuge Centrifuge & Collect Supernatant quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Data Analysis: - Look for Isotopic Doublet - Neutral Loss/Precursor Ion Scan lcms->data_analysis

Caption: Experimental workflow for trapping reactive metabolites.

principle_diagram cluster_reactants Reactants cluster_reaction Bioactivation & Trapping drug Drug Candidate hlm Human Liver Microsomes + NADPH drug->hlm Metabolism reactive_metabolite Reactive Metabolite (RM) hlm->reactive_metabolite gsh_mix GSH + 13C2,15N-GSH (1:1 Mixture) gsh_adduct RM-GSH Adduct (Mass = M) gsh_mix->gsh_adduct labeled_gsh_adduct RM-13C2,15N-GSH Adduct (Mass = M+3) gsh_mix->labeled_gsh_adduct reactive_metabolite->gsh_mix Trapping

Caption: Principle of reactive metabolite trapping.

References

Application Notes and Protocols for Glutathione Analysis Using a Stable Isotope Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and plays a critical role in cellular defense against oxidative stress. The ratio of its reduced form (GSH) to its oxidized form, glutathione disulfide (GSSG), is a key indicator of the cellular redox state. Accurate quantification of both GSH and GSSG is crucial for research in areas such as toxicology, disease pathogenesis, and drug development. However, the inherent instability of GSH, which is prone to auto-oxidation during sample preparation, presents a significant analytical challenge, potentially leading to an overestimation of GSSG levels.[1][2][3][4][5]

The stable isotope dilution (SID) liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the accurate and sensitive quantification of GSH and GSSG.[1] This method involves spiking the sample with a known concentration of a stable isotope-labeled internal standard for each analyte (e.g., ¹³C- or ¹⁵N-labeled GSH and GSSG).[6][7] Since the internal standards have nearly identical physicochemical properties to their endogenous counterparts, they co-elute during chromatography and experience similar ionization efficiencies and fragmentation patterns in the mass spectrometer. This allows for the correction of variations in sample extraction, processing, and instrument response, thereby ensuring high precision and accuracy.[1]

These application notes provide a detailed protocol for the preparation of biological samples for the analysis of GSH and GSSG using a stable isotope standard, followed by LC-MS/MS analysis.

Core Principles of the Method

The accurate quantification of the GSH/GSSG ratio relies on two key principles: the immediate stabilization of the reactive thiol group of GSH and the use of stable isotope-labeled internal standards for precise measurement.

Thiol Derivatization

To prevent the artificial oxidation of GSH to GSSG during sample handling, a thiol-capping agent is used to form a stable derivative.[4][5][8] N-ethylmaleimide (NEM) is a commonly used alkylating agent that rapidly and specifically reacts with the sulfhydryl group of GSH.[5][8][9] This reaction effectively quenches the free GSH, preserving the in vivo redox state of the sample.

Stable Isotope Dilution

Stable isotope dilution is an analytical technique that provides high specificity and accuracy for quantitative analysis.[1] By introducing a known amount of a stable isotope-labeled version of the analyte (the internal standard) at the earliest stage of sample preparation, any sample loss or variability during subsequent steps will affect both the analyte and the internal standard equally. The ratio of the analyte to the internal standard is measured by mass spectrometry, allowing for precise calculation of the original analyte concentration.[1]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for sample preparation and the principle of stable isotope dilution for glutathione analysis.

experimental_workflow cluster_sample_collection Sample Collection & Lysis cluster_stabilization Stabilization & Derivatization cluster_extraction Extraction & Purification cluster_analysis Analysis Sample Biological Sample (Cells, Tissue, Blood) Lysis Cell Lysis & Homogenization (e.g., Sonication on ice) Sample->Lysis Add_IS Addition of Stable Isotope Internal Standards (GSH-IS & GSSG-IS) Lysis->Add_IS Derivatization Thiol Derivatization with NEM (Blocks free GSH) Add_IS->Derivatization Precipitation Protein Precipitation (e.g., with MPA or SSA) Derivatization->Precipitation Centrifugation Centrifugation (Pellet proteins) Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Quantification Data Analysis & Quantification LC_MS->Quantification

Figure 1: Experimental workflow for glutathione sample preparation.

stable_isotope_dilution cluster_sample Biological Sample cluster_standard Internal Standard cluster_mix Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Analyte Endogenous GSH/GSSG (Unknown Concentration) Mix Mix Sample and Internal Standard Analyte->Mix IS Stable Isotope Labeled GSH-IS/GSSG-IS (Known Concentration) IS->Mix Extraction Extraction & Purification (Potential for Analyte Loss) Mix->Extraction Detection Measure Peak Area Ratio (Analyte / Internal Standard) Extraction->Detection Calculation Calculate Original Concentration using Calibration Curve Detection->Calculation

Figure 2: Principle of stable isotope dilution for accurate quantification.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific sample type and instrumentation.

Reagents and Materials
  • Phosphate-buffered saline (PBS), ice-cold

  • N-ethylmaleimide (NEM)

  • Metaphosphoric acid (MPA) or Sulfosalicylic acid (SSA)

  • Stable isotope-labeled internal standards: [¹³C₂,¹⁵N]-GSH and [¹³C₄,¹⁵N₂]-GSSG

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Microcentrifuge tubes

  • Homogenizer or sonicator

  • Centrifuge capable of 4°C

  • LC-MS/MS system

Sample Preparation Procedure
  • Sample Collection:

    • Adherent Cells: Wash cells twice with ice-cold PBS. Scrape cells in a minimal volume of ice-cold PBS containing 10 mM NEM.

    • Suspension Cells: Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS. Resuspend the pellet in ice-cold PBS containing 10 mM NEM.

    • Tissue: Excise tissue and immediately snap-freeze in liquid nitrogen. Store at -80°C until processing. On the day of processing, weigh the frozen tissue and homogenize in an ice-cold buffer containing 10 mM NEM.

    • Blood: Collect whole blood in EDTA-containing tubes. To prevent GSH oxidation, immediately add a thiol-scavenging reagent.[10] For plasma, centrifuge the blood and immediately treat the plasma with a protein precipitation agent containing NEM.

  • Cell Lysis and Derivatization:

    • To the cell suspension or tissue homogenate, add the stable isotope-labeled internal standards ([¹³C₂,¹⁵N]-GSH and [¹³C₄,¹⁵N₂]-GSSG) to a final concentration appropriate for the expected endogenous levels.

    • Lyse the cells or further homogenize the tissue using sonication on ice.

    • Incubate the mixture for 10-15 minutes at room temperature to ensure complete derivatization of GSH with NEM.

  • Protein Precipitation and Extraction:

    • Add an equal volume of ice-cold 10% (w/v) MPA or SSA to the lysate.

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Finalization:

    • Carefully collect the supernatant, which contains the derivatized GSH (GS-NEM), GSSG, and their respective internal standards.

    • Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis or store at -80°C. Samples are generally stable for several weeks to months at -80°C.[11][12]

LC-MS/MS Analysis
  • Chromatographic Separation: Use a C18 reversed-phase column for separation. A typical mobile phase consists of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A gradient elution is employed to separate GS-NEM and GSSG.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for GS-NEM, GSSG, and their stable isotope-labeled internal standards.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for the analysis of glutathione using stable isotope dilution LC-MS/MS.

Table 1: LC-MS/MS Method Validation Parameters

ParameterGSH (as GS-NEM)GSSGReference
Linearity Range 5 - 400 nmol/mL (in cell lysate)0.5 - 40 nmol/mL (in cell lysate)[2][3][13]
Lower Limit of Quantification (LLOQ) 4.99 nM (in plasma)3.65 nM (in plasma)[12]
Intra-day Precision (%CV) 3.6%1.9%[12]
Inter-day Precision (%CV) 7.0%2.8%[12]
Recovery 98.0 ± 7.64%98.5 ± 12.7%[12]

Table 2: Sample Stability

Storage ConditionGSH StabilityGSSG StabilityReference
-80°C Up to 55 weeksUp to 46 weeks[12]
-80°C Stable for at least 30 days (whole blood)Stable for at least 30 days (whole blood)[10]
-80°C Stable for up to 6 monthsStable for up to 6 months[11]
Room Temperature Significant degradation within hoursMore stable than GSH, but degradation observed[11][14]

Troubleshooting

ProblemPossible CauseSuggested Solution
High GSSG to GSH ratio Artificial oxidation of GSH during sample preparation.Ensure immediate and complete derivatization with NEM. Keep samples on ice at all times. Use freshly prepared reagents.
Low signal intensity Inefficient extraction or ionization.Optimize protein precipitation and extraction steps. Check LC-MS/MS system performance, including ESI source conditions.
Poor peak shape Chromatographic issues.Check column integrity. Optimize mobile phase composition and gradient.
High variability between replicates Inconsistent sample handling.Standardize all steps of the sample preparation protocol. Ensure accurate pipetting, especially for the internal standard.

Conclusion

The use of a stable isotope dilution LC-MS/MS method with prior derivatization of GSH is a robust and reliable approach for the accurate quantification of GSH and GSSG in biological samples. Careful attention to the details of sample preparation, particularly the prevention of GSH auto-oxidation, is paramount for obtaining biologically meaningful results. The protocol and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their studies of oxidative stress and cellular redox homeostasis.

References

Application Notes and Protocols for L-Glutathione reduced-13C2,15N in Redox Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-Glutathione reduced-13C2,15N in redox proteomics, with a focus on the quantitative analysis of protein S-glutathionylation. Detailed protocols and data interpretation guidelines are included to facilitate the integration of this powerful technique into research and drug development workflows.

Introduction to S-Glutathionylation and its Importance

S-glutathionylation is a reversible post-translational modification of cysteine residues on proteins, where glutathione (GSH) forms a mixed disulfide bond. This modification plays a crucial role in redox signaling and the protection of proteins from irreversible oxidative damage.[1][2][3][4] Under conditions of oxidative or nitrosative stress, the cellular ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) decreases, favoring the S-glutathionylation of susceptible proteins.[5] This dynamic process can modulate protein function, localization, and interaction with other molecules, thereby influencing a wide range of cellular processes, including signal transduction, metabolism, and apoptosis.[3][4][6]

The use of stable isotope-labeled glutathione, such as this compound, in conjunction with mass spectrometry-based proteomics, allows for the precise and quantitative analysis of S-glutathionylation on a proteome-wide scale. This approach enables researchers to identify specific sites of S-glutathionylation and to quantify changes in their abundance under different physiological or pathological conditions.

Quantitative Analysis of Protein S-Glutathionylation

A powerful method for the quantitative analysis of S-glutathionylation involves the metabolic incorporation of an isotopically labeled glutathione precursor. One such advanced technique is the "clickable glutathione" approach, which utilizes an engineered glutathione synthetase to incorporate an isotopically labeled azido-alanine into the glutathione molecule.[7][8][9][10] This allows for the differential labeling of two cell populations (e.g., control vs. treated) with "light" and "heavy" versions of the clickable glutathione.

Following cell lysis and protein extraction, the azido-modified glutathionylated proteins can be selectively tagged with a biotin probe via a click chemistry reaction. The biotinylated proteins are then enriched, digested, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of S-glutathionylated peptides is determined by comparing the signal intensities of the light and heavy isotope-labeled peptide pairs.

A study utilizing this method on HL-1 cardiomyocytes treated with hydrogen peroxide identified and quantified 1,398 glutathionylated peptides, highlighting the extensive nature of this modification in response to oxidative stress.[7][8]

Quantitative Data Summary

The following table summarizes a selection of proteins identified and quantified in HL-1 cardiomyocytes, showcasing the fold change in S-glutathionylation upon treatment with hydrogen peroxide. This data is representative of the type of quantitative information that can be obtained using stable isotope labeling in redox proteomics.

ProteinGeneUniProt IDPeptide SequenceFold Change (H₂O₂/Control)
Myosin-7MYH7P08799CEELLEAELERLQR3.2
α-Actinin-2ACTN2P35609CLAPNLVQSLAEEK2.8
DesminDESP17661CQIETSLQEEIARL4.1
VimentinVIMP08670CSLYSSSPGGAYVTR2.5
Peroxiredoxin-1PRDX1Q06830CLAPWTPGCTTEADV5.6
GAPDHGAPDHP04406CATSTATLVSGACR3.9
Actin, alpha cardiac muscle 1ACTC1P68032CFGRC*PEEFTTPEVV2.1

Note: C* indicates the S-glutathionylated cysteine residue. Data is illustrative and based on findings from referenced literature.

Experimental Protocols

Protocol 1: Metabolic Labeling and Sample Preparation for Quantitative S-Glutathionylation Analysis

This protocol is adapted from the "clickable glutathione" methodology.

1. Cell Culture and Metabolic Labeling: a. Culture two separate populations of cells (e.g., control and treated) in appropriate growth media. b. For the "light" sample, supplement the medium with a light isotopically labeled azido-amino acid (e.g., azido-alanine). c. For the "heavy" sample, supplement the medium with a heavy isotopically labeled azido-amino acid (e.g., 13C, 15N-azido-alanine). d. Incubate the cells for a sufficient period to allow for the incorporation of the azido-amino acid into the intracellular glutathione pool.

2. Treatment and Cell Lysis: a. Induce the desired cellular response (e.g., oxidative stress) in the "treated" cell population. b. Harvest both cell populations and wash with ice-cold phosphate-buffered saline (PBS). c. Lyse the cells in a buffer containing a thiol-blocking agent, such as N-ethylmaleimide (NEM), to prevent artificial S-glutathionylation post-lysis.[11]

3. Protein Precipitation and Quantification: a. Precipitate the proteins from the cell lysates using a suitable method (e.g., trichloroacetic acid or acetone precipitation). b. Resuspend the protein pellets in a buffer compatible with downstream applications. c. Determine the protein concentration for each sample to ensure equal loading.

4. Click Chemistry Reaction: a. Combine equal amounts of protein from the "light" and "heavy" samples. b. Add the click chemistry reaction cocktail, including a biotin-alkyne probe, to the mixed protein sample. c. Incubate to allow for the covalent linkage of the biotin probe to the azido-modified glutathionylated proteins.

5. Enrichment of Biotinylated Proteins: a. Add streptavidin-conjugated beads to the reaction mixture. b. Incubate to allow for the binding of the biotinylated proteins to the beads. c. Wash the beads extensively to remove non-biotinylated proteins and other contaminants.

Protocol 2: On-Bead Digestion and Mass Spectrometry Analysis

1. On-Bead Digestion: a. Resuspend the streptavidin beads with the enriched proteins in a digestion buffer. b. Reduce the disulfide bonds by adding a reducing agent, such as dithiothreitol (DTT). c. Alkylate the free cysteine residues with an alkylating agent, such as iodoacetamide (IAA), to prevent the reformation of disulfide bonds. d. Add a protease, such as trypsin, to digest the proteins into peptides.

2. Peptide Elution and Desalting: a. Elute the peptides from the streptavidin beads. . Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and other contaminants that can interfere with mass spectrometry analysis.

3. LC-MS/MS Analysis: a. Analyze the desalted peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 and MS2 spectra.

4. Data Analysis: a. Use a suitable proteomics software suite to search the acquired MS/MS data against a protein sequence database. b. Specify the variable modifications for S-glutathionylation on cysteine residues (with the corresponding mass shift of the labeled glutathione) and fixed modifications for carbamidomethylation of cysteine. c. Quantify the relative abundance of the "light" and "heavy" labeled peptides to determine the fold change in S-glutathionylation.

Signaling Pathways and Experimental Workflows

S-Glutathionylation Signaling in Cellular Stress Response

S-glutathionylation is a key regulatory mechanism in various signaling pathways, particularly in response to oxidative stress. It can modulate the activity of kinases, phosphatases, and transcription factors, thereby influencing cell fate decisions such as survival and apoptosis.[3][6][12]

S_Glutathionylation_Signaling ROS Oxidative Stress (ROS) GSH_GSSG GSH/GSSG Ratio ↓ ROS->GSH_GSSG Protein_SSG Protein-S-SG GSH_GSSG->Protein_SSG Protein_SH Protein-SH Protein_SH->Protein_SSG Kinase Kinase Activity Protein_SSG->Kinase Phosphatase Phosphatase Activity Protein_SSG->Phosphatase TF Transcription Factor Activity Protein_SSG->TF Apoptosis Apoptosis Kinase->Apoptosis Survival Cell Survival Phosphatase->Survival TF->Survival

Caption: S-Glutathionylation in Redox Signaling.

Experimental Workflow for Quantitative Redox Proteomics

The following diagram illustrates the general workflow for the quantitative analysis of protein S-glutathionylation using stable isotope labeling.

Redox_Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment & Digestion cluster_analysis Analysis Control Control Cells (Light Label) Lysis Cell Lysis (with NEM) Control->Lysis Treated Treated Cells (Heavy Label) Treated->Lysis Mix Mix 1:1 Lysis->Mix Click Click Chemistry (Biotin-Alkyne) Mix->Click Enrich Streptavidin Enrichment Click->Enrich Digest On-Bead Digestion Enrich->Digest LCMS LC-MS/MS Digest->LCMS Data Data Analysis LCMS->Data Quant Quantification Data->Quant

Caption: Quantitative S-Glutathionylation Workflow.

Conclusion

The use of this compound and other stable isotope labeling strategies provides a robust and powerful approach for the quantitative analysis of protein S-glutathionylation. These methods offer high specificity and sensitivity, enabling the identification of novel redox-regulated proteins and pathways. The detailed protocols and workflows presented here serve as a valuable resource for researchers and professionals seeking to investigate the role of S-glutathionylation in health and disease, and to facilitate the development of novel therapeutic strategies targeting redox-sensitive pathways.

References

Application Note: High-Resolution Mass Spectrometry for the Detection and Characterization of Glutathione Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (GSH) conjugation is a critical phase II metabolic pathway responsible for the detoxification of a wide range of xenobiotics and reactive metabolites.[1][][3] This process, often catalyzed by glutathione S-transferases (GSTs), involves the covalent attachment of the tripeptide GSH (γ-glutamyl-cysteinyl-glycine) to electrophilic compounds, rendering them more water-soluble and facilitating their excretion from the body.[][4] However, the formation of GSH conjugates can also be an indicator of bioactivation, where a parent compound is converted into a reactive intermediate that may lead to toxicity.[1] Therefore, the detection and structural elucidation of GSH conjugates are paramount in drug discovery and development to assess the metabolic fate and potential toxicity of new chemical entities.[5]

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), has emerged as a powerful analytical tool for the sensitive and specific detection of GSH conjugates.[6] The high mass accuracy and resolution of modern mass spectrometers enable the confident identification of these conjugates in complex biological matrices.[7] This application note provides a detailed protocol for the in vitro trapping and analysis of GSH conjugates using HRMS, along with data interpretation strategies.

Glutathione Conjugation and Metabolism

The formation of a GSH conjugate is the initial step in the mercapturic acid pathway.[8] Following conjugation, the γ-glutamyl and glycinyl residues are sequentially cleaved, and the remaining cysteine conjugate is N-acetylated to form a mercapturic acid, which is then readily excreted in the urine or bile.[8] The detection of GSH conjugates serves as a surrogate marker for the formation of reactive electrophilic species.[5]

cluster_0 Cellular Environment Xenobiotic Xenobiotic / Drug Reactive_Metabolite Reactive Metabolite (Electrophile) Xenobiotic->Reactive_Metabolite Phase I Metabolism (e.g., CYP450) GSH_Conjugate GSH Conjugate Reactive_Metabolite->GSH_Conjugate GSH Glutathione (GSH) GSH->GSH_Conjugate GST Glutathione S-Transferase (GST) GST->GSH_Conjugate Further_Metabolism Further Metabolism (Mercapturic Acid Pathway) GSH_Conjugate->Further_Metabolism Excretion Excretion Further_Metabolism->Excretion

Figure 1: Glutathione Conjugation Pathway.

Experimental Protocols

A general workflow for the detection of GSH conjugates involves an in vitro incubation of the test compound with a biological matrix (e.g., liver microsomes) fortified with GSH, followed by sample preparation and LC-HRMS analysis.

Incubation In Vitro Incubation (Drug + Microsomes + GSH) Quenching Reaction Quenching (e.g., Acetonitrile) Incubation->Quenching Centrifugation Protein Precipitation & Centrifugation Quenching->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_HRMS LC-HRMS Analysis Supernatant_Collection->LC_HRMS Data_Analysis Data Analysis (Neutral Loss/Precursor Ion Scan) LC_HRMS->Data_Analysis

Figure 2: Experimental Workflow.

In Vitro Incubation for GSH Trapping
  • Prepare Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

    • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • Test compound (e.g., 10 µM final concentration)

    • Liver microsomes (e.g., human liver microsomes at 1 mg/mL final concentration)

    • Glutathione (GSH) (e.g., 1-5 mM final concentration)

  • Initiate Reaction: Add an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the metabolic reaction.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

  • Quench Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This also serves to precipitate the proteins.

  • Centrifugation: Centrifuge the quenched incubation mixture at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-HRMS analysis.

LC-HRMS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[9]

  • Mobile Phase A: Water with 0.1% formic acid.[9]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, and then return to the initial conditions for re-equilibration.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is standard for a 2.1 mm ID column.[9]

  • Injection Volume: 1-10 µL.[9]

High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is recommended, as GSH conjugates can ionize in either polarity.

  • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be employed. In DDA, the instrument performs a full scan followed by MS/MS scans of the most intense precursor ions. In DIA, all precursor ions within a specified m/z range are fragmented.

  • Key Parameters:

    • Full Scan Range: m/z 100-1000

    • Resolution: >10,000 FWHM

    • Collision Energy: A stepped collision energy approach is often used to generate informative fragment ions.

Data Presentation and Analysis

The high mass accuracy of HRMS allows for the confident determination of the elemental composition of precursor and product ions. Data analysis for GSH conjugates typically involves searching for characteristic mass shifts and fragmentation patterns.

Table 1: Common Adducts and Characteristic Fragments of GSH Conjugates

Adduct/FragmentDescriptionTypical m/z (Monoisotopic)Ionization ModeReference
Precursor Ion [M+H]+ of the GSH conjugateVariesPositive
[M-H]- of the GSH conjugateVariesNegative
Characteristic Neutral Loss Loss of pyroglutamic acid129.0426 DaPositive[10][11]
Characteristic Fragment Ions γ-glutamyl-dehydroalanyl-glycine272.0865Negative[12][13]
Pyroglutamic acid130.0504Positive[14]

The identification of potential GSH conjugates is often performed by post-acquisition data mining, searching for the characteristic neutral loss of 129 Da in positive ion mode or the presence of the precursor ion at m/z 272 in negative ion mode.[10][12][15] Further confirmation is achieved by examining the MS/MS spectra for other characteristic fragments of GSH and the parent drug.

Conclusion

The use of high-resolution mass spectrometry is an indispensable tool in modern drug metabolism studies for the detection and characterization of glutathione conjugates. The protocols and data analysis strategies outlined in this application note provide a robust framework for identifying potential bioactivation pathways of drug candidates. The high sensitivity and specificity of LC-HRMS enable the confident identification of GSH adducts, providing critical information for lead optimization and safety assessment in the drug development process.

References

Application Notes and Protocols for L-Glutathione reduced-13C2,15N in Clinical Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant endogenous antioxidant in mammalian cells. It plays a pivotal role in cellular defense against oxidative stress, detoxification of xenobiotics, and regulation of various cellular processes.[1] The ratio of its reduced form (GSH) to its oxidized form (glutathione disulfide, GSSG) is a critical indicator of cellular redox status and has been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular disease. Consequently, the accurate quantification of glutathione in clinical samples is of paramount importance for both basic research and drug development.

This document provides detailed application notes and protocols for the quantitative analysis of reduced glutathione in clinical samples using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) with L-Glutathione reduced-13C2,15N as an internal standard. This stable isotope-labeled analog serves as an ideal internal standard, as it co-elutes with the endogenous analyte and experiences similar ionization effects, thereby ensuring high accuracy and precision.[2]

Glutathione Metabolism and its Clinical Significance

Glutathione is synthesized in a two-step enzymatic process in the cytoplasm.[1] Deficiencies in glutathione levels or alterations in the GSH/GSSG ratio are associated with increased oxidative stress and have been linked to a variety of clinical conditions. Therefore, monitoring glutathione levels can provide valuable insights into disease mechanisms and the efficacy of therapeutic interventions.

cluster_synthesis Glutathione Synthesis cluster_function Cellular Functions & Redox Cycling Glutamate Glutamate gamma-Glutamylcysteine gamma-Glutamylcysteine Glutamate->gamma-Glutamylcysteine GCL Cysteine Cysteine Cysteine->gamma-Glutamylcysteine Glycine Glycine GSH Reduced Glutathione (GSH) Glycine->GSH gamma-Glutamylcysteine->GSH GS GSSG Oxidized Glutathione (GSSG) GSH->GSSG GPx Detoxification Detoxification GSH->Detoxification GSSG->GSH GR (NADPH -> NADP+) ROS Reactive Oxygen Species (ROS) ROS->GSSG Sample_Collection 1. Sample Collection (e.g., Whole Blood, Plasma, Cells) Derivatization 2. Immediate Derivatization with NEM (to stabilize reduced Glutathione) Sample_Collection->Derivatization Internal_Standard 3. Addition of L-Glutathione reduced-13C2,15N Internal Standard Derivatization->Internal_Standard Protein_Precipitation 4. Protein Precipitation (e.g., with Sulfosalicylic Acid) Internal_Standard->Protein_Precipitation Centrifugation 5. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 6. Supernatant Transfer Centrifugation->Supernatant_Transfer LCMS_Analysis 7. LC-MS/MS Analysis Supernatant_Transfer->LCMS_Analysis Data_Processing 8. Data Processing and Quantification LCMS_Analysis->Data_Processing

References

Troubleshooting & Optimization

troubleshooting low signal for L-Glutathione reduced-13C2,15N in MS

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: L-Glutathione reduced-13C2,15N Analysis

Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during mass spectrometry (MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting the stability of this compound in biological samples?

A1: The most critical factor is the auto-oxidation of the reduced form (GSH) to its disulfide dimer (GSSG).[1][2] This can lead to an inaccurate measurement of the reduced form. To minimize oxidation, rapid sample processing, immediate acidification, and the use of a thiol-masking agent like N-ethylmaleimide (NEM) are crucial.[1][2][3]

Q2: What are the recommended storage conditions for samples containing L-Glutathione?

A2: For long-term stability, samples should be stored at -80°C.[3][4][5] Derivatized samples with NEM have been shown to be stable for at least 3 years at -80°C.[6] For short-term storage, underivatized samples in whole blood are stable for at least 24 hours at 4°C or room temperature.[6] However, immediate processing is always preferred to prevent degradation.[4][5]

Q3: Which deproteinizing acid should I use for sample preparation?

A3: Several acids can be used for deproteinization, each with its own advantages and disadvantages. A final concentration of 15% perchloric acid (PCA) has been suggested for whole blood analysis as it provides good sample stability.[4] Sulfosalicylic acid (SSA) is also commonly used in a single preparative step with N-ethylmaleimide (NEM) for derivatization.[3][6] Trichloroacetic acid (TCA) may interfere with peaks of interest, and metaphosphoric acid (MPA) might leave substantial amounts of protein in the samples.[4]

Q4: How can I mitigate matrix effects in my LC-MS analysis?

A4: Matrix effects, which cause ion suppression or enhancement, are a significant concern in quantitative LC-MS.[7][8] The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard, such as this compound, which co-elutes with the analyte and experiences similar matrix effects.[9] Other strategies include optimizing sample clean-up procedures, improving chromatographic separation, and sample dilution.[7][8]

Q5: My this compound signal is low, but I see other related peaks. What could they be?

A5: L-Glutathione can form various adducts, which might result in a decreased signal for the primary ion. Common adducts in electrospray ionization (ESI) include sodium ([M+Na]+) and potassium ([M+K]+) adducts in positive ion mode. Glutathione can also form adducts with reactive metabolites in biological samples.[10][11][12] In tandem MS, look for characteristic neutral losses, such as the loss of the γ-glutamyl moiety (129 Da), to identify glutathione-related compounds.[12][13]

Troubleshooting Guides

Guide 1: Diagnosing Low or No Signal for this compound

This guide provides a step-by-step approach to identify the root cause of a weak or absent signal for your internal standard.

Step 1: Verify MS Instrument Performance

  • Action: Infuse a tuning solution or a known standard directly into the mass spectrometer.

  • Expected Outcome: A strong, stable signal for the tuning compound.

  • Troubleshooting: If there is no signal, the issue is likely with the MS instrument itself (e.g., detector, electronics). Contact your instrument service provider. If the signal is present, proceed to Step 2.

Step 2: Isolate the LC System

  • Action: Remove the LC column and perform a direct injection of a freshly prepared standard of this compound into the mass spectrometer.

  • Expected Outcome: A sharp, intense peak for the standard.

  • Troubleshooting:

    • No Peak: The problem may lie with the sample transfer line, ESI source settings, or the standard itself (degradation). Check for clogs, ensure proper spray, and re-prepare the standard.[14]

    • Peak Present: The issue is likely related to the LC column or the mobile phase. Proceed to Step 3.

Step 3: Evaluate Chromatography

  • Action: Re-install the column and inject the standard again.

  • Expected Outcome: A well-defined chromatographic peak at the expected retention time.

  • Troubleshooting:

    • No Peak/Broad Peak: The column may be degraded or clogged. Try flushing or replacing the column. Ensure the mobile phase composition is correct and that the pumps are primed and delivering accurately.[14] An air pocket in the pump can lead to a complete loss of signal.[14]

    • Peak Present: If the standard works but your samples do not, the issue is likely with the sample matrix or the preparation protocol. Proceed to Step 4.

Step 4: Investigate Sample Preparation and Matrix Effects

  • Action: Prepare a sample by spiking the this compound standard into a clean solvent (post-extraction spike) and compare its signal to the standard in your processed biological matrix.[15]

  • Expected Outcome: The signal intensity in the clean solvent should be comparable to that in the matrix.

  • Troubleshooting: A significantly lower signal in the biological matrix indicates strong ion suppression.[8] To address this, consider:

    • Improving the sample clean-up method to remove interfering substances like phospholipids.

    • Diluting the sample.[16]

    • Optimizing the chromatography to separate the analyte from the interfering matrix components.

G cluster_0 System Check cluster_1 LC & Sample Check start Low or No Signal for This compound ms_check Step 1: Infuse Tuning Mix. Is MS Signal OK? start->ms_check ms_issue Potential MS Hardware Issue. Contact Service. ms_check->ms_issue No lc_check Step 2: Direct Injection of Standard (No Column). Is Signal OK? lc_issue Check Sample Transfer, ESI Source, & Standard Integrity. column_check Step 3: Inject Standard with Column. Is Peak Shape/RT OK? column_issue Check Column, Mobile Phase, & LC Pumps. matrix_check Step 4: Compare Post-Extraction Spike to Standard in Matrix. Is Signal Suppressed? matrix_issue Optimize Sample Cleanup, Chromatography, or Dilute Sample. success Problem Resolved.

Experimental Protocols & Data

Protocol 1: Sample Preparation for Whole Blood Glutathione Analysis

This protocol is a generalized procedure based on common practices for minimizing pre-analytical variability.[6]

  • Collection: Collect whole blood in EDTA-containing tubes.

  • Immediate Derivatization & Precipitation:

    • To a 100 µL aliquot of whole blood, add 100 µL of a solution containing 10% sulfosalicylic acid (SSA) and 5 mM N-ethylmaleimide (NEM).

    • This single step serves to precipitate proteins and derivatize the free thiol group of glutathione, preventing auto-oxidation.[3][6]

  • Vortex & Centrifuge: Vortex the mixture vigorously for 30 seconds. Centrifuge at >10,000 x g for 5 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Internal Standard Addition: Add the this compound internal standard to the supernatant.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

G blood Whole Blood Sample (EDTA) reagent Add SSA/NEM Solution (1:1 ratio) blood->reagent vortex Vortex & Centrifuge reagent->vortex supernatant Collect Supernatant vortex->supernatant is Add Internal Standard (GSH-13C2,15N) supernatant->is analysis LC-MS/MS Analysis is->analysis

Table 1: Stability of Glutathione Under Various Conditions
ConditionAnalyteStabilityReference
Whole Blood (Underivatized)GSH & GSSGStable for at least 24 hours at 4°C or room temperature.[6]
Deproteinized & Derivatized with NEMGSH-NEMStable for at least 3 years at -80°C.[6]
Deproteinized with 15% PCAGSH & GSSGStable for 4 weeks at -80°C.[4]
Table 2: Common LC-MS/MS Parameters for Glutathione Analysis
ParameterTypical SettingRationaleReference
Chromatography
ColumnHypercarb (Porous Graphitic Carbon)Good retention for polar compounds like glutathione.[6]
Mobile Phase A0.1% Formic Acid in WaterAcidifies mobile phase to promote protonation for positive ion mode.[3]
Mobile Phase BAcetonitrile with 0.1% Formic AcidOrganic solvent for gradient elution.
Mass Spectrometry
Ionization ModePositive Electrospray (ESI+)Glutathione protonates readily.[6]
Analysis ModeMultiple Reaction Monitoring (MRM)Provides selectivity and sensitivity for quantification.[17]
Precursor Ion (GSH-13C2,15N)m/z 311.1[M+H]+ for this compound
Product IonSpecific to instrument tuningCharacteristic fragment ions for confirmation and quantification.

G cluster_0 Scenario A: Clean Sample cluster_1 Scenario B: Biological Matrix Analyte1 Analyte ESI1 ESI Source Analyte1->ESI1 IS1 Internal Standard (GSH-13C2,15N) IS1->ESI1 Signal1 High Signal ESI1->Signal1 Analyte2 Analyte IS2 Internal Standard (GSH-13C2,15N) Matrix Matrix Components (e.g., Phospholipids) ESI2 ESI Source Signal2 Suppressed Signal

References

Technical Support Center: Optimizing LC Separation of Glutathione and its Isotopologue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing the liquid chromatography (LC) separation of glutathione (GSH) and its stable isotope-labeled internal standard, L-Glutathione reduced-13C2,15N.

Troubleshooting Guide

This guide addresses common issues encountered during method development and routine analysis in a question-and-answer format.

Q1: Why am I observing poor peak shape (tailing or fronting) for both glutathione and its internal standard?

A1: Poor peak shape can arise from several factors. Here are the most common causes and their solutions:

  • Column Overload: Injecting too much sample can lead to peak distortion.[1] Try reducing the injection volume or diluting the sample.

  • Inappropriate Sample Solvent: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.[2] Ideally, dissolve your sample in the initial mobile phase or a weaker solvent.

  • Secondary Interactions with Column: Unwanted interactions between the analytes and the stationary phase can cause tailing. For basic compounds like glutathione, this can occur due to interactions with residual silanols on silica-based columns.

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH with an additive like formic acid can suppress the ionization of silanol groups.

    • Solution 2: Use a Different Column: Consider a column with a highly inert stationary phase, such as one with advanced endcapping or a hybrid particle technology.

  • Column Contamination or Degradation: Accumulation of sample matrix components or stationary phase degradation can lead to poor peak shapes.[2]

    • Solution 1: Use a Guard Column: A guard column can protect the analytical column from strongly retained compounds.[3]

    • Solution 2: Column Washing: Implement a robust column washing procedure after each batch of samples.

    • Solution 3: Replace the Column: If the problem persists, the column may be irreversibly damaged and require replacement.[4]

Q2: My retention times for glutathione and the internal standard are drifting or are not reproducible. What should I do?

A2: Retention time instability is a common issue in liquid chromatography. Consider the following:

  • Insufficient Column Equilibration: This is a frequent cause, especially with HILIC columns which may require longer equilibration times to achieve reproducible retention.[5] Ensure the column is equilibrated with the initial mobile phase for a sufficient duration before each injection.

  • Mobile Phase Instability: Changes in mobile phase composition due to evaporation of the organic solvent or degradation of additives can lead to retention time shifts. Prepare fresh mobile phases daily.

  • Temperature Fluctuations: Variations in column temperature can affect retention times.[1] Use a column oven to maintain a stable temperature.

  • Pump Performance: Inconsistent flow rates from the LC pump can cause retention time drift. Regular pump maintenance and calibration are crucial.

Q3: I am struggling to achieve baseline separation between glutathione and its labeled internal standard. How can I improve the resolution?

A3: While co-elution is generally expected and acceptable for an analyte and its stable isotope-labeled internal standard in mass spectrometry-based detection, significant peak broadening could impact integration. If you need to improve the separation for other reasons or are experiencing issues with peak integration, consider these strategies:

  • Optimize the Gradient Profile: A shallower gradient can increase the separation between closely eluting compounds.[6] Experiment with different gradient slopes and durations.

  • Adjust Mobile Phase Composition: Modifying the organic solvent or the mobile phase additives can alter selectivity.

  • Change the Stationary Phase: If resolution cannot be achieved by modifying the mobile phase, a different column chemistry may be necessary. Both reversed-phase (C18) and HILIC columns have been successfully used for glutathione analysis.[5]

  • Decrease Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.[1]

Q4: How can I prevent the oxidation of glutathione to glutathione disulfide (GSSG) during sample preparation and analysis?

A4: Preventing the artificial oxidation of GSH is critical for accurate quantification.

  • Derivatization with N-ethylmaleimide (NEM): NEM is an alkylating agent that rapidly reacts with the thiol group of GSH, forming a stable adduct and preventing its oxidation.[7][8][9] This is a widely used and effective strategy.

  • Sample Acidification: Maintaining a low pH during sample preparation and in the final extract can help to minimize GSH oxidation.

  • Use of Antioxidants: While less common when using NEM, the addition of other antioxidants to the sample collection buffer can be considered.

  • Keep Samples Cold: Perform all sample preparation steps on ice or at 4°C to reduce the rate of oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common LC modes for separating glutathione and its isotopologues?

A1: Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are commonly employed.

  • Reversed-Phase (RP) Chromatography: Typically uses C18 columns.[10][11][12] Due to the polar nature of glutathione, achieving sufficient retention can be challenging. Methods often use highly aqueous mobile phases.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar compounds like glutathione.[5][13][14] It uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent.

Q2: What are typical mobile phase compositions for glutathione analysis?

A2: Mobile phases generally consist of an aqueous component and an organic solvent, with an acid additive.

  • Aqueous Phase: Water, often with a buffer like ammonium formate or ammonium acetate, especially for HILIC.[14]

  • Organic Solvent: Acetonitrile is the most common organic modifier for both RP and HILIC methods.[11][12]

  • Acid Additive: Formic acid is frequently added to both mobile phase components to improve peak shape and ionization efficiency for mass spectrometry.

Q3: Is a gradient or isocratic elution better for this separation?

A3: Gradient elution is generally preferred for analyzing biological samples as it can help to separate glutathione from other matrix components and reduce the total run time.[9][15] However, isocratic methods have also been successfully developed, particularly for cleaner samples.[12][16]

Q4: Do I need to derivatize glutathione before LC-MS analysis?

A4: Derivatization is not strictly necessary for detection by mass spectrometry, but it is highly recommended to prevent the artificial oxidation of GSH to GSSG.[17] The use of N-ethylmaleimide (NEM) to block the thiol group is a common and effective practice.[7][8][9]

Experimental Protocols

Protocol 1: UPLC-MS/MS Method using a Reversed-Phase Column

This protocol is based on a method for the analysis of glutathione and its derivatives in cultured cells.[7]

  • Sample Preparation (with NEM derivatization):

    • Homogenize cell pellets or tissue samples in a solution containing N-ethylmaleimide (NEM) to prevent auto-oxidation of GSH.

    • Perform protein precipitation, for example with acetonitrile.

    • Centrifuge the samples and transfer the supernatant for analysis.

  • LC Conditions:

    • Column: UPLC HSS T3 1.8 µm (2.1 x 100 mm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 400 µL/min

    • Column Temperature: 50 °C

    • Injection Volume: 10 µL

    • Gradient:

      • 0-2 min: 99.9% A to 98% A

      • 2-3.5 min: 98% A to 70% A

      • 3.5-3.51 min: 70% A to 5% A

      • 3.51-4.5 min: Hold at 5% A

      • 4.5-4.51 min: 5% A to 99.9% A

      • 4.51-6 min: Re-equilibrate at 99.9% A

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection: Multiple Reaction Monitoring (MRM)

    • Use specific precursor-to-product ion transitions for glutathione-NEM and its 13C2,15N-labeled internal standard.

Protocol 2: LC-MS/MS Method using a HILIC Column

This protocol is adapted from methodologies suitable for polar analytes like glutathione.[5][13]

  • Sample Preparation:

    • Follow a similar sample preparation procedure as in Protocol 1, including NEM derivatization and protein precipitation.

    • Ensure the final sample solvent is compatible with the HILIC mobile phase (i.e., high organic content).

  • LC Conditions:

    • Column: BEH HILIC, 1.7 µm (2.1 x 100 mm)

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 500 µL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Gradient:

      • 0-0.5 min: Hold at 95% B

      • 0.5-2.5 min: 95% B to 50% B

      • 2.5-3.0 min: Hold at 50% B

      • 3.0-3.1 min: 50% B to 95% B

      • 3.1-6.0 min: Re-equilibrate at 95% B

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection: Multiple Reaction Monitoring (MRM)

    • Define MRM transitions for the NEM-derivatized forms of glutathione and its internal standard.

Data Summary Tables

Table 1: Comparison of LC Column Chemistries for Glutathione Separation

Column TypeStationary PhasePrimary Separation MechanismAdvantages for Glutathione AnalysisPotential Challenges
HSS T3 C18Reversed-PhaseGood for resolving a wide range of polarities.May require highly aqueous mobile phases for retention of polar glutathione.
BEH HILIC Amide or other polar ligandHydrophilic InteractionExcellent retention for very polar compounds like glutathione.[5]Longer equilibration times may be needed for reproducibility.[5]
Intrada Amino Acid ZwitterionicMixed-Mode (Ion-Exchange & HILIC)Can provide unique selectivity for amino acids and related compounds.Mobile phase conditions (pH, buffer concentration) can be critical.

Table 2: Example LC Gradient Parameters for Glutathione Analysis

ParameterMethod 1 (Reversed-Phase)[7]Method 2 (HILIC - Adapted)
Column UPLC HSS T3, 1.8 µmBEH HILIC, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in Water
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 400 µL/min500 µL/min
Gradient Profile Multi-step linear gradient over 4.5 minLinear gradient from 95% to 50% B over 2 min
Total Run Time ~6 min~6 min

Visualizations

Workflow_for_LC_Method_Development cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Sample Biological Sample Derivatization Derivatization with NEM Sample->Derivatization Extraction Protein Precipitation & Extraction Derivatization->Extraction FinalExtract Final Sample Extract Extraction->FinalExtract Injection Inject on LC Column FinalExtract->Injection Separation Gradient Elution (RP or HILIC) Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Labeled Standard Integration->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for Glutathione Analysis using LC-MS/MS.

Troubleshooting_Tree Start Problem Observed PeakShape Poor Peak Shape? Start->PeakShape Yes RetentionDrift Retention Time Drift? Start->RetentionDrift No Solvent Sample Solvent Stronger than Mobile Phase? PeakShape->Solvent Check First Equilibration Insufficient Equilibration? RetentionDrift->Equilibration Check First Overload Column Overload? Solvent->Overload No Solvent_Sol Re-dissolve in weaker solvent Solvent->Solvent_Sol Yes ColumnIssue Column Contamination or Degradation? Overload->ColumnIssue No Overload_Sol Reduce Injection Volume/Concentration Overload->Overload_Sol Yes ColumnIssue_Sol Use Guard Column or Replace Column ColumnIssue->ColumnIssue_Sol Yes MobilePhase Mobile Phase Aged? Equilibration->MobilePhase No Equilibration_Sol Increase Equilibration Time Equilibration->Equilibration_Sol Yes Temp Temperature Fluctuation? MobilePhase->Temp No MobilePhase_Sol Prepare Fresh Mobile Phase MobilePhase->MobilePhase_Sol Yes Temp_Sol Use Column Oven Temp->Temp_Sol Yes

Caption: Decision Tree for Troubleshooting Common LC Issues.

References

Technical Support Center: Matrix Effects in Glutathione Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of glutathione (GSH) and its oxidized form, glutathione disulfide (GSSG).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of glutathione?

A1: In LC-MS/MS, the "matrix" refers to all the components in a biological sample (e.g., plasma, tissue homogenate) other than the analytes of interest, which are GSH and GSSG.[1] These components can include salts, proteins, lipids, and metabolites.[1] Matrix effects occur when these co-eluting substances interfere with the ionization of GSH and GSSG in the mass spectrometer's ion source.[2][3] This interference can lead to either a suppression or enhancement of the analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the quantification.[2][3]

Q2: What are the primary causes of matrix effects in glutathione analysis?

A2: The primary causes of matrix effects, particularly ion suppression, include:

  • Competition for Ionization: Co-eluting matrix components can compete with GSH and GSSG for the limited available charge in the ion source, which reduces the ionization efficiency of the target analytes.[1]

  • Changes in Droplet Properties: In electrospray ionization (ESI), which is commonly used for glutathione analysis, matrix components can alter the surface tension and viscosity of the droplets. This affects the efficiency of solvent evaporation and the release of ions into the gas phase.[1][2]

  • Ion Neutralization: Basic compounds present in the matrix can deprotonate and neutralize the protonated GSH and GSSG ions, preventing their detection by the mass spectrometer.[1]

Q3: How can I determine if my glutathione assay is affected by matrix effects?

A3: The "gold standard" method for quantitatively assessing matrix effects is the post-extraction spike method.[1][4] This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the same analyte in a neat solution (e.g., mobile phase). The matrix effect can be calculated as a percentage. A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[1][5]

Q4: Why is it crucial to prevent the auto-oxidation of GSH during sample preparation?

A4: GSH is highly susceptible to auto-oxidation, converting to GSSG during sample handling and preparation.[6][7] This can lead to a significant overestimation of GSSG levels and an inaccurate determination of the GSH/GSSG ratio, which is a critical indicator of oxidative stress.[6][8] Even a small percentage of GSH oxidation can dramatically skew the results because the concentration of GSH in cells is typically 300- to 800-fold higher than that of GSSG.[6]

Q5: What is the purpose of using N-ethylmaleimide (NEM) in sample preparation for glutathione analysis?

A5: N-ethylmaleimide (NEM) is an alkylating agent that is used to derivatize and stabilize GSH.[9][10] NEM rapidly reacts with the sulfhydryl group of GSH to form a stable GS-NEM conjugate.[10][11] This derivatization prevents the auto-oxidation of GSH to GSSG during sample processing, ensuring a more accurate measurement of the in vivo glutathione status.[6][10]

Q6: What are the advantages of using a stable isotope-labeled internal standard (SIL-IS) for glutathione quantification?

A6: A stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled GSH) is considered the best practice for quantitative LC-MS/MS analysis.[12][13] A SIL-IS has a nearly identical chemical structure and physicochemical properties to the analyte, meaning it will co-elute and experience similar matrix effects.[13] By adding a known amount of the SIL-IS to each sample, it can effectively compensate for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement, leading to more accurate and precise results.[12][13]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS quantification of glutathione.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal 1. Inefficient Ionization: Suboptimal ion source parameters. 2. Ion Suppression: Significant matrix effects from co-eluting compounds. 3. Sample Degradation: GSH has oxidized to GSSG, or both have degraded due to improper storage or handling. 4. Poor Recovery: Inefficient extraction of GSH and GSSG from the sample matrix.1. Optimize ion source settings (e.g., capillary voltage, gas flow, temperature).[14] 2. Improve sample cleanup using techniques like solid-phase extraction (SPE) or phospholipid removal plates.[15] Dilute the sample if sensitivity allows.[16] 3. Ensure samples are processed promptly and stored at -80°C. Use NEM to stabilize GSH immediately after sample collection.[10][17] 4. Evaluate and optimize the sample preparation method (e.g., protein precipitation solvent, SPE protocol).
High Signal Variability (Poor Precision) 1. Inconsistent Matrix Effects: Variable levels of interfering compounds between samples. 2. Inconsistent Sample Preparation: Variations in extraction efficiency or derivatization. 3. Injector Issues: Inconsistent injection volumes.1. Incorporate a stable isotope-labeled internal standard (SIL-IS) to compensate for variability.[12][13] 2. Standardize and automate the sample preparation workflow where possible. Ensure complete and consistent derivatization with NEM. 3. Perform regular maintenance on the autosampler and check for air bubbles in the syringe.
Inaccurate Quantification (Poor Accuracy) 1. Uncorrected Matrix Effects: Ion suppression or enhancement is skewing the results. 2. Calibration Curve Issues: The calibration curve is not prepared in a matrix that mimics the study samples. 3. GSH Oxidation: Artificial inflation of GSSG levels due to GSH oxidation during sample preparation.1. Use a SIL-IS to correct for matrix effects.[12][13] Alternatively, prepare a matrix-matched calibration curve.[18] 2. Prepare calibration standards in a blank matrix that has undergone the same extraction procedure as the samples.[18] 3. Implement immediate derivatization of GSH with NEM upon sample collection.[10][19]
Peak Tailing or Splitting 1. Chromatographic Issues: Poor column performance, incompatible mobile phase, or column contamination. 2. Matrix Overload: Injection of a sample with a high concentration of matrix components.1. Use a new column or a guard column. Optimize the mobile phase composition and gradient. 2. Improve sample cleanup to remove more of the interfering matrix components. Dilute the sample if possible.
Unexpected Peaks or High Background 1. Contamination: Contaminants in the mobile phase, solvents, or from the sample collection tubes. 2. Carryover: Residual analyte from a previous injection remaining in the system.1. Use high-purity LC-MS grade solvents and reagents. Ensure all labware is clean. 2. Optimize the injector wash procedure and run blank injections between samples to check for carryover.

Experimental Protocols

Protocol 1: Sample Preparation using N-ethylmaleimide (NEM) Derivatization and Sulfosalicylic Acid (SSA) Protein Precipitation

This protocol is adapted for the analysis of glutathione in whole blood.

  • Sample Collection and Derivatization:

    • Immediately after blood collection in EDTA tubes, add 10 µL of whole blood to a microcentrifuge tube containing 20 µL of 10 mM N-ethylmaleimide (NEM) in phosphate-buffered saline (PBS).

    • Vortex briefly and incubate at room temperature for 5 minutes to allow for the complete derivatization of GSH.

  • Protein Precipitation:

    • Add 70 µL of ice-cold 10% (w/v) sulfosalicylic acid (SSA) to the sample.[20]

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 15 minutes to facilitate protein precipitation.[20]

  • Centrifugation and Supernatant Collection:

    • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.[20]

    • Carefully collect the supernatant into a clean microcentrifuge tube.

  • Internal Standard Addition and Dilution:

    • Add a stable isotope-labeled internal standard solution (containing GS-NEM-IS and GSSG-IS) to the supernatant.

    • Dilute the sample with the initial mobile phase to bring the analyte concentrations within the linear range of the calibration curve.

  • LC-MS/MS Analysis:

    • Transfer the final sample to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: Evaluation of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative assessment of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of GSH (as GS-NEM) and GSSG at a known concentration (e.g., mid-range of the calibration curve) in the initial mobile phase.

    • Set B (Post-Extraction Spike): Process blank matrix samples (e.g., whole blood from a control group) using the established sample preparation protocol (Protocol 1). After the final step, spike the extracted matrix with the same concentration of GSH (as GS-NEM) and GSSG standards as in Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with the same concentration of GSH and GSSG standards as in Set A before starting the sample preparation protocol.

  • LC-MS/MS Analysis:

    • Inject and analyze all three sets of samples using the developed LC-MS/MS method.

  • Data Analysis:

    • Calculate the average peak area for each analyte in each set.

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Quantitative Data Summary

The following tables summarize typical performance data for LC-MS/MS methods for glutathione quantification.

Table 1: Comparison of Sample Preparation Methods for Glutathione Analysis

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) with Acetonitrile/Methanol >80% for many peptides[15]Can be significant (ion suppression)Simple, fast, and inexpensive.Limited removal of phospholipids and other matrix components, leading to higher matrix effects.[15]
Protein Precipitation (PPT) with Sulfosalicylic Acid (SSA) High recovery for GSH and GSSGGenerally lower matrix effects than organic solventsEfficiently precipitates proteins while maintaining an acidic environment that helps stabilize glutathione.Can introduce high salt content which may require further cleanup.
Solid-Phase Extraction (SPE) Variable, depends on sorbent and protocolGenerally lower than PPT[15]Provides cleaner extracts by removing a wider range of interfering compounds.[15]More time-consuming and expensive than PPT; requires method development.
Phospholipid Removal Plates High recovery for target analytesSignificantly reduced matrix effects from phospholipidsSpecifically targets and removes phospholipids, a major source of ion suppression.Adds an extra step and cost to the sample preparation workflow.

Table 2: Typical Validation Parameters for a Glutathione LC-MS/MS Assay

ParameterTypical ValueReference
Linear Range (GSH) 1.5 - 1000 µM[21]
Linear Range (GSSG) 0.1 - 10 µM[19][21]
Lower Limit of Quantification (LLOQ) - GSH 0.5 - 5.0 ng/mL[22][23]
Lower Limit of Quantification (LLOQ) - GSSG 0.1 - 1.0 ng/mL[22][23]
Intra- and Inter-day Precision (%CV) < 15%[23]
Accuracy (% Bias) 85 - 115%[23]
Analyte Recovery (spiked samples) 98.0 ± 7.64% (GSH), 98.5 ± 12.7% (GSSG)[17]

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_matrix_effects Matrix Effect Assessment cluster_solutions Solution Implementation cluster_validation Validation Problem Inconsistent or Inaccurate Glutathione Quantification Check_IS Review Internal Standard Performance Problem->Check_IS Check_Chromo Examine Chromatography (Peak Shape, Retention Time) Problem->Check_Chromo Check_Cal Verify Calibration Curve Linearity Problem->Check_Cal Assess_ME Perform Post-Extraction Spike Experiment Check_IS->Assess_ME Check_Chromo->Assess_ME Check_Cal->Assess_ME ME_Present Matrix Effect Confirmed? Assess_ME->ME_Present Improve_SP Optimize Sample Prep (e.g., SPE, PLR) ME_Present->Improve_SP Yes Optimize_LC Optimize LC Method ME_Present->Optimize_LC No Use_SIL_IS Implement Stable Isotope Labeled IS Improve_SP->Use_SIL_IS Dilute_Sample Dilute Sample Improve_SP->Dilute_Sample Revalidate Re-validate Assay Use_SIL_IS->Revalidate Dilute_Sample->Revalidate Optimize_LC->Revalidate Sample_Prep_Workflow cluster_collection Sample Collection cluster_stabilization Stabilization cluster_cleanup Sample Cleanup cluster_final_prep Final Preparation cluster_analysis Analysis Collect_Sample Collect Biological Sample (e.g., Whole Blood) Add_NEM Immediate Derivatization with N-ethylmaleimide (NEM) Collect_Sample->Add_NEM Protein_Precipitation Protein Precipitation (e.g., Sulfosalicylic Acid) Add_NEM->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Add_IS Add Stable Isotope Labeled Internal Standard Collect_Supernatant->Add_IS Dilute Dilute Sample Add_IS->Dilute LCMS_Analysis LC-MS/MS Analysis Dilute->LCMS_Analysis

References

improving recovery of L-Glutathione reduced-13C2,15N from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of L-Glutathione reduced-13C2,15N (GSH-13C2,15N) in biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflow and improve the recovery and quantification of this critical analyte.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the analysis of this compound from biological samples.

Sample Handling and Stability

  • Question: My L-Glutathione recovery is low and variable. What are the most critical factors in sample handling to prevent its loss? Answer: The instability of L-Glutathione is a primary source of variability.[1] The thiol group is highly susceptible to autooxidation, especially at neutral or alkaline pH.[2] To minimize loss, it is crucial to process samples immediately after collection. If immediate processing is not possible, acidification of the sample is required to prevent autooxidation and degradation.[3] For storage, deproteinized samples should be kept at -80°C, where they can be stable for extended periods.[1][3][4] One study showed that derivatized samples are stable for at least 3 years at -80°C, and underivatized samples are stable for at least 24 hours at 4°C or room temperature.[1]

  • Question: What is the best anticoagulant to use for blood sample collection? Answer: EDTA is a commonly used anticoagulant for glutathione analysis as it chelates metal ions that can catalyze the oxidation of GSH.[2]

Protein Precipitation

  • Question: Which protein precipitation agent is most effective for L-Glutathione analysis? Answer: The choice of protein precipitation agent can significantly impact recovery and analytical performance. Several agents are commonly used, each with its own advantages and disadvantages. Acetonitrile, trichloroacetic acid (TCA), and zinc sulfate have been shown to be highly effective at removing protein.[5][6] Perchloric acid (PCA) is also frequently used and can maintain sample integrity for an extended period when stored at -80°C.[3] However, TCA may interfere with the chromatographic peaks of interest in some methods.[3] Organic solvents like acetonitrile are effective but can lead to sample dilution and may affect reversed-phase chromatography if not evaporated.[6][7]

  • Question: I am observing significant ion suppression in my LC-MS/MS analysis after protein precipitation. How can I mitigate this? Answer: Ion suppression is a common issue resulting from residual matrix components after sample preparation. The choice of precipitation agent can influence the degree of ion suppression.[5] TCA precipitation has been shown to result in minimal ion suppression in some applications.[5] Additionally, optimizing the mobile phase composition, such as using a methanol:aqueous 0.1% formic acid mobile phase, can help reduce ionization effects.[5] A 5-fold dilution of the sample after processing can also help suppress matrix interferences.[8]

Derivatization

  • Question: Is derivatization necessary for L-Glutathione analysis, and what is the recommended agent? Answer: Derivatization is a critical step, especially for HPLC-UV or fluorescence detection, to enhance sensitivity and stability.[8][9] For LC-MS/MS analysis, derivatization with N-ethylmaleimide (NEM) is a widely adopted strategy.[1][9][10] NEM rapidly reacts with the thiol group of L-Glutathione, forming a stable adduct that prevents oxidation.[10] This derivatization can be performed in a single step along with deproteinization.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various studies to facilitate comparison of different methodologies.

Table 1: Protein Precipitation Efficiency

Precipitation AgentRatio (Precipitant:Plasma)Protein Removal Efficiency (%)Reference
Acetonitrile2:1>96[5][6]
Trichloroacetic Acid (TCA)2:192[5][6]
Zinc Sulfate2:191[5][6]

Table 2: Recovery of L-Glutathione with Different Methods

MethodSample TypeRecovery (%)Reference
LC-MS/MS with NEM derivatizationHuman Plasma98.0 ± 7.64[4][8]
HPLC with electrochemical detectionWhole Blood94 - 108.6[11]
HPLC-QTOFMS/MSHCT116 Cells99.9 - 108.9[12]
Colorimetric micro-methodHemolyzed Blood97.5 - 100[13]

Table 3: Lower Limits of Quantification (LLOQ) for L-Glutathione

MethodLLOQ (µM)Reference
LC-MS/MS1.5[1]
LC-MS/MS0.00499 (in plasma)[8]
HPLC-QTOFMS/MS0.78[12][14]

Experimental Protocols

Protocol 1: L-Glutathione Extraction and Derivatization from Whole Blood using LC-MS/MS

This protocol is based on a method that minimizes pre-analytic and analytic variability.[1]

  • Sample Collection: Collect whole blood in EDTA-containing tubes.

  • Deproteinization and Derivatization:

    • To a 100 µL whole blood sample, add 400 µL of a solution containing 10% sulfosalicylic acid (SSA) and 2.5 mM N-ethylmaleimide (NEM).

    • Vortex vigorously for 30 seconds.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Internal Standard Addition:

    • Transfer the supernatant to a new tube.

    • Add an appropriate amount of stable-isotope labeled internal standard (e.g., GSH-(13)C, (15)N-NEM).

  • LC-MS/MS Analysis:

    • Inject the sample onto a suitable LC column (e.g., Hypercarb).

    • Perform chromatographic separation and analyze by MS/MS in positive-ion mode.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Whole Blood Sample (with EDTA) deproteinization Add SSA and NEM Vortex & Incubate start->deproteinization centrifugation Centrifuge at 13,000 x g deproteinization->centrifugation supernatant Collect Supernatant centrifugation->supernatant add_is Add Internal Standard (GSH-13C2,15N-NEM) supernatant->add_is lcms LC-MS/MS Analysis add_is->lcms

Caption: Experimental workflow for L-Glutathione analysis.

troubleshooting_workflow cluster_preanalytical Pre-analytical Issues cluster_analytical Analytical Issues cluster_solutions Potential Solutions start Low or Variable Recovery of GSH sample_handling Was the sample processed immediately? start->sample_handling acidification Was the sample acidified for storage? sample_handling->acidification No derivatization Was a derivatizing agent (e.g., NEM) used? sample_handling->derivatization Yes storage_temp Was the sample stored at -80°C? acidification->storage_temp No solution1 Process samples immediately upon collection. acidification->solution1 No solution2 Acidify samples with PCA or SSA prior to freezing. storage_temp->solution2 No solution3 Ensure storage at -80°C for long-term stability. storage_temp->solution3 Yes precipitation Is the protein precipitation method optimized? derivatization->precipitation Yes solution4 Incorporate NEM in the extraction/deproteinization step. derivatization->solution4 No solution5 Evaluate different precipitation agents (e.g., Acetonitrile, TCA). precipitation->solution5 No

Caption: Troubleshooting guide for low L-Glutathione recovery.

References

Technical Support Center: Measuring GSSG/GSH Ratios with Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring the GSSG/GSH ratio using stable isotope dilution mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why is my measured GSSG concentration unexpectedly high, leading to a low GSSG/GSH ratio?

A1: The most common reason for artificially high GSSG levels is the auto-oxidation of reduced glutathione (GSH) during sample preparation.[1][2][3][4] GSH is highly susceptible to oxidation, and even a small percentage of GSH converting to GSSG can dramatically skew the ratio, as cellular GSH concentrations are typically 100 to 1000 times higher than GSSG.[5] This oxidation can occur during cell lysis, deproteinization, and other handling steps.[1][3] To prevent this, it is crucial to use a thiol-alkylating agent, such as N-ethylmaleimide (NEM), to "quench" or block the reactive thiol group of GSH immediately upon sample collection.[5][6][7][8]

Q2: I used a deproteinizing acid to stabilize my sample, but my GSSG levels are still high. What went wrong?

A2: While acidification is a necessary step for protein precipitation, adding acid before quenching the thiols can actually exacerbate GSH oxidation.[1][9] The process of acid deproteinization itself can lead to artifactual GSSG formation, with studies showing that 5-15% of GSH can be oxidized during this step.[3][9][10] The correct procedure is to first react the sample with a thiol-alkylating agent like NEM at a neutral pH to form a stable GS-NEM conjugate, and only then proceed with acid deproteinization.[5][8][9]

Q3: What are the advantages of using stable isotope-labeled internal standards for both GSH and GSSG?

A3: Using stable isotope-labeled internal standards, such as [¹³C₂,¹⁵N]-GSH and [¹³C₄,¹⁵N₂]-GSSG, is a key strategy for accurate quantification in mass spectrometry.[11][12] These standards have nearly identical chemical and physical properties to their unlabeled counterparts, meaning they behave similarly during sample extraction, derivatization, and ionization. This allows for the correction of matrix effects and variations in instrument response, leading to more precise and accurate measurements.[6] Furthermore, using differently labeled standards for GSH and GSSG can help to monitor and correct for any artificial GSSG formation that might still occur during the analytical process.

Q4: Can I measure both GSH and GSSG in the same analytical run?

A4: Yes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are well-suited for the simultaneous measurement of both GSH (as a derivative like GS-NEM) and GSSG.[5] The use of stable isotope-labeled internal standards for each analyte allows for their independent and accurate quantification within a single chromatographic run.[11]

Q5: How do I choose the right alkylating agent?

A5: N-ethylmaleimide (NEM) is the most commonly recommended and widely used alkylating agent for GSSG/GSH analysis due to its rapid reaction kinetics and cell permeability.[6][13] Other reagents like 2-vinylpyridine (2VP) have been used, but they react much more slowly, which can allow for GSH oxidation to occur during the incubation period, leading to artificially inflated GSSG measurements.[13]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High GSSG, Low GSH/GSSG Ratio GSH auto-oxidation during sample preparation.[1][2][3][4]Immediately quench the sample with N-ethylmaleimide (NEM) upon collection and before any other processing steps like acidification.[5][6][7][8]
Incorrect order of reagent addition.Ensure NEM is added and allowed to react at a neutral pH before adding acid for deproteinization.[5][8][9]
Poor Reproducibility Inconsistent timing in sample quenching.Standardize the time between sample collection and NEM addition to be as short as possible.
Matrix effects in the mass spectrometer.Use stable isotope-labeled internal standards for both GSH and GSSG to normalize for variations in ionization efficiency.[11][12]
Low Signal Intensity for GSSG GSSG is a low-abundance analyte.Consider a two-step alkylation method where GSSG is first reduced to GSH and then derivatized with a deuterated NEM, which can increase detection sensitivity by up to 10-fold.[6]
Inefficient ionization of GSSG.Optimize mass spectrometer source parameters. Ensure proper chromatographic separation from interfering species.
Interference Peaks in Chromatogram Co-elution with other sample components.Optimize the liquid chromatography method (e.g., gradient, column chemistry) to achieve better separation.
Contamination from reagents or vials.Use high-purity solvents and reagents. Perform blank injections to identify sources of contamination.

Data Presentation

Table 1: Impact of Thiol Alkylation on Measured GSSG and GSSG/GSH Ratio.

This table illustrates the critical importance of using a rapid alkylating agent like N-ethylmaleimide (NEM) compared to a slower one like 2-vinylpyridine (2VP) to prevent artificial GSH oxidation. Data is compiled from studies on mouse tissues.

TissueAlkylating AgentTotal Glutathione (nmol/mg protein)GSSG (nmol/mg protein)% GSSG of Total
Liver 2-Vinylpyridine (2VP)8.8 ± 0.90.49 ± 0.055.6%
N-ethylmaleimide (NEM)9.1 ± 0.70.08 ± 0.010.9%
Kidney 2-Vinylpyridine (2VP)5.2 ± 0.40.22 ± 0.034.2%
N-ethylmaleimide (NEM)5.4 ± 0.30.06 ± 0.011.1%
Lung 2-Vinylpyridine (2VP)3.1 ± 0.20.18 ± 0.025.8%
N-ethylmaleimide (NEM)3.2 ± 0.20.04 ± 0.011.3%
Data adapted from a comparative study, highlighting that GSSG levels are substantially higher when the slower-reacting 2VP is used.[13]

Table 2: Representative GSSG/GSH Concentrations in Human Whole Blood Measured by LC-MS/MS with NEM Quenching.

This table provides reference intervals from studies that employed best practices (immediate NEM quenching and stable isotope dilution LC-MS/MS).

StudyGSH (µM)GSSG (µM)GSH/GSSG Ratio
Moore et al. (n=59)900 ± 1401.17 ± 0.43880 ± 370
Fahrenholz et al. (n=9)~1460~2.4~608
These values demonstrate that with proper sample handling, the GSSG concentration in healthy human blood is very low, resulting in a high GSH/GSSG ratio.[5]

Experimental Protocols

Protocol: Sample Preparation for GSSG/GSH Analysis from Whole Blood using NEM and LC-MS/MS

This protocol is a generalized procedure based on best practices identified in the literature.[6][7][11][12]

1. Materials and Reagents:

  • N-ethylmaleimide (NEM) solution (e.g., 100 mM in water or PBS)

  • Stable isotope-labeled internal standards: [¹³C₂,¹⁵N]-GSH-NEM and [¹³C₄,¹⁵N₂]-GSSG

  • Deproteinizing acid (e.g., 10% sulfosalicylic acid (SSA) or trichloroacetic acid (TCA))

  • LC-MS grade solvents (water, acetonitrile, formic acid)

  • Blood collection tubes (e.g., EDTA)

2. Sample Collection and Quenching:

  • Immediately after drawing a whole blood sample (e.g., 100 µL), add it to a microcentrifuge tube containing the NEM solution (e.g., 10 µL of 100 mM NEM).

  • Vortex immediately and incubate at room temperature for 5-10 minutes to ensure complete alkylation of GSH.

3. Deproteinization and Extraction:

  • Add the deproteinizing acid (e.g., 100 µL of 10% SSA) to the NEM-treated blood sample.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

4. Internal Standard Spiking and Analysis:

  • Add the stable isotope-labeled internal standard mix to the supernatant.

  • Vortex to mix.

  • Transfer the final sample to an autosampler vial for analysis by LC-MS/MS.

  • Analyze the samples using a validated LC-MS/MS method with multiple reaction monitoring (MRM) for the specific transitions of GS-NEM, GSSG, and their corresponding labeled internal standards.

Visualizations

cluster_0 Problem: GSH Auto-oxidation cluster_1 Incorrect Sample Prep GSH_pool High Cellular GSH Pool lysis Cell Lysis / Deproteinization GSH_pool->lysis GSSG_pool Low Cellular GSSG Pool measured_GSSG Inflated GSSG Measurement GSSG_pool->measured_GSSG oxidation Artificial Oxidation (O2, metal ions) lysis->oxidation exposes thiols GSSG_artifact Artifactual GSSG oxidation->GSSG_artifact 2GSH -> GSSG GSSG_artifact->measured_GSSG

Caption: The problem of GSH auto-oxidation during sample preparation.

cluster_workflow Recommended Experimental Workflow start 1. Sample Collection (e.g., Whole Blood) quench 2. Immediate Quenching with N-ethylmaleimide (NEM) start->quench Crucial first step deproteinize 3. Acid Deproteinization (e.g., SSA, TCA) quench->deproteinize centrifuge 4. Centrifugation deproteinize->centrifuge extract 5. Supernatant Collection centrifuge->extract spike 6. Add Stable Isotope Internal Standards extract->spike analyze 7. LC-MS/MS Analysis (MRM Mode) spike->analyze

Caption: Recommended workflow for accurate GSSG/GSH measurement.

References

Technical Support Center: Derivatization Techniques for Improved Glutathione Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for glutathione (GSH) derivatization techniques. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate detection and quantification of reduced glutathione (GSH) and its oxidized form (GSSG).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for glutathione detection?

A1: Derivatization is often required for several reasons:

  • Improved Chromatographic Retention: Glutathione is a polar molecule and may not be well-retained on reverse-phase HPLC columns. Derivatization increases its hydrophobicity, leading to better separation.[1]

  • Enhanced Detection Sensitivity: Many derivatizing agents add a fluorescent or UV-active tag to the glutathione molecule, significantly improving the limit of detection (LOD) and limit of quantification (LOQ) compared to direct UV detection of underivatized GSH.[2][3]

  • Prevention of Auto-oxidation: The thiol group of GSH is highly susceptible to auto-oxidation to GSSG during sample preparation, which can lead to an overestimation of GSSG and an underestimation of GSH.[4][5][6][7] Derivatizing agents like N-ethylmaleimide (NEM) rapidly block the thiol group, preventing this oxidation.[5][6][8]

Q2: What are the most common derivatization reagents for glutathione analysis?

A2: The most commonly used derivatization reagents for HPLC-based analysis of glutathione are:

  • N-ethylmaleimide (NEM): Reacts specifically with the sulfhydryl group of GSH, preventing auto-oxidation.[5][6][8] It is highly cell-permeable, allowing for in-situ derivatization.[8]

  • o-Phthalaldehyde (OPA): Reacts with the primary amine of GSH in the presence of a thiol to form a fluorescent derivative.[4][9][10][11] It is a rapid reaction, often completed within a minute at room temperature.[10][11]

  • Monobromobimane (mBBr): Reacts with the thiol group of GSH to produce a highly fluorescent and stable thioether.[7][12]

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent): Used in a classic colorimetric assay where it reacts with GSH to produce a yellow-colored product that can be measured spectrophotometrically.[1]

Q3: How can I measure both reduced (GSH) and oxidized (GSSG) glutathione?

A3: To measure both GSH and GSSG, a common strategy involves two separate measurements:

  • Total Glutathione (GSH + GSSG): The sample is first treated with a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to convert all GSSG to GSH.[8][9] Then, the total GSH is derivatized and quantified.

  • GSSG Measurement: The free GSH in the sample is first blocked (masked) using a reagent like N-ethylmaleimide (NEM).[9] After blocking, the GSSG is reduced to GSH, which is then derivatized and quantified. The GSSG concentration is typically calculated by subtracting the GSH value from the total glutathione value or by direct measurement after the blocking step.

Q4: Can I use mass spectrometry (MS) for glutathione detection without derivatization?

A4: Yes, LC-MS/MS methods have been developed for the direct analysis of glutathione without derivatization.[13][14][15] These methods offer high sensitivity and specificity. However, derivatization can still be beneficial in some LC-MS workflows to improve chromatographic separation and reduce ion suppression.[14][15]

Troubleshooting Guides

N-Ethylmaleimide (NEM) Derivatization
Issue Potential Cause Troubleshooting Steps
Low GS-NEM Peak Area Incomplete derivatization reaction.- Ensure the NEM concentration is in sufficient excess. - Optimize reaction time; the reaction is typically rapid in aqueous solutions but can be slower in organic solvents like methanol.[8] - Check the pH of the reaction mixture; NEM reactivity is pH-dependent.
Degradation of GS-NEM adduct.- Analyze samples as soon as possible after derivatization. Store derivatized samples at -80°C for long-term stability.[14][15]
Overestimation of GSSG Artificial oxidation of GSH during sample preparation.- Perform in-situ derivatization by adding NEM directly to cell cultures or tissue homogenates to immediately block GSH.[8][16] - Keep samples on ice throughout the preparation process.
Incomplete removal of excess NEM before GSSG reduction.- If measuring GSSG in the same sample, excess NEM must be removed to prevent it from reacting with the GSH generated from GSSG reduction. This can be done by back-extraction with a solvent like dichloromethane.[5][6]
Variable Results Inconsistent sample handling.- Standardize the timing of each step in the sample preparation and derivatization protocol.
Instability of underivatized samples.- Process samples immediately after collection. Underivatized whole blood samples are reported to be stable for at least 24 hours at 4°C or room temperature.[14][15]
o-Phthalaldehyde (OPA) Derivatization
Issue Potential Cause Troubleshooting Steps
Low Fluorescence Signal Suboptimal reaction conditions.- Optimize the OPA concentration; an excess is generally required.[4][17] - Ensure the pH is alkaline, as the reaction is pH-dependent.[17][18] - Check the reaction time; while rapid, ensure sufficient time for completion.[17]
Degradation of the OPA-GSH adduct.- The fluorescent derivative can be unstable.[17] Inject the sample into the HPLC system immediately after derivatization. An autosampler can be programmed for automated pre-column derivatization and immediate injection.[10][11]
Interfering Peaks in Chromatogram OPA reagent itself is fluorescent or reacts with other primary amines.- Use a high-purity OPA reagent. - Optimize chromatographic conditions to separate the OPA-GSH peak from reagent-related peaks.
Inability to Detect GSSG OPA does not directly react with GSSG.- To measure GSSG, first reduce it to GSH using a reducing agent like DTT after blocking the initial GSH with a reagent like NEM.[9]
Monobromobimane (mBBr) Derivatization
Issue Potential Cause Troubleshooting Steps
Low Fluorescence Intensity Suboptimal derivatization conditions.- The reaction is highly pH-dependent; ensure an alkaline pH for optimal reactivity.[7][12] - Optimize the mBBr concentration to ensure it is in excess.[12] - Optimize the reaction time.[7][12]
Degradation of mBBr reagent.- Monobromobimane is light-sensitive.[12] Prepare fresh solutions and protect them from light. Store the stock solution appropriately. A 30 mM mBBr solution in acetonitrile is stable for about 3 days at room temperature in the dark.[7]
Presence of Multiple Interfering Peaks mBBr reacts with other thiols.- This is expected as mBBr is a thiol-reactive probe.[19] Use HPLC to separate the GSH-mBBr adduct from other thiol-bimane adducts.
Side reactions at high pH or long reaction times.- While an alkaline pH is needed, excessively high pH or prolonged reaction times can lead to side reactions. Optimize these parameters to achieve a balance between reaction efficiency and minimizing byproducts.[7]

Quantitative Data Summary

Derivatization Reagent Detection Method LOD/LOQ Recovery (%) Linearity (r²) Reference
None (Direct UV)HPLC-UVLOD: 0.6 µg/mL, LOQ: 1.8 µg/mL98.80–100.790.9994[2]
N-Ethylmaleimide (NEM)LC-MS/MSLLOD: 0.4 µM (GSH), 0.1 µM (GSSG) LLOQ: 1.5 µM (GSH), 0.1 µM (GSSG)95-101>0.99[14][15]
o-Phthalaldehyde (OPA)HPLC-Fluorescence15 pmol/ml (375 fmol/injection)Not SpecifiedNot Specified[10][11]
o-Phthalaldehyde (OPA)Paper-based Fluorimetry20.5 µmol L⁻¹Not SpecifiedNot Specified[17]
Ellman's ReagentHPLC-UVNot SpecifiedNot SpecifiedNot Specified[1]
Monobromobimane (mBBr)HPLC-Fluorescence100 fmol/injection>96%>0.99[7][20]

Experimental Protocols & Methodologies

Protocol 1: NEM Derivatization for GSH and GSSG by LC-MS/MS

This protocol is adapted from methods used for whole blood and cultured cells.[8][14][15]

  • Sample Preparation:

    • For whole blood: Collect blood in EDTA-containing tubes.

    • For cultured cells: Wash cells with PBS.

  • Derivatization and Deproteination (Performed in a single step):

    • To 100 µL of sample (e.g., whole blood), add 100 µL of a solution containing 10 mM NEM in 10% sulfosalicylic acid (SSA).

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis of GS-NEM (GSH):

    • Transfer the supernatant to an autosampler vial.

    • Inject an appropriate volume into the LC-MS/MS system.

  • Analysis of GSSG:

    • To determine GSSG, the NEM-treated sample (where GSH is blocked) is subjected to reduction by a reagent like DTT or TCEP to convert GSSG to GSH. This newly formed GSH is then derivatized (e.g., with a different isotopically labeled NEM) or measured directly. A separate total glutathione measurement is often preferred for simplicity.

Protocol 2: OPA Derivatization for GSH by HPLC-Fluorescence

This protocol is based on rapid pre-column derivatization.[10][11]

  • Sample Preparation:

    • Homogenize tissues or cells in a suitable buffer and deproteinize, for example, with perchloric acid.

    • Centrifuge to pellet the protein and collect the supernatant.

  • Pre-column Derivatization (Automated in Autosampler):

    • Program the autosampler to mix the sample extract with the OPA reagent in a specific ratio. A typical OPA reagent consists of OPA, a thiol (like 2-mercaptoethanol), and a buffer to maintain alkaline pH.

    • Allow a short reaction time (e.g., 1 minute) at room temperature.[10][11]

  • HPLC Analysis:

    • Immediately inject the derivatized sample onto a C18 column.

    • Use a suitable mobile phase gradient for separation.

    • Detect the fluorescent derivative using an excitation wavelength of approximately 340 nm and an emission wavelength of around 450 nm.[10][11]

Protocol 3: mBBr Derivatization for Total Thiols by HPLC-Fluorescence

This protocol is adapted from methods for plant and biological samples.[7][12]

  • Sample Extraction and Reduction (for total thiols):

    • Extract the sample in an appropriate buffer.

    • To measure total glutathione, reduce the sample with DTT to convert GSSG to GSH.

  • Derivatization:

    • Add the mBBr solution (e.g., 30 mM in acetonitrile) to the sample extract.[7]

    • Adjust the pH to be alkaline (e.g., pH 9) using a suitable buffer.[7]

    • Incubate in the dark at room temperature for a specified time (e.g., 7.5-15 minutes).[7]

    • Stop the reaction by adding an acid (e.g., acetic acid).

  • HPLC Analysis:

    • Inject the derivatized sample onto a C18 column.

    • Separate the thiol-bimane adducts using a gradient elution.

    • Detect the fluorescent adducts with an excitation wavelength of ~380 nm and an emission wavelength of ~480 nm.

Visualizations

experimental_workflow_NEM cluster_GSH GSH Measurement cluster_TotalGSH Total Glutathione (tGSH) Measurement Sample Biological Sample (Cells, Tissue, Blood) Add_NEM_SSA Add NEM in Sulfosalicylic Acid (SSA) Sample->Add_NEM_SSA Vortex_Incubate Vortex & Incubate on Ice Add_NEM_SSA->Vortex_Incubate Centrifuge_GSH Centrifuge Vortex_Incubate->Centrifuge_GSH Supernatant_GSH Collect Supernatant (contains GS-NEM) Centrifuge_GSH->Supernatant_GSH LCMS_GSH LC-MS/MS Analysis Supernatant_GSH->LCMS_GSH GSSG_Calc [GSSG] = ([tGSH] - [GSH]) / 2 LCMS_GSH->GSSG_Calc Sample2 Biological Sample (Aliquot) Add_DTT Add Reducing Agent (e.g., DTT) Sample2->Add_DTT Derivatize_tGSH Derivatize with NEM Add_DTT->Derivatize_tGSH LCMS_tGSH LC-MS/MS Analysis Derivatize_tGSH->LCMS_tGSH LCMS_tGSH->GSSG_Calc

Caption: Workflow for GSH and GSSG quantification using NEM derivatization.

derivatization_pathways cluster_NEM N-Ethylmaleimide (NEM) Reaction cluster_OPA o-Phthalaldehyde (OPA) Reaction cluster_mBBr Monobromobimane (mBBr) Reaction reagent reagent product product GSH_NEM GSH (R-SH) GS_NEM GS-NEM Adduct GSH_NEM->GS_NEM + NEM NEM N-Ethylmaleimide GSH_OPA GSH (Primary Amine) Fluorescent_Product_OPA Fluorescent Isoindole Derivative GSH_OPA->Fluorescent_Product_OPA + OPA OPA OPA + Thiol GSH_mBBr GSH (R-SH) GS_mBBr Fluorescent Thioether GSH_mBBr->GS_mBBr + mBBr mBBr Monobromobimane

Caption: Chemical derivatization pathways for common glutathione detection reagents.

logical_troubleshooting issue issue cause cause solution solution start Start Troubleshooting issue_peak Low or No Derivative Peak? start->issue_peak issue_gssg Inaccurate GSSG (High/Variable)? start->issue_gssg cause_reaction Incomplete Reaction issue_peak->cause_reaction Yes cause_degradation Reagent/Product Degradation issue_peak->cause_degradation Yes cause_oxidation GSH Auto-oxidation issue_gssg->cause_oxidation Yes solution_reaction Optimize: - Reagent Concentration - pH - Reaction Time cause_reaction->solution_reaction solution_degradation Use Fresh Reagents Protect from Light (mBBr) Analyze Promptly cause_degradation->solution_degradation solution_oxidation Work on Ice Use NEM Immediately (In-situ Derivatization) cause_oxidation->solution_oxidation

Caption: A logical troubleshooting workflow for glutathione derivatization issues.

References

minimizing in-source fragmentation of glutathione standards in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of glutathione standards using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize in-source fragmentation and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for glutathione analysis?

A1: In-source fragmentation, also known as in-source decay, is the fragmentation of an analyte ion within the ion source of the mass spectrometer before it reaches the mass analyzer.[1] For glutathione (GSH), this can lead to the premature breakdown of the molecule, resulting in an underestimation of the intact GSH signal and potentially interfering with the detection of other analytes or metabolites. Common in-source fragments of GSH include the neutral loss of the pyroglutamic acid moiety (129 Da).[2][3]

Q2: I am observing a signal for reduced glutathione (GSH) when analyzing my oxidized glutathione (GSSG) standard. Is my standard contaminated?

A2: While contamination is a possibility, it is also likely that you are observing in-source fragmentation of the GSSG, which can break down to produce a GSH signal.[4] If the GSH signal appears at the same retention time as your GSSG peak, in-source fragmentation is the probable cause.[4] Proper chromatographic separation of GSH and GSSG is essential to distinguish between the two possibilities.[4]

Q3: What are the most critical ESI source parameters to adjust to minimize in-source fragmentation of glutathione?

A3: The cone voltage (also referred to as fragmentor voltage or declustering potential on different instruments) is the most critical parameter for controlling in-source fragmentation.[4][5][6] Lowering the cone voltage generally reduces the energy imparted to the ions, thereby minimizing their fragmentation.[5][6] While other parameters like desolvation temperature and source temperature can have an effect, the cone voltage has the most significant impact on in-source dissociation.[6]

Q4: Can the mobile phase composition affect the in-source fragmentation of glutathione?

A4: Yes, the mobile phase composition can influence the ionization efficiency and stability of glutathione. Acidic mobile phase additives like formic acid are commonly used to promote protonation and achieve good ionization in positive ion mode.[4][7] However, the overall "softness" of the ionization conditions, primarily controlled by the cone voltage, is the key to minimizing fragmentation.[5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the ESI-MS analysis of glutathione standards.

Issue 1: High Abundance of Fragment Ions and Low Precursor Ion Intensity for GSH

Symptoms:

  • Difficulty in achieving desired sensitivity for the intact GSH molecule.

Root Cause Analysis and Solutions:

The primary cause is excessive energy being applied in the ion source, leading to in-source fragmentation.

Troubleshooting Workflow:

start High Fragmentation Observed step1 Reduce Cone Voltage/ Fragmentor Voltage start->step1 Primary Action step2 Optimize Desolvation/ Source Temperature step1->step2 If fragmentation persists step3 Check Mobile Phase Additives step2->step3 Further optimization end Precursor Ion Signal Improved step3->end

Caption: Troubleshooting workflow for high in-source fragmentation.

Experimental Protocol: Optimizing Cone Voltage

  • Initial Analysis: Infuse a standard solution of glutathione (e.g., 1 µg/mL) into the mass spectrometer. Set the initial cone voltage to a typical starting value for your instrument (e.g., 30 V).

  • Stepwise Reduction: Gradually decrease the cone voltage in increments of 5 V and acquire a mass spectrum at each step.

  • Monitor Ion Ratios: Observe the ratio of the precursor ion ([M+H]⁺ at m/z 308) to the major fragment ions.

  • Determine Optimal Voltage: The optimal cone voltage is the setting that provides the highest precursor ion intensity with the lowest possible fragment ion abundance, without significantly compromising the overall signal intensity.

Data Presentation: Effect of Cone Voltage on Glutathione Fragmentation

Cone Voltage (V)Precursor Ion Intensity (cps)Major Fragment Ion Intensity (cps)Precursor/Fragment Ratio
405.0e48.0e40.625
301.5e54.5e43.33
202.5e51.0e425
101.8e5<1.0e3>180

Note: These are representative data and actual values will vary by instrument.

Issue 2: In-source Fragmentation of GSSG leading to false GSH detection

Symptoms:

  • A peak is detected at the m/z of GSH when analyzing a GSSG standard.

  • This "GSH" peak co-elutes with the GSSG peak.

Root Cause Analysis and Solutions:

This is a classic case of in-source fragmentation where the disulfide bond of GSSG is cleaved in the ion source.

Logical Relationship Diagram:

cluster_0 In ESI Source cluster_1 In Mass Analyzer GSSG GSSG Ion GSH_frag GSH Fragment Ion GSSG->GSH_frag High Cone Voltage GSH_detected GSH Detected at GSSG Retention Time GSH_frag->GSH_detected

Caption: In-source fragmentation pathway of GSSG leading to GSH detection.

Experimental Protocol: Verifying and Minimizing GSSG Fragmentation

  • Chromatographic Separation: Ensure your LC method provides baseline separation between GSH and GSSG. This is crucial for distinguishing between a contaminant and an in-source fragment.

  • Analyze Standards: Inject individual standards of GSH and GSSG to confirm their respective retention times.

  • Optimize Cone Voltage for GSSG: Analyze the GSSG standard using the cone voltage optimization protocol described in Issue 1. Find a voltage that is low enough to prevent GSSG fragmentation while still providing adequate signal for GSSG.[4]

  • Re-analyze GSSG: Using the optimized, lower cone voltage, re-inject the GSSG standard. The peak corresponding to GSH should be significantly reduced or eliminated.

Data Presentation: Impact of Cone Voltage on GSSG In-Source Fragmentation

AnalyteCone Voltage (V)GSSG Peak AreaGSH Peak Area (at GSSG RT)
GSSG501.2e63.5e5
GSSG251.8e65.0e3

Note: These are representative data and actual values will vary by instrument.

General Recommendations for ESI Source Parameter Optimization

While cone voltage is the most critical parameter, a holistic optimization of the ESI source can improve signal stability and reduce fragmentation.

Table of Recommended Starting Parameters and Their Effects

ParameterTypical Starting ValueEffect of IncreasingEffect of Decreasing
Cone Voltage 20-40 VIncreases fragmentationDecreases fragmentation
Capillary Voltage 3-4 kV (positive mode)Can cause ion suppression if too highPoor ionization efficiency
Desolvation Temp. 300-400 °CCan cause thermal degradationInefficient desolvation, signal instability
Nebulizer Gas Pressure 40-60 psigSmaller droplets, better desolvationLarger droplets, poor ionization

Note: Optimal parameters are instrument and analyte-dependent. Always perform systematic optimization for your specific application.[9][10][11]

References

Technical Support Center: Accurate Quantification of Low-Level Glutathione Disulfide (GSSG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to aid researchers, scientists, and drug development professionals in the accurate quantification of low-level glutathione disulfide (GSSG).

Troubleshooting Guide

This guide addresses specific issues that may arise during GSSG quantification experiments.

Question 1: Why are my GSSG readings unexpectedly high and variable?

Answer: Artificially high and variable GSSG levels are most commonly due to the auto-oxidation of reduced glutathione (GSH) during sample preparation and handling.[1][2] Given that GSH is typically present at concentrations 100- to 500-fold higher than GSSG in healthy cells, even a small percentage of GSH oxidation can lead to a significant overestimation of GSSG.[1]

Potential Causes and Solutions:

Potential CauseSolution
Inadequate prevention of GSH auto-oxidation during sample collection and homogenization. Immediately process samples upon collection.[3] Use an acidic extraction buffer (e.g., sulfosalicylic acid (SSA) or metaphosphoric acid) to deproteinize and stabilize thiols.[4][5][6] Perform all sample preparation steps on ice to minimize enzymatic activity and chemical oxidation.[5]
Ineffective alkylation (masking) of GSH. Use a thiol-masking agent to covalently block the free sulfhydryl group of GSH, preventing its oxidation and participation in the assay.[7] N-ethylmaleimide (NEM) is a common choice, but ensure its concentration is sufficient and incubation time is adequate for complete reaction.[1][4][8] Alternatives like 2-vinylpyridine (2-VP) or 4-vinylpyridine (4-VP) can also be used; 4-VP may offer faster reaction times.[8][9]
Delayed sample processing. Delays between sample collection and processing can lead to cell lysis (especially in blood samples), releasing intracellular GSH which can then oxidize.[3] Process samples as quickly as possible. If immediate processing is not feasible, flash-freeze tissues in liquid nitrogen and store at -80°C.[10]
Contamination with oxidizing agents or metals. Ensure all buffers and labware are free of contaminants that could promote GSH oxidation.[5] Using chelating agents like EDTA in buffers can help by sequestering metal ions that can catalyze oxidation.[5]

Question 2: My standard curve for GSSG has a poor correlation coefficient (R² value). What could be the cause?

Answer: A poor standard curve is often the result of issues with standard preparation, reagent stability, or the assay procedure itself.

Potential Causes and Solutions:

Potential CauseSolution
Degraded GSSG standards. Prepare fresh GSSG stock solutions daily from a high-quality source.[5] Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[5]
Inaccurate pipetting of standards. Use calibrated pipettes and proper pipetting technique, especially for creating serial dilutions. Prepare standards in larger volumes when possible to minimize pipetting errors.[11]
Inconsistent incubation times. For kinetic assays, ensure that the time between adding reagents and reading the plate is consistent for all wells, including standards and samples.[5] Using an automated injector can help improve consistency.[5]
Matrix mismatch between standards and samples. The buffer used to prepare the standards should be the same as the final buffer composition of the samples.[5] For instance, if your samples are in a deproteinization solution like SSA, your standards should also be prepared in the same concentration of SSA.[9]
Signal instability or out-of-range readings. Ensure the plate reader is set to the correct wavelength (e.g., 412 nm for assays using DTNB).[7] If the lowest standard concentrations are close to the blank, they may not be reliable; consider removing them from the curve fit.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in accurately measuring low-level GSSG?

A1: The most critical step is preventing the artificial oxidation of GSH during sample collection and preparation.[1][2] This is paramount because of the vast excess of GSH compared to GSSG. The immediate addition of an acid deproteinizing agent containing a thiol-masking reagent like NEM is the most effective strategy to preserve the in vivo redox state.[1][4]

Q2: Which method is better for low-level GSSG quantification: the enzymatic recycling assay or LC-MS/MS?

A2: Both methods can be effective, but they have different strengths.

  • Enzymatic Recycling Assay: This method is sensitive, cost-effective, and does not require specialized equipment beyond a plate reader.[10] It relies on the reduction of GSSG to GSH, which then reacts with a chromogen like DTNB. The signal is amplified through a recycling reaction with glutathione reductase, enhancing sensitivity.[8][9] However, it is an indirect measurement and can be prone to interference.[9]

  • LC-MS/MS: This is a direct and highly specific method that can simultaneously quantify both GSH and GSSG.[4][12] It is considered a gold standard for its accuracy and sensitivity, with lower limits of quantification reported in the low nanomolar range.[4][13] The main drawbacks are the requirement for expensive instrumentation and more complex sample preparation.[14]

Quantitative Comparison of Methods:

FeatureEnzymatic Recycling AssayLC-MS/MS
Principle Indirect, signal amplificationDirect, mass-based detection
Lower Limit of Quantification (LLOQ) ~0.1-2.5 µM[9]~1.0-5.0 ng/mL[12] or ~0.1-1.5 µM[4]
Specificity Can be affected by interfering thiols[9]High, based on mass-to-charge ratio
Throughput High (microplate format)Lower (serial sample injection)
Cost LowHigh

Q3: Can I store my samples before analyzing for GSSG?

A3: Yes, but proper storage is crucial. After initial processing (i.e., deproteinization and GSH alkylation), samples can be stored. Derivatized samples have been shown to be stable for at least 3 years when stored at -80°C.[4] It is recommended to flash-freeze the processed supernatant in liquid nitrogen before transferring to -80°C to maintain stability.[10]

Q4: How do I prepare different types of biological samples for GSSG analysis?

A4: Sample preparation protocols vary depending on the matrix. The key is rapid homogenization in an acid containing a thiol scavenger.

Sample TypePreparation Steps
Cultured Cells 1. Quickly wash cells with ice-cold PBS. 2. Lyse cells directly on the plate with an ice-cold solution of 5% SSA containing 10 mM NEM. 3. Scrape cells, collect the lysate, and centrifuge at high speed (e.g., 8,000-14,000 x g) for 10-15 minutes at 4°C. 4. Collect the supernatant for analysis.[6][9]
Tissue 1. Immediately upon excision, flash-freeze the tissue in liquid nitrogen. 2. Weigh the frozen tissue and homogenize on ice in 5-10 volumes of an ice-cold deproteinizing solution (e.g., 5% SSA with NEM). 3. Centrifuge the homogenate at 12,000-14,000 x g for 10-15 minutes at 4°C. 4. Collect the supernatant for analysis.[9]
Whole Blood/Erythrocytes 1. Collect blood in tubes containing an anticoagulant (e.g., heparin or EDTA). 2. To 1 volume of blood, add 4 volumes of ice-cold 5% SSA with NEM. Mix thoroughly. 3. Centrifuge at 12,000-14,000 x g for 10-15 minutes at 4°C. 4. The supernatant contains the lysate from all blood cells and is ready for analysis.[4][9]
Plasma 1. Collect blood in tubes with anticoagulant. 2. Immediately centrifuge at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to separate plasma. 3. To the plasma, immediately add a deproteinizing agent with NEM (e.g., 4 volumes of 5% SSA). 4. Centrifuge at high speed to pellet proteins and collect the supernatant.[9][10]

Experimental Protocols

Detailed Methodology: Enzymatic Recycling Assay for GSSG

This protocol is based on the widely used Tietze method, adapted for a 96-well plate format, and includes the critical step of GSH alkylation.

  • Reagent Preparation:

    • Assay Buffer: 100 mM sodium phosphate buffer with 1 mM EDTA, pH 7.5.

    • NADPH Solution: 4 mg/mL NADPH in Assay Buffer. Prepare fresh.

    • DTNB Solution: 1.5 mg/mL 5,5'-dithiobis-(2-nitrobenzoic acid) in Assay Buffer.

    • Glutathione Reductase (GR) Solution: 6 units/mL in Assay Buffer.

    • GSH Masking Reagent: 10 mM N-ethylmaleimide (NEM) in Assay Buffer.

    • GSSG Standard Stock: 1 mM GSSG in water. Prepare fresh serial dilutions (e.g., 0.1 µM to 10 µM) in the same buffer as the samples (e.g., 5% SSA).

  • Sample Preparation (GSSG Measurement):

    • Homogenize tissue or cells in 5-10 volumes of ice-cold 5% Sulfosalicylic Acid (SSA).

    • Immediately add the GSH Masking Reagent (NEM) to the homogenate to a final concentration of 10 mM.

    • Incubate on ice for 30 minutes to ensure complete derivatization of GSH.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant. This is your sample for GSSG analysis.

  • Assay Procedure (96-well plate):

    • Add 50 µL of standards or samples to appropriate wells in duplicate or triplicate.

    • Prepare a reaction master mix containing (per well):

      • 100 µL Assay Buffer

      • 10 µL NADPH Solution

      • 5 µL DTNB Solution

      • 5 µL Glutathione Reductase Solution

    • Add 120 µL of the master mix to each well.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 30 seconds for 5-10 minutes (kinetic reading).

  • Data Analysis:

    • Calculate the rate of reaction (Vmax or ΔA412/min) for each standard and sample.

    • Plot the Vmax of the GSSG standards against their concentrations to create a standard curve.

    • Determine the concentration of GSSG in the samples by interpolating their Vmax values from the standard curve.

Visualizations

GSSG_Quantification_Workflow GSSG Quantification Workflow: Minimizing Artifacts cluster_sample_prep Sample Preparation (Critical Stage) cluster_assay Enzymatic Recycling Assay Sample Biological Sample (Cell, Tissue, Blood) Homogenization Immediate Homogenization in Acid + NEM Sample->Homogenization Prevent GSH Oxidation Centrifugation High-Speed Centrifugation (4°C) Homogenization->Centrifugation Deproteinize Supernatant Collect Supernatant (GSSG-containing extract) Centrifugation->Supernatant Assay_Plate Add Sample/Standard to 96-well Plate Supernatant->Assay_Plate Transfer for Analysis Master_Mix Add Master Mix (GR, NADPH, DTNB) Assay_Plate->Master_Mix Plate_Reader Kinetic Read at 412 nm Master_Mix->Plate_Reader Data_Analysis Calculate Rate (Vmax) & Quantify vs. Standard Curve Plate_Reader->Data_Analysis Troubleshooting_Logic Troubleshooting High GSSG Readings Start High/Variable GSSG Results Check_Prep Review Sample Preparation Protocol Start->Check_Prep Check_NEM Was GSH Masking (e.g., NEM) Complete? Check_Prep->Check_NEM Check_Speed Was Sample Processing Immediate & on Ice? Check_Prep->Check_Speed Solution_NEM Optimize NEM concentration and incubation time Check_NEM->Solution_NEM No Check_Curve Review Standard Curve Preparation Check_NEM->Check_Curve Yes Solution_Speed Improve sample handling speed; use ice at all steps Check_Speed->Solution_Speed No Check_Speed->Check_Curve Yes Solution_Curve Prepare fresh standards; ensure matrix match Check_Curve->Solution_Curve

References

dealing with co-eluting interferences in glutathione analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to co-eluting interferences in glutathione analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak co-elution in glutathione (GSH) and glutathione disulfide (GSSG) analysis?

A1: Co-elution in glutathione analysis, where two or more compounds elute from the chromatography column at the same time, can stem from several factors:

  • Structurally Similar Compounds: The sample matrix may contain molecules with similar physicochemical properties to GSH and GSSG, leading to similar retention times.

  • Inadequate Chromatographic Separation: The chosen High-Performance Liquid Chromatography (HPLC) method may lack the necessary selectivity to resolve GSH, GSSG, and interfering compounds. This can be due to a suboptimal mobile phase composition, stationary phase (column), or temperature.[1][2]

  • Matrix Effects: Complex biological samples contain numerous endogenous components that can co-elute with the analytes of interest, causing ion suppression or enhancement in mass spectrometry-based detection.[3][4][5]

  • Sample Preparation Artifacts: Improper sample handling can lead to the artificial oxidation of GSH to GSSG, causing an overestimation of GSSG which can be misinterpreted as a co-eluting peak.[6][7] Additionally, reagents used during sample preparation can sometimes interfere with the analysis.

Q2: How can I detect if I have a co-elution problem in my chromatogram?

A2: Detecting co-elution is crucial for accurate quantification. Here are several methods to identify overlapping peaks:

  • Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or significant tailing, can indicate the presence of a hidden, co-eluting peak.[2][8]

  • Diode Array Detector (DAD) Peak Purity Analysis: If using a DAD, the peak purity function can be employed. This tool assesses the spectral homogeneity across a single chromatographic peak. If multiple spectra are detected within one peak, it suggests co-elution.[2]

  • Mass Spectrometry (MS): When using a mass spectrometer, you can examine the mass spectra across the elution profile of a peak. A change in the mass spectrum from the leading edge to the trailing edge of the peak is a strong indicator of co-elution.[2][8]

Q3: My GSH peak is unstable and its concentration varies between replicate injections. What could be the cause?

A3: The instability of reduced glutathione (GSH) is a primary challenge in its analysis. The thiol group in GSH is highly susceptible to oxidation, leading to the formation of glutathione disulfide (GSSG).[6][9] This can occur during sample collection, preparation, and even during the analysis itself if not properly handled. To prevent this, it is critical to use a thiol-masking agent.

A common and effective strategy is the immediate derivatization of GSH with N-ethylmaleimide (NEM) upon sample collection.[10][11] This reaction forms a stable GSH-NEM adduct, preventing its oxidation and allowing for more accurate and reproducible measurements.

Troubleshooting Guides

Issue: Poor resolution between GSH, GSSG, and other matrix components.

This guide provides a systematic approach to improving the chromatographic separation of glutathione and related compounds.

Workflow for Improving Chromatographic Resolution

start Start: Co-elution Observed mobile_phase Optimize Mobile Phase - Adjust gradient slope - Change organic modifier (e.g., ACN to MeOH) - Modify pH start->mobile_phase column_chem Change Column Chemistry - Switch to a different stationary phase (e.g., C18 to Phenyl-Hexyl) - Consider HILIC for polar compounds mobile_phase->column_chem If resolution is still poor end End: Baseline Resolution Achieved mobile_phase->end If resolved temp Adjust Column Temperature - Increase temperature to decrease viscosity and improve efficiency - Decrease temperature to increase retention column_chem->temp If co-elution persists column_chem->end If resolved particle_size Use Smaller Particle Size Column - Increases efficiency and resolution temp->particle_size For further improvement temp->end If resolved particle_size->end If resolved start Start: Suspected Matrix Effect (Ion Suppression/Enhancement) dilution Dilute the Sample - Reduces concentration of interfering matrix components start->dilution extraction Improve Sample Cleanup - Use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) dilution->extraction If suppression persists or sensitivity is lost end End: Matrix Effect Minimized dilution->end If successful chromatography Modify Chromatography - Alter gradient to separate analyte from suppression zone extraction->chromatography If interferences remain extraction->end If successful is Use Stable Isotope-Labeled Internal Standard - Co-elutes with analyte and compensates for matrix effects chromatography->is For robust quantification chromatography->end If successful is->end

References

Validation & Comparative

A Comparative Guide to L-Glutathione reduced-13C2,15N and Other Internal Standards for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of precise and reliable quantification of L-Glutathione (GSH), the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of L-Glutathione reduced-13C2,15N with other common internal standards, supported by experimental principles and data from published studies. The use of stable isotope-labeled internal standards (SIL-ISs) is widely recognized as the gold standard in quantitative mass spectrometry, offering superior performance in mitigating analytical variability.

The Critical Role of Internal Standards in Quantitative Analysis

Internal standards are essential in analytical chemistry, particularly in complex biological matrices, to correct for variations that can occur during sample preparation, chromatography, and mass spectrometric detection. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible.

This compound: The Superior Choice

This compound is a stable isotope-labeled internal standard where two carbon atoms and one nitrogen atom in the glycine moiety of the glutathione molecule are replaced with their heavier, non-radioactive isotopes, 13C and 15N, respectively.[1] This labeling strategy results in an internal standard that is chemically identical to the endogenous L-Glutathione but has a distinct mass, allowing for its differentiation by a mass spectrometer.

The primary advantage of using a 13C and 15N-labeled internal standard over other alternatives, such as deuterated standards or structural analogs, lies in its ability to co-elute perfectly with the unlabeled analyte.[2][3] This co-elution ensures that both the analyte and the internal standard experience the same matrix effects, leading to more accurate and precise quantification.[4]

Performance Comparison of Internal Standards

The following tables summarize the performance characteristics of this compound compared to a deuterated L-Glutathione internal standard and a structural analog internal standard. The data is compiled from established principles and validation data from various bioanalytical studies.

Table 1: Comparison of Key Performance Metrics

Performance MetricThis compoundDeuterated L-GlutathioneStructural Analog
Accuracy (% Bias) Typically < ±5%[3]Can be > ±10%[3]Can be > ±15%
Precision (%CV) < 5%[5][6]5-15%> 15%
Matrix Effect Effectively compensated[2]Potential for differential matrix effects[4]Poorly compensated
Co-elution Perfect co-elution[3]Potential for chromatographic shift[7]Different retention time
Isotopic Stability High[8]Risk of back-exchange[8]Not applicable

Table 2: Detailed Performance Comparison

FeatureThis compoundDeuterated L-GlutathioneRationale for Superiority of 13C,15N-Labeling
Chromatographic Behavior Co-elutes perfectly with unlabeled glutathione.[3]May exhibit a slight retention time shift (isotope effect), eluting earlier than the analyte.[7]The minimal mass difference and identical physicochemical properties of 13C and 15N labeling ensure identical chromatographic behavior, leading to more accurate correction for matrix effects.[3]
Matrix Effect Compensation Provides optimal compensation for ion suppression or enhancement as it experiences the same matrix effects as the analyte.[2]If a chromatographic shift occurs, the analyte and internal standard may be subjected to different matrix effects, compromising accuracy.Co-elution is critical for accurate matrix effect correction. Any separation between the analyte and internal standard can lead to quantification errors.[4]
Accuracy and Precision Demonstrates high accuracy and precision, with %CVs typically below 5%.[5]Can lead to reduced accuracy and precision if chromatographic separation or differential matrix effects occur.The ability to accurately track and correct for analytical variability results in more reliable and reproducible data.
Isotopic Stability The 13C and 15N labels are highly stable and not susceptible to back-exchange.[8]Deuterium labels, especially on heteroatoms, can be prone to back-exchange with protons from the solvent or matrix.[8]Stable labeling is crucial for maintaining the integrity of the internal standard throughout the analytical process.

Experimental Protocols

Accurate quantification of L-Glutathione requires meticulous sample preparation and optimized analytical conditions. The following is a representative experimental protocol for the analysis of L-Glutathione in biological samples using this compound as an internal standard.

Sample Preparation: Derivatization with N-Ethylmaleimide (NEM)

To prevent the auto-oxidation of the thiol group in GSH to form glutathione disulfide (GSSG) during sample preparation, derivatization with N-ethylmaleimide (NEM) is a crucial step.[6]

  • Homogenization: Homogenize the tissue or cell sample in an ice-cold solution containing NEM.

  • Protein Precipitation: Precipitate proteins using an appropriate agent such as sulfosalicylic acid (SSA) or acetonitrile.[6][8]

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant containing the derivatized GSH (GS-NEM) and the internal standard for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A Hypercarb column or a similar column suitable for polar compounds is often used.[6]

    • Mobile Phase: A gradient elution with a suitable mobile phase, such as a mixture of water and acetonitrile with formic acid, is typically employed.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI) is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • GS-NEM (from endogenous GSH): Monitor the specific precursor-to-product ion transition.

      • GS-NEM-13C2,15N (from internal standard): Monitor the mass-shifted precursor-to-product ion transition corresponding to the labeled internal standard.[9]

Mandatory Visualizations

Glutathione Biosynthesis and Recycling Pathway

The following diagram illustrates the key steps in the synthesis and recycling of glutathione within the cell.

Glutathione_Pathway cluster_synthesis Biosynthesis cluster_recycling Recycling & Function Glutamate Glutamate gamma-Glutamylcysteine gamma-Glutamylcysteine Glutamate->gamma-Glutamylcysteine GCL Cysteine Cysteine Cysteine->gamma-Glutamylcysteine GSH GSH (Reduced Glutathione) gamma-Glutamylcysteine->GSH GS Glycine Glycine Glycine->GSH GSSG GSSG (Oxidized Glutathione) GSH->GSSG GPx GSSG->GSH GR ROS Reactive Oxygen Species H2O H2O ROS->H2O NADPH NADPH NADP+ NADP+ NADPH->NADP+ Experimental_Workflow Sample Biological Sample (Tissue, Cells, etc.) IS_Spike Spike with this compound Sample->IS_Spike Homogenization Homogenization with NEM IS_Spike->Homogenization Protein_Precipitation Protein Precipitation (e.g., SSA) Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_MSMS LC-MS/MS Analysis Supernatant_Collection->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

References

A Comparative Guide to the Validation of an LC-MS/MS Method for Glutathione Quantification Using L-Glutathione reduced-13C2,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing L-Glutathione reduced-13C2,15N as an internal standard against other common analytical techniques for the quantification of glutathione (GSH) and its oxidized form, glutathione disulfide (GSSG). The accurate measurement of the GSH/GSSG ratio is a critical indicator of oxidative stress and is pivotal in various fields, including drug development and disease research.

Introduction to Glutathione and its Importance

Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and plays a crucial role in antioxidant defense, detoxification, and the regulation of cellular processes.[1][2] The ratio of its reduced (GSH) to oxidized (GSSG) form serves as a key indicator of the cellular redox state.[3][4] Imbalances in this ratio are associated with numerous pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disease.[1][5] Consequently, the accurate and precise quantification of GSH and GSSG in biological matrices is of paramount importance.

Stable isotope-labeled internal standards, such as this compound, are essential for robust LC-MS/MS methods as they mimic the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response.[6][7]

Comparison of Analytical Methods for Glutathione Quantification

Several methods are available for the quantification of glutathione, each with its own advantages and limitations. This section compares the LC-MS/MS method using a stable isotope-labeled internal standard with other commonly employed techniques.

Method Principle Advantages Disadvantages Typical Application
LC-MS/MS with this compound Chromatographic separation followed by mass spectrometric detection, using a stable isotope-labeled internal standard for quantification.[8][9]High sensitivity, specificity, and accuracy.[4][10] Ability to measure both GSH and GSSG simultaneously.[3] Robustness against matrix effects.Requires expensive instrumentation and skilled personnel.Clinical research, drug development, metabolomics studies.[11]
HPLC with Electrochemical Detection (HPLC-ECD) Chromatographic separation followed by electrochemical detection of thiols.Good sensitivity and relatively lower cost than MS.Susceptible to interference from other electroactive compounds.[12] Electrode fouling can affect reproducibility.Routine analysis in academic research.
Enzymatic Recycling Assays (e.g., DTNB-GR) Spectrophotometric measurement based on the glutathione reductase (GR)-catalyzed reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[13]Simple, inexpensive, and suitable for high-throughput screening.[14]Measures total glutathione unless GSH is masked.[13] Prone to interference from other thiols and colored compounds.[15]Preliminary screening, basic research.
HPLC with Fluorescence Detection Derivatization of thiols with a fluorescent reagent (e.g., monobromobimane) followed by chromatographic separation and fluorescence detection.[14]High sensitivity.Derivatization step can be time-consuming and introduce variability.Targeted analysis in academic research.

Performance Data of a Validated LC-MS/MS Method

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the quantification of GSH and GSSG using a stable isotope-labeled internal standard. Data is compiled from various studies to provide a representative overview.[8][16][17]

Parameter Reduced Glutathione (GSH) Oxidized Glutathione (GSSG)
Linearity Range 1.5 - 2000 µM0.1 - 500 µM
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 0.5 - 1.5 µM0.0625 - 0.1 µM
Intra-assay Precision (%CV) 3.1 - 7.0%1.9 - 7.3%
Inter-assay Precision (%CV) 4.1 - 7.0%2.8 - 7.3%
Accuracy/Recovery 94.1 - 105.9%92.3 - 107.7%

Experimental Protocols

LC-MS/MS Method for GSH and GSSG Quantification

This protocol provides a generalized procedure. Specific parameters may need optimization based on the instrument and biological matrix.

1. Sample Preparation:

  • To prevent auto-oxidation of GSH, samples (e.g., whole blood, tissue homogenates) are immediately treated with a solution containing a thiol-alkylating agent, such as N-ethylmaleimide (NEM), and an acid for protein precipitation (e.g., sulfosalicylic acid or trichloroacetic acid).[8][9]

  • A known amount of the internal standard, this compound, is added to each sample.[16]

  • Samples are vortexed and centrifuged to pellet the precipitated proteins.

  • The resulting supernatant is transferred to an autosampler vial for analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase column suitable for polar analytes, such as a Hypercarb or HSS T3 column, is typically used.[8][9]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution is employed to separate GSH-NEM and GSSG.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • GSH-NEM: Precursor ion (m/z) → Product ion (m/z) (e.g., 433.3 → 304.4)[9]

    • GSH-NEM-IS (this compound-NEM): Precursor ion (m/z) → Product ion (m/z) (e.g., 436.3 → 307.3)[9]

    • GSSG: Precursor ion (m/z) → Product ion (m/z) (e.g., 613.2 → 355.2)[9]

    • GSSG-IS (Oxidized this compound): Precursor ion (m/z) → Product ion (m/z) (e.g., 619.1 → 361.1)[9]

Visualizing Key Processes

Glutathione Metabolism and Redox Cycling

Glutathione is synthesized in the cytoplasm in a two-step enzymatic process.[18] It then participates in various antioxidant and detoxification pathways. The regeneration of GSH from GSSG is catalyzed by glutathione reductase.

Glutathione_Metabolism cluster_synthesis Synthesis cluster_redox Redox Cycling Glutamate Glutamate GCL γ-Glutamylcysteine Ligase (GCL) Glutamate->GCL Cysteine Cysteine Cysteine->GCL gamma_GC γ-Glutamylcysteine GS Glutathione Synthetase (GS) gamma_GC->GS GCL->gamma_GC Glycine Glycine Glycine->GS GSH_syn GSH GS->GSH_syn GSH_redox GSH (Reduced) GPx Glutathione Peroxidase (GPx) GSH_redox->GPx GSSG GSSG (Oxidized) GR Glutathione Reductase (GR) GSSG->GR GPx->GSSG H2O H₂O GPx->H2O GR->GSH_redox NADP NADP+ GR->NADP ROS Reactive Oxygen Species (ROS) ROS->GPx NADPH NADPH NADPH->GR

Caption: Glutathione synthesis and its central role in redox cycling.

LC-MS/MS Workflow for Glutathione Analysis

The following diagram illustrates the key steps in the LC-MS/MS analytical workflow for quantifying glutathione.

LCMSMS_Workflow Sample Biological Sample (e.g., Blood, Tissue) Preparation Sample Preparation - Add IS (¹³C₂,¹⁵N-GSH) - Protein Precipitation - Thiol Derivatization (NEM) Sample->Preparation Step 1 LC Liquid Chromatography (Separation of GSH-NEM & GSSG) Preparation->LC Step 2 ESI Electrospray Ionization (ESI) LC->ESI Step 3 MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 Step 4 CID Collision Cell (Fragmentation) MS1->CID Step 5 MS2 Mass Analyzer 2 (Product Ion Detection) CID->MS2 Step 6 Data Data Acquisition & Analysis (Quantification) MS2->Data Step 7

References

A Researcher's Guide to Cross-Validation of Glutathione Assays Across Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of glutathione (GSH), a key antioxidant, and its oxidized form, glutathione disulfide (GSSG), is critical for assessing cellular redox status and investigating the impact of oxidative stress in various biological and pathological processes. A multitude of analytical platforms are available, each with distinct advantages and limitations. This guide provides an objective comparison of common glutathione assay methodologies—liquid chromatography-tandem mass spectrometry (LC-MS/MS), high-performance liquid chromatography (HPLC), spectrophotometric (enzymatic recycling) assays, and fluorescence-based assays—supported by experimental data to facilitate informed selection of the most suitable method for specific research needs.

Comparative Analysis of Analytical Techniques

The performance of different analytical methods for glutathione quantification is evaluated based on key validation parameters such as sensitivity, specificity, linearity, accuracy, and precision. The following tables summarize the performance characteristics of these platforms, drawing data from various validation studies.

Table 1: Performance Characteristics of LC-MS/MS and HPLC for Glutathione Analysis
ParameterLC-MS/MSHPLC with UV/Electrochemical Detection
Linearity (r²) >0.99[1]0.9994[2]
Limit of Detection (LOD) GSH: 0.5 ng/mL, GSSG: 0.5 ng/mL[3]GSH: 0.6 µg/mL[2], 20.7 µg/mL[4]; GSSG: 17.22 µg/mL[4]
Limit of Quantification (LOQ) GSH: 5.0 ng/mL[3], GSSG: 1.0 ng/mL[3]; GSH: 4.99 nM, GSSG: 3.65 nM in plasma[5]GSH: 1.8 µg/mL[2], 69.24 µg/mL[4]; GSSG: 57.42 µg/mL[4]; GSH: 0.11 µg/mL (HPLC-ECD)[6]
Accuracy (% Recovery) 98.0 ± 7.64% for GSH, 98.5 ± 12.7% for GSSG in plasma[5]98.80–100.79%[2], 99.98-100.93%[4]
Precision (% RSD) Intra-assay: GSH 3.6%, GSSG 1.9%; Inter-assay: GSH 7.0%, GSSG 2.8% in plasma[5]Intra-day and Inter-day RSD < 11% and < 14% respectively[7]
Specificity High, based on mass-to-charge ratioModerate to high, dependent on detector and chromatography
Table 2: Performance Characteristics of Spectrophotometric and Fluorescent Assays for Glutathione Analysis
ParameterSpectrophotometric (Enzymatic Recycling) AssayFluorescent Assay
Sensitivity Lowest detection for GSH and GSSG is 0.103 nM in a 96-well plate.[8]Free GSH: 45 nM, Total GSH: 48 nM[9]; 10 nM of GSH or GSSG
Assay Range Dependent on standard curveDependent on standard curve
Assay Time Approximately 15 minutes[8]15-30 minutes[9][10]
Specificity Measures total glutathione (GSH + GSSG)Can measure free GSH and total glutathione separately[10]
Instrumentation Spectrophotometer or microplate reader (412 nm)[8]Fluorescence microplate reader (Ex/Em ~390/510 nm or ~490/520 nm)[11]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the primary analytical techniques discussed.

LC-MS/MS Method for Glutathione Quantification

This protocol outlines a method for the analysis of GSH and GSSG in biological samples.

  • Sample Preparation :

    • For total glutathione, pipette 20 µL of whole blood into a glass centrifuge tube, add 40 µL of Reagent-1 and vortex for 15 seconds. Incubate at 60°C for 15 minutes.[12] For free glutathione, pipette 20 µL of whole blood and add 1980 µL of Reagent-2, then vortex.[12]

    • For cultured cells, a combination of N-ethylmaleimide (NEM) and acetonitrile is used for rapid derivatization and deproteinization.[13]

    • Dilute the sample and add an internal standard.[12]

    • Centrifuge to precipitate proteins and transfer the supernatant to an HPLC vial.[12]

  • Chromatographic Conditions :

    • Column : UPLC HSS T3 1.8 µm column (2.1 × 100 mm).[13]

    • Mobile Phase : A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[14]

    • Flow Rate : 400 µL/min.[13]

    • Column Temperature : 50 °C.[13]

  • Mass Spectrometry Detection :

    • Ionization Mode : Positive electrospray ionization (ESI).[13]

    • Detection : Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for GSH and GSSG.[15]

  • Quantification :

    • A stable isotope-labeled internal standard is used for accurate quantification.[15]

    • A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.[15] The concentration of GSH and GSSG in the sample is determined by dividing the peak area of the compound by the peak area of the corresponding internal standard and then dividing by the slope of the calibration curve.[13]

HPLC Method for Glutathione Quantification

This protocol describes a reversed-phase HPLC (RP-HPLC) method for the quantification of GSH and GSSG.

  • Sample Preparation :

    • Homogenize tissue or cell samples in a suitable buffer.[15][16]

    • Precipitate proteins using an acid like metaphosphoric acid.[15][16]

    • Centrifuge the samples and filter the supernatant.[16]

  • Chromatographic Conditions :

    • Column : C18 column.[4]

    • Mobile Phase : Isocratic flow of a mixture of 25mM phosphate buffer (pH 2.7) and methanol (95:5 v/v).[4]

    • Flow Rate : 1.0 mL/min.[4]

    • Detection : UV detector at 210 nm or 215 nm.[4][16]

    • Injection Volume : 20 µL.[15]

  • Quantification :

    • Prepare a standard curve using known concentrations of GSH and GSSG.

    • Quantify the GSH and GSSG in the sample by comparing their peak areas to the standard curve.[15]

Spectrophotometric (Enzymatic Recycling) Assay

This method is based on the enzymatic recycling of glutathione.

  • Principle : The assay involves the oxidation of GSH by 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces the yellow derivative 5'-thio-2-nitrobenzoic acid (TNB), measured at 412 nm. The GSSG formed is then recycled back to GSH by glutathione reductase in the presence of NADPH.[8][15]

  • Assay Procedure :

    • Prepare cell or tissue lysates.[15] Deproteinize samples using 5% sulfosalicylic acid (SSA).[17]

    • To a 96-well plate, add the sample.[15]

    • Add the reaction mixture containing DTNB, glutathione reductase, and NADPH.[15]

    • Incubate at room temperature and measure the absorbance at 412 nm over time.[15]

  • Quantification :

    • Calculate the rate of TNB formation.

    • Determine the concentration of total glutathione from a standard curve.[15]

Fluorescent Assay

This method utilizes a fluorescent probe that reacts with the free thiol group of GSH.

  • Principle : A non-fluorescent molecule covalently binds to the free thiol group on GSH to yield a highly fluorescent product.[9][10] To measure total glutathione, GSSG is reduced to GSH, which then reacts with the probe.[10]

  • Assay Procedure :

    • Prepare standards and samples in a black microtiter plate.[9]

    • For free GSH measurement, add the fluorescent detection reagent, incubate for 15 minutes, and read the fluorescence (e.g., Ex/Em = 390/510 nm).[10][11]

    • For total glutathione measurement, subsequently add a reaction mixture containing glutathione reductase and NADPH, incubate for another 15 minutes, and read the fluorescence again.[10]

  • Quantification :

    • Calculate the concentration of free and total glutathione from the respective standard curves.[10]

Visualizing the Workflows

To facilitate a clearer understanding of the experimental and logical processes, the following diagrams are provided.

cluster_LCMS LC-MS/MS Workflow A Sample Preparation (Derivatization/Deproteinization) B UPLC/HPLC Separation A->B C Mass Spectrometry (ESI, MRM) B->C D Data Analysis (Quantification vs. Internal Standard) C->D cluster_HPLC HPLC Workflow E Sample Preparation (Protein Precipitation) F HPLC Separation (C18 Column) E->F G Detection (UV or Electrochemical) F->G H Data Analysis (Quantification vs. Standard Curve) G->H cluster_Spectro Spectrophotometric Assay Workflow I Sample Preparation (Lysis, Deproteinization) J Reaction with DTNB, NADPH & GR I->J K Measure Absorbance at 412 nm (Kinetic Reading) J->K L Data Analysis (Rate of TNB formation) K->L cluster_Fluoro Fluorescent Assay Workflow M Prepare Samples and Standards N Add Fluorescent Probe (Read Free GSH) M->N O Add GR/NADPH (Read Total GSH) N->O P Data Analysis (Quantification vs. Standard Curve) O->P cluster_criteria Selection Criteria cluster_platforms Analytical Platforms Assay Glutathione Assay Selection Sensitivity Sensitivity & Throughput Assay->Sensitivity Specificity Specificity Assay->Specificity Equipment Equipment Availability Assay->Equipment Cost Cost & Time Assay->Cost LCMS LC-MS/MS Sensitivity->LCMS High Fluoro Fluorescent Sensitivity->Fluoro High Specificity->LCMS Very High HPLC HPLC Specificity->HPLC High Equipment->HPLC Common Spectro Spectrophotometric Equipment->Spectro Common Cost->Spectro Low Cost->Fluoro Low-Moderate

References

A Head-to-Head Battle of Internal Standards: L-Glutathione reduced-¹³C₂,¹⁵N vs. d₅-GSH in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. In the analysis of L-Glutathione (GSH), a critical antioxidant, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides an objective comparison between two commonly used SIL internal standards: L-Glutathione reduced-¹³C₂,¹⁵N (¹³C₂,¹⁵N-GSH) and deuterated L-Glutathione (d₅-GSH).

The ideal internal standard should exhibit physicochemical properties identical to the analyte of interest to ensure it behaves similarly during sample preparation, chromatography, and ionization, thereby accurately correcting for variations. While both ¹³C₂,¹⁵N-GSH and d₅-GSH serve this purpose, subtle but significant differences in their isotopic labeling can impact analytical performance.

Key Performance Differences: A Comparative Overview

The primary distinction between these two internal standards lies in the isotopes used for labeling. ¹³C₂,¹⁵N-GSH incorporates heavier, stable isotopes of carbon and nitrogen into the molecular backbone of glutathione. In contrast, d₅-GSH replaces five hydrogen atoms with deuterium. This fundamental difference leads to variations in chromatographic behavior, isotopic stability, and the ability to compensate for matrix effects.

Generally, ¹³C and ¹⁵N labeled standards are considered superior as they are chemically and physically more similar to the unlabeled analyte than their deuterated counterparts.[1] The larger mass difference between hydrogen and deuterium can lead to a noticeable "isotope effect," causing the deuterated standard to elute slightly earlier during liquid chromatography.[1] This chromatographic shift can compromise quantification if the analyte and internal standard experience different matrix effects at their respective retention times.[1]

Furthermore, deuterium atoms, particularly those on heteroatoms or in acidic positions, can be susceptible to back-exchange with protons from the solvent, potentially compromising the integrity of the standard.[1][2] ¹³C and ¹⁵N isotopes, being integral to the carbon-nitrogen skeleton, are not prone to such exchange, offering greater stability throughout the analytical workflow.[2]

cluster_IS Internal Standard Selection cluster_C13N15 L-Glutathione reduced-¹³C₂,¹⁵N cluster_d5 d₅-GSH Analyte of Interest Analyte of Interest Coelution Co-elution with Analyte Analyte of Interest->Coelution Ideal Property Chromatographic_Shift Potential Chromatographic Shift Analyte of Interest->Chromatographic_Shift Potential Issue Stability High Isotopic Stability Matrix_Effect_Comp_Good Effective Matrix Effect Compensation Back_Exchange Risk of Deuterium Back-Exchange Matrix_Effect_Comp_Variable Variable Matrix Effect Compensation

Figure 1. Key performance considerations for ¹³C₂,¹⁵N-GSH vs. d₅-GSH.

Quantitative Data Comparison

Disclaimer: The following data is compiled from different studies. Experimental conditions, including instrumentation, sample matrices, and protocols, may vary. This table is intended for comparative illustration and not as a direct equivalence.

Performance MetricMethod using ¹³C₂,¹⁵N-GSHMethod using d₅-GSH
Linearity (R²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 1.5 µM (in whole blood)[1]4.99 nM (in plasma)[3]
Intra-Assay Precision (%CV) 3.1 - 4.3%[1]3.6%[3]
Inter-Assay Precision (%CV) 3.1 - 4.3%[1]7.0%[3]
Accuracy (Recovery %) 95 - 101%[1]98.0 ± 7.64%[3]

Experimental Protocols

Below is a generalized experimental protocol for the quantification of reduced glutathione in a biological matrix using a stable isotope-labeled internal standard and LC-MS/MS. This protocol is a composite based on methodologies reported in the literature.[1][3][4]

1. Sample Preparation:

  • Objective: To extract glutathione from the biological matrix, prevent its oxidation, and derivatize it for optimal chromatographic separation and detection.

  • Procedure:

    • To a known volume of the biological sample (e.g., plasma, cell lysate), add a solution of N-ethylmaleimide (NEM) to alkylate the free sulfhydryl group of GSH, preventing its oxidation to glutathione disulfide (GSSG).

    • Add a known amount of the internal standard (either ¹³C₂,¹⁵N-GSH or d₅-GSH).

    • Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) or an acid (e.g., perchloric acid or metaphosphoric acid).

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Objective: To chromatographically separate the derivatized glutathione from other matrix components and quantify it using tandem mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve ionization.

    • Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte (GSH-NEM) and the internal standard (¹³C₂,¹⁵N-GSH-NEM or d₅-GSH-NEM) are monitored.

3. Data Analysis:

  • Objective: To determine the concentration of glutathione in the original sample.

  • Procedure:

    • Integrate the peak areas of the analyte and the internal standard from the MRM chromatograms.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of a series of calibration standards with known concentrations versus their respective concentrations.

    • Determine the concentration of glutathione in the unknown samples by interpolating their peak area ratios from the calibration curve.

Sample Biological Sample NEM Addition of NEM (Alkylation) Sample->NEM IS Addition of Internal Standard (¹³C₂,¹⁵N-GSH or d₅-GSH) NEM->IS Precipitation Protein Precipitation IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis & Quantification LCMS->Data

Figure 2. General experimental workflow for glutathione quantification.

Conclusion and Recommendation

Based on the fundamental principles of isotope dilution mass spectrometry and the available scientific literature, L-Glutathione reduced-¹³C₂,¹⁵N is the recommended internal standard for the majority of quantitative applications. Its key advantages include:

  • Co-elution with the analyte: Minimizing the risk of differential matrix effects.

  • Greater isotopic stability: Eliminating concerns of back-exchange and ensuring the integrity of the standard.

  • More accurate compensation for matrix effects: Leading to improved precision and accuracy in quantitative results.

While d₅-GSH can be a viable and often more cost-effective option, its use requires careful method development and validation to ensure that potential issues such as chromatographic shifts and isotopic instability do not compromise the quality of the data. For the most demanding analytical challenges and in regulated environments where data integrity is paramount, the superior performance of ¹³C₂,¹⁵N-GSH justifies its selection.

References

A Researcher's Guide to Glutathione Quantification: Comparing Stable Isotope Dilution with Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise measurement of glutathione (GSH) is critical for understanding cellular redox status, investigating disease mechanisms, and evaluating therapeutic interventions. This guide provides an objective comparison of the performance of stable isotope dilution mass spectrometry (SID-MS), the gold standard for glutathione quantification, with other commonly used methods. Experimental data and detailed protocols are provided to support the selection of the most appropriate method for your research needs.

Stable isotope dilution mass spectrometry stands out for its exceptional accuracy and precision in quantifying glutathione. By using a stable isotope-labeled internal standard that is chemically identical to the analyte, SID-MS effectively corrects for variations in sample preparation and instrument response, minimizing analytical error. This method's high specificity, achieved through the monitoring of specific precursor-to-product ion transitions, allows for reliable measurement even in complex biological matrices.

Performance Comparison of Glutathione Quantification Methods

The choice of analytical method for glutathione quantification significantly impacts the reliability of experimental results. The following tables summarize the key performance characteristics of SID-MS compared to High-Performance Liquid Chromatography (HPLC) with various detectors (UV, Fluorescence) and traditional enzymatic assays.

Method Principle Advantages Disadvantages
Stable Isotope Dilution Mass Spectrometry (SID-MS) A known amount of a stable isotope-labeled analog of glutathione is added to the sample as an internal standard. The ratio of the unlabeled (endogenous) to the labeled glutathione is measured by mass spectrometry, allowing for highly accurate quantification.[1][2]High accuracy and precision, high specificity, corrects for matrix effects and sample loss during preparation.[1][2]Requires expensive equipment (LC-MS/MS), more complex sample preparation and data analysis.
HPLC with UV Detection (HPLC-UV) Glutathione is separated from other sample components by HPLC and detected by its absorbance of ultraviolet light, often after derivatization with a chromophore like Ellman's reagent.[3][4]Relatively low cost, widely available instrumentation.Lower sensitivity and specificity compared to other methods, potential for interference from co-eluting compounds.[5]
HPLC with Fluorescence Detection Glutathione is derivatized with a fluorescent reagent (e.g., o-phthalaldehyde or 4-fluoro-7-nitrobenzofurazan) before or after HPLC separation, allowing for highly sensitive detection.[6][7][8]High sensitivity, good specificity when combined with HPLC separation.[5]Requires a derivatization step which can introduce variability, potential for photobleaching of fluorescent derivatives.
Enzymatic Recycling Assay Based on the reduction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) by GSH, which produces a colored product measured spectrophotometrically. Glutathione reductase is used to recycle oxidized glutathione (GSSG) back to GSH, amplifying the signal.[9][10][11][12][13]Simple, rapid, high-throughput, and inexpensive.[11][12][13]Prone to interference from other thiol-containing compounds, less specific than chromatographic methods.

Quantitative Performance Data

The following table presents a summary of quantitative performance data for the different glutathione measurement methods, compiled from various studies. Note that these values can vary depending on the specific instrumentation, protocol, and sample matrix.

Parameter Stable Isotope Dilution-MS HPLC-UV HPLC-Fluorescence Enzymatic Assay
Limit of Detection (LOD) ~0.5 - 5 nmol/mL[14]0.05 µg/mL[3]5.6 - 14.0 fmol[6]0.103 nM[11][12][13]
Limit of Quantification (LOQ) ~5 - 10 nmol/mL[14]0.1 µg/mL[3]--
Linearity (r²) >0.99>0.998[3]>0.9988[7]-
Recovery (%) ~95 - 105%90 - 96%[3]94.1 - 103.5%[6]-
Intra-day Precision (%RSD) < 5%< 10%[3]1.8 - 5.2%[6]< 5%
Inter-day Precision (%RSD) < 10%< 15%[3]5.8 - 7.8%[6]< 10%

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key glutathione quantification methods.

Stable Isotope Dilution Mass Spectrometry (SID-MS) Protocol
  • Sample Preparation:

    • Homogenize tissue or cell samples in a suitable buffer containing a reducing agent (e.g., dithiothreitol) and a thiol-blocking agent (e.g., N-ethylmaleimide) to prevent auto-oxidation of GSH.

    • Add a known amount of stable isotope-labeled glutathione (e.g., ¹³C₂,¹⁵N-GSH) as an internal standard to the homogenate.

    • Precipitate proteins using a solvent like acetonitrile or perchloric acid.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto a reverse-phase HPLC column (e.g., C18) for chromatographic separation.

    • Use a mobile phase gradient of water and acetonitrile, both containing a small amount of formic acid, to elute glutathione and its labeled internal standard.

    • Perform mass spectrometric detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Monitor the specific precursor-to-product ion transitions for both endogenous (unlabeled) and isotope-labeled glutathione.

  • Quantification:

    • Calculate the peak area ratio of the endogenous glutathione to the stable isotope-labeled internal standard.

    • Determine the concentration of endogenous glutathione in the sample by comparing this ratio to a calibration curve prepared with known concentrations of unlabeled glutathione and a fixed concentration of the internal standard.[1][2]

HPLC-UV Protocol
  • Sample Preparation:

    • Prepare cell or tissue extracts as described for the SID-MS protocol, but without the addition of an internal standard.

    • For derivatization with Ellman's reagent (DTNB), mix the sample extract with a solution of DTNB and incubate to allow for the reaction to complete.[3]

  • HPLC Analysis:

    • Inject the derivatized or underivatized sample onto a C18 HPLC column.

    • Use an isocratic or gradient mobile phase, typically a mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile, to separate glutathione.

    • Detect the glutathione peak using a UV detector at an appropriate wavelength (e.g., 210-220 nm for underivatized GSH, or 412 nm for the DTNB derivative).[15]

  • Quantification:

    • Quantify the amount of glutathione in the sample by comparing the peak area to a standard curve generated from known concentrations of glutathione.

HPLC-Fluorescence Protocol
  • Sample Preparation and Derivatization:

    • Prepare sample extracts as for the HPLC-UV method.

    • Derivatize the sample with a fluorescent reagent such as o-phthalaldehyde (OPA) or 4-fluoro-7-nitrobenzofurazan (NBD-F) according to the manufacturer's instructions. This step is crucial for achieving high sensitivity.[6][7][8]

  • HPLC Analysis:

    • Separate the fluorescently labeled glutathione derivative using reverse-phase HPLC.

    • Detect the derivative using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Quantification:

    • Determine the concentration of glutathione by comparing the peak area of the fluorescent derivative to a standard curve prepared from known concentrations of derivatized glutathione standards.

Enzymatic Recycling Assay Protocol
  • Sample Preparation:

    • Prepare deproteinized sample extracts.

    • Prepare a reaction mixture containing NADPH, glutathione reductase, and DTNB in a suitable buffer.

  • Assay Procedure:

    • Add the sample extract to the reaction mixture in a 96-well plate.

    • Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of color development is proportional to the total glutathione concentration in the sample.[9][10][11][12][13]

  • Quantification:

    • Calculate the rate of the reaction from the change in absorbance over time.

    • Determine the glutathione concentration in the sample by comparing the rate to a standard curve prepared with known concentrations of glutathione.

Visualizing Key Pathways and Workflows

Understanding the underlying biological and analytical processes is essential for accurate data interpretation. The following diagrams illustrate the glutathione biosynthesis pathway and the general workflow of the stable isotope dilution mass spectrometry method.

Glutathione_Biosynthesis cluster_0 Cytosol Glutamate Glutamate gamma-Glutamylcysteine gamma-Glutamylcysteine Glutamate->gamma-Glutamylcysteine Glutamate-Cysteine Ligase (GCL) Cysteine Cysteine Cysteine->gamma-Glutamylcysteine Glycine Glycine Glutathione (GSH) Glutathione (GSH) Glycine->Glutathione (GSH) gamma-Glutamylcysteine->Glutathione (GSH) Glutathione Synthetase (GS) SIDMS_Workflow cluster_workflow Stable Isotope Dilution Mass Spectrometry Workflow Sample Biological Sample (Endogenous GSH) Spike Add Known Amount of Stable Isotope-Labeled GSH Sample->Spike Extraction Sample Extraction & Protein Precipitation Spike->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification

References

The Gold Standard for Precision: Unlocking Quantitative Accuracy with L-Glutathione reduced-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantification of biomolecules is paramount. In the realm of targeted metabolomics and proteomics, the choice of an internal standard can be the determining factor between ambiguous results and robust, publication-quality data. This guide provides a comprehensive comparison of L-Glutathione reduced-¹³C₂,¹⁵N with alternative standards, supported by experimental data, to demonstrate its superiority in quantitative mass spectrometry-based assays.

The inherent complexity of biological matrices presents significant challenges to accurate quantification, including ion suppression or enhancement, and variability in sample extraction and processing.[1][2] An ideal internal standard should co-elute with the analyte of interest and exhibit identical ionization and fragmentation behavior, thus compensating for these matrix-induced variations. Stable isotope-labeled (SIL) internal standards, which are chemically identical to the analyte but differ in mass due to the incorporation of heavy isotopes, are widely recognized as the gold standard for achieving the highest levels of accuracy and precision.[3][4]

Multiply-Labeled vs. Other Standards: A Head-to-Head Comparison

L-Glutathione reduced-¹³C₂,¹⁵N is a multiply-labeled internal standard, incorporating both heavy carbon and nitrogen isotopes. This offers distinct advantages over unlabeled standards, structural analogs, and even singly-labeled standards.

Key Advantages of L-Glutathione reduced-¹³C₂,¹⁵N:

  • Co-elution and Identical Ionization: Being chemically identical to endogenous L-Glutathione, it co-elutes during liquid chromatography and experiences the same ionization efficiency in the mass spectrometer's source. This ensures that any matrix effects that suppress or enhance the signal of the native analyte will have a proportional effect on the internal standard, allowing for accurate correction.[1]

  • Minimized Isotopic Crosstalk: The mass difference of +3 Da (from two ¹³C and one ¹⁵N) provides a clear separation from the isotopic envelope of the unlabeled L-Glutathione, minimizing the risk of signal overlap and ensuring accurate measurement of both compounds.

  • Enhanced Stability: Unlike deuterium-labeled standards, ¹³C and ¹⁵N labels are not susceptible to back-exchange with protons from the solvent or matrix, guaranteeing the isotopic purity and stability of the standard throughout sample preparation and analysis.

Comparative Performance Data

The following tables summarize the performance of L-Glutathione reduced-¹³C₂,¹⁵N in comparison to other internal standards, based on data from various LC-MS/MS-based studies for the quantification of L-Glutathione.

Parameter L-Glutathione reduced-¹³C₂,¹⁵N Structural Analog (e.g., γ-Glu-Cys) Unlabeled Standard (External Calibration)
Accuracy (% Recovery / % Bias) 95-101%[5]Can be variable, often outside ±15%Highly susceptible to matrix effects, significant bias
Precision (% CV) Intra-assay: 3.1-4.3%[5], Inter-assay: 2.04-2.49%[6]Often >15%Prone to high variability due to inconsistent matrix effects
Linearity (R²) ≥ 0.999[6][7]Generally lower and less reliableCan be non-linear in complex matrices
Limit of Quantification (LOQ) 0.1 - 1.5 µM[5]Dependent on ionization efficiency relative to analyteHigher due to background noise and matrix interference
Matrix Effect Compensation Excellent[1]Poor, as it has different physicochemical propertiesNone

Experimental Protocol: Quantification of L-Glutathione in Biological Samples using L-Glutathione reduced-¹³C₂,¹⁵N

This protocol outlines a typical workflow for the quantification of L-Glutathione (GSH) and its oxidized form (GSSG) in cell lysates using a stable isotope dilution LC-MS/MS method.

Sample Preparation
  • Cell Lysis and Protein Precipitation:

    • Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and precipitate proteins by adding a cold solution of 5% sulfosalicylic acid (SSA) containing the alkylating agent N-ethylmaleimide (NEM) to prevent auto-oxidation of GSH.[8]

    • Vortex vigorously and incubate on ice for 10 minutes.

  • Internal Standard Spiking:

    • Add a known concentration of L-Glutathione reduced-¹³C₂,¹⁵N and, if measuring GSSG, a corresponding labeled GSSG standard to each sample.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: UPLC system

  • Column: HSS T3 1.8 µm column (2.1 × 100 mm)[9]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Mass Spectrometer (MS): Triple-quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z)
GSH-NEM433.3304.4
GSH-NEM-¹³C₂,¹⁵N436.3307.3
GSSG613.2355.2
GSSG-(¹³C₄,¹⁵N₂)619.1361.1

Note: The specific transitions may vary slightly depending on the instrument and derivatization agent used.[8][9]

Data Analysis
  • Peak Integration: Integrate the peak areas for the endogenous analytes and their corresponding stable isotope-labeled internal standards.

  • Response Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample.

  • Quantification: Determine the concentration of the analyte in the samples by comparing the response ratios to a calibration curve prepared with known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.

Visualizing the Workflow and Concepts

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Cell Pellet) lysis Lysis & Protein Precipitation (SSA + NEM) start->lysis spike Spike with L-Glutathione reduced-¹³C₂,¹⁵N lysis->spike centrifuge Centrifugation spike->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_proc Data Processing (Peak Integration, Ratio Calculation) lcms->data_proc quant Quantification data_proc->quant end Accurate Result quant->end Final Concentration

Caption: A typical workflow for quantitative analysis of L-Glutathione.

matrix_effect_compensation cluster_without_is Without Internal Standard cluster_with_is With L-Glutathione reduced-¹³C₂,¹⁵N analyte_only Analyte Signal matrix_effect Matrix Effect (Ion Suppression) analyte_only->matrix_effect inaccurate_result Inaccurate Result matrix_effect->inaccurate_result analyte_is Analyte + IS Signal matrix_effect_comp Matrix Effect (Affects Both Equally) analyte_is->matrix_effect_comp ratio Ratio (Analyte/IS) Remains Constant matrix_effect_comp->ratio accurate_result Accurate Result ratio->accurate_result

Caption: How a SIL-IS compensates for matrix effects.

Conclusion

The use of a multiply-labeled internal standard like L-Glutathione reduced-¹³C₂,¹⁵N is indispensable for robust and reliable quantitative bioanalysis. Its ability to mimic the endogenous analyte throughout the entire analytical process provides unparalleled compensation for matrix effects and other sources of variability.[3] While the initial investment may be higher than for other standards, the long-term benefits of superior data quality, reduced need for sample re-analysis, and increased confidence in research outcomes make it the most cost-effective choice for high-stakes research and development.

References

A Comparative Guide to Glutathione Analysis: Derivatization vs. Non-Derivatization Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of glutathione (GSH) and its oxidized form (GSSG) is crucial for assessing oxidative stress and cellular health. The choice of analytical method can significantly impact the reliability of these measurements. This guide provides an objective comparison of derivatization and non-derivatization techniques for glutathione analysis, supported by experimental data and detailed protocols.

The primary challenge in glutathione analysis lies in its inherent instability and lack of a strong chromophore, making direct detection difficult, especially at low physiological concentrations. Analytical strategies have evolved into two main categories: those that chemically modify glutathione (derivatization) to enhance its detectability and those that measure it directly (non-derivatization).

At a Glance: Key Differences Between Derivatization and Non-Derivatization Approaches

FeatureDerivatization MethodsNon-Derivatization Methods
Principle Chemical modification of GSH to introduce a detectable tag (fluorophore or chromophore).Direct measurement of native GSH and GSSG.
Common Techniques HPLC with Fluorescence Detection (HPLC-FLD), HPLC with UV-Vis Detection (HPLC-UV), Colorimetric Assays.Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), HPLC with Electrochemical Detection (HPLC-ECD).
Advantages High sensitivity, well-established protocols, lower initial instrument cost for HPLC-UV/FLD.High specificity, simultaneous analysis of multiple analytes, no risk of incomplete or side reactions from derivatization.
Disadvantages Potential for incomplete derivatization, side reactions, instability of derivatives, and introduction of contaminants. The process can be time-consuming.Higher initial instrument cost (LC-MS/MS, HPLC-ECD), potential for matrix effects in LC-MS/MS.

Performance Comparison of Glutathione Analysis Methods

The selection of an appropriate method often depends on the specific requirements of the study, such as sensitivity, sample matrix, and available instrumentation. The following tables summarize the quantitative performance of various common methods.

Table 1: Derivatization-Based Methods
MethodDerivatizing AgentDetectionLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Key Considerations
HPLC-FLD Monobromobimane (mBBr)Fluorescence3 x 10⁻⁸ M - 5 x 10⁻⁸ M[1]3 x 10⁻⁸ M (GSH)[1]Not specifiedHigh sensitivity, but mBBr can be unstable.[2]
HPLC-FLD o-Phthalaldehyde (OPA)Fluorescence0.1 µM - 4 mM (GSH)[3]0.34 µM (GSH), 0.26 µM (GSSG)[3]1.14 µM (GSH), 0.88 µM (GSSG)[3]Rapid reaction, but pH is critical for selectivity.[4][5]
HPLC-UV Ellman's Reagent (DTNB)UV-Vis (280 nm)1 - 20 µg/mL[6]0.05 µg/mL[6]0.1 µg/mL[6]Simple and cost-effective, but may have interferences from other thiols.[7]
LC-MS/MS N-ethylmaleimide (NEM)Mass Spectrometry16 nM - 2 µM (GSH-NEM)[8]0.98 nM (GSH-NEM)[8]4.99 nM (GSH)[8]Prevents auto-oxidation of GSH, providing accurate GSH/GSSG ratios.[9]
Table 2: Non-Derivatization Methods
MethodDetectionLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Key Considerations
HPLC-UV UV-Vis (215 nm)2.5 - 60 µg/mL[10][11]0.6 µg/mL[10][11]1.8 µg/mL[10][11]Simple, but less sensitive than other methods.[11]
HPLC-ECD Electrochemical0.01 - 80 µmol/L[12]15 fmol[13][12]50 fmol[12]Highly sensitive and direct, but electrode fouling can be an issue.[14]
LC-MS/MS Mass Spectrometry0.01 - 50 µM0.5 µM (GSH), 0.0625 µM (GSSG)[15]Not specifiedHigh specificity and sensitivity, considered a gold standard method.[15][16]

Experimental Workflows and Methodologies

The following diagrams and protocols provide a detailed overview of the key steps involved in both derivatization and non-derivatization workflows for glutathione analysis.

Glutathione_Analysis_Workflow cluster_0 Derivatization Methods cluster_1 Non-Derivatization Methods D_Sample Sample Preparation (e.g., homogenization, deproteinization) D_Deriv Derivatization (e.g., with mBBr, OPA, DTNB, NEM) D_Sample->D_Deriv Add derivatizing agent D_Analysis Analytical Separation & Detection (HPLC-FLD, HPLC-UV, LC-MS/MS) D_Deriv->D_Analysis Inject derivatized sample D_Quant Quantification D_Analysis->D_Quant ND_Sample Sample Preparation (e.g., homogenization, deproteinization) ND_Analysis Direct Analytical Separation & Detection (LC-MS/MS, HPLC-ECD) ND_Sample->ND_Analysis Inject native sample ND_Quant Quantification ND_Analysis->ND_Quant

Figure 1: General workflows for derivatization and non-derivatization methods.
Derivatization Chemistry: The Thiol Reaction

Derivatization methods for glutathione analysis primarily target the reactive sulfhydryl (-SH) group of the cysteine residue. This reaction attaches a molecule with desirable detection properties.

Derivatization_Reaction GSH Glutathione (GSH) (with reactive -SH group) Product Derivatized Glutathione (Fluorescent or Chromophoric) GSH->Product Reagent Derivatizing Agent (e.g., mBBr, OPA, NEM) Reagent->Product

Figure 2: Principle of glutathione derivatization.

Detailed Experimental Protocols

Non-Derivatization Method: HPLC with UV Detection

This protocol is adapted from a validated method for the quantification of reduced glutathione in pharmaceutical formulations.[10][11]

  • Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Glutathione standard

    • C18 column (e.g., 100 x 4.6 mm, 3.6 µm)

    • HPLC system with a UV detector

  • Procedure:

    • Mobile Phase Preparation: Prepare a 50:50 (v/v) mixture of water (pH adjusted to 7.0) and acetonitrile.

    • Standard Solution Preparation: Prepare a stock solution of GSH (e.g., 1.0 mg/mL) in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 2.5 to 60 µg/mL.

    • Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

    • Chromatographic Conditions:

      • Column: C18, maintained at room temperature.

      • Mobile Phase: 50:50 (v/v) water:acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 20 µL.

      • Detection: UV at 215 nm.

    • Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared samples and quantify the GSH concentration based on the calibration curve.

Derivatization Method: HPLC with Fluorescence Detection using o-Phthalaldehyde (OPA)

This protocol is based on a method for the analysis of GSH and GSSG in biological samples.[3][17]

  • Materials:

    • o-Phthalaldehyde (OPA)

    • Methanol

    • Phosphate buffer

    • N-ethylmaleimide (NEM) for GSSG measurement

    • Tris(2-carboxyethyl)phosphine (TCEP) for GSSG measurement

    • HPLC system with a fluorescence detector

  • Procedure:

    • Reagent Preparation:

      • OPA Solution: Prepare a 15 mmol/L OPA solution by dissolving it in methanol and then diluting with water.[18]

      • Phosphate Buffer: Prepare a phosphate buffer and adjust the pH as required by the specific protocol (typically around pH 8).

    • Sample Preparation and Derivatization for Total GSH:

      • Homogenize the sample in a suitable buffer.

      • To an aliquot of the sample, add the OPA solution and allow it to react for a specified time (e.g., 1 minute) at room temperature.[17]

    • Sample Preparation and Derivatization for GSSG:

      • To another aliquot of the sample, add NEM to mask the free GSH.

      • Add TCEP to reduce the GSSG to GSH.

      • Add the OPA solution to derivatize the newly formed GSH.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of methanol and a buffer (e.g., phosphate buffer).

      • Flow Rate: Typically 1.0 mL/min.

      • Injection Volume: 20 µL.

      • Detection: Fluorescence with excitation at ~340 nm and emission at ~450 nm.[17]

    • Analysis: Inject the derivatized standards and samples. Quantify total GSH and GSSG based on their respective calibration curves. The concentration of reduced GSH can be calculated by subtracting the GSSG concentration (multiplied by two) from the total GSH concentration.

Non-Derivatization Method: LC-MS/MS

This is a general protocol for the direct measurement of GSH and GSSG.[15][16]

  • Materials:

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Water (LC-MS grade)

    • Glutathione and GSSG standards

    • LC-MS/MS system

  • Procedure:

    • Mobile Phase Preparation: Prepare mobile phases, for example, Mobile Phase A: 0.1% formic acid in water and Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Standard Solution Preparation: Prepare stock solutions of GSH and GSSG in an appropriate solvent (e.g., 50% acetonitrile/50% DI water/0.1% formic acid).[19] Prepare working standards by serial dilution.

    • Sample Preparation: Homogenize and deproteinize the sample (e.g., with sulfosalicylic acid or by protein precipitation with a cold organic solvent). Centrifuge and collect the supernatant.

    • LC-MS/MS Conditions:

      • Column: A suitable column for polar analytes (e.g., a HILIC column or a C18 column with an appropriate mobile phase).

      • Mobile Phase: A gradient elution using Mobile Phases A and B.

      • Flow Rate: Dependent on the column dimensions.

      • Injection Volume: Typically 1-10 µL.

      • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for specific transitions of GSH and GSSG.

    • Analysis: Inject standards to create calibration curves. Inject samples and quantify GSH and GSSG based on the peak areas of their specific MRM transitions.

Conclusion: Choosing the Right Method

The choice between derivatization and non-derivatization methods for glutathione analysis is a critical decision that should be based on the specific research question, available resources, and desired level of analytical rigor.

  • For high-throughput screening or laboratories with limited access to mass spectrometry, derivatization methods coupled with HPLC-FLD or HPLC-UV offer a sensitive and cost-effective solution. However, careful optimization and validation of the derivatization step are essential to ensure accuracy.

  • For studies requiring the highest specificity and accuracy, particularly in complex biological matrices, non-derivatization methods such as LC-MS/MS are the gold standard. The direct measurement eliminates concerns about reaction efficiency and by-products. HPLC-ECD also provides a highly sensitive and direct alternative, though it may require more specialized maintenance.

Ultimately, a thorough understanding of the advantages and limitations of each approach, as outlined in this guide, will enable researchers to select the most appropriate method for generating reliable and reproducible data in their investigations of oxidative stress and cellular redox homeostasis.

References

Evaluating the Specificity of L-Glutathione reduced-13C2,15N in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of glutathione (GSH), a critical antioxidant and key player in cellular redox homeostasis, is paramount in various fields of research and drug development. Its measurement in complex biological matrices, however, is fraught with challenges, including its inherent instability and the presence of interfering substances. The use of a stable isotope-labeled internal standard is the gold standard for achieving reliable and reproducible results in mass spectrometry-based analyses. This guide provides a comprehensive evaluation of L-Glutathione reduced-13C2,15N as an internal standard, comparing its performance with other methodologies and offering detailed experimental insights.

The Critical Role of an Ideal Internal Standard

An ideal internal standard should mimic the analyte of interest in its chemical and physical properties, co-elute chromatographically, and experience similar ionization efficiency and matrix effects. This compound, with its incorporation of two heavy carbon-13 isotopes and one heavy nitrogen-15 isotope, offers a significant mass shift from the endogenous GSH, allowing for clear differentiation in mass spectrometric analysis while maintaining nearly identical physicochemical behavior. This ensures that any variations encountered during sample preparation, extraction, and analysis affect both the analyte and the internal standard to the same extent, leading to highly accurate quantification.

Performance in Complex Matrices: A Data-Driven Comparison

The use of this compound has been validated in numerous studies for the analysis of GSH and its oxidized form, glutathione disulfide (GSSG), in a variety of complex biological samples, including whole blood, plasma, erythrocytes, and cultured cells.[1] The primary challenge in these matrices is the rapid auto-oxidation of GSH to GSSG during sample handling, which can lead to an overestimation of GSSG and an underestimation of GSH.[2][3] To circumvent this, a crucial step in the analytical workflow is the immediate derivatization of the free thiol group of GSH with an alkylating agent, most commonly N-ethylmaleimide (NEM).[1][4]

The following tables summarize the performance characteristics of LC-MS/MS methods utilizing stable isotope-labeled internal standards, including those with similar labeling patterns to this compound, for the quantification of GSH (as GSH-NEM) and GSSG in different biological matrices.

Table 1: Performance Characteristics for GSH (as GSH-NEM) Quantification

MatrixInternal StandardLinearity RangeLLOQ (µM)Inter-assay CV (%)Accuracy/Recovery (%)Reference
Whole BloodGSH-(13C, 15N)-NEMPhysiologic normal ranges1.53.1-4.395-101[1]
Human PlasmaGSH-NEM-IS16 nM - 2 µM0.004997.098.0 ± 7.64[5]
Cultured CellsGS-NEM-13C2,15N0 - 32.41 µM1.50 nmolNot reportedNot reported[2]

Table 2: Performance Characteristics for GSSG Quantification

MatrixInternal StandardLinearity RangeLLOQ (µM)Inter-assay CV (%)Accuracy/Recovery (%)Reference
Whole BloodGSSG-(13C,15N)Physiologic normal ranges0.13.1-4.395-101[1]
Human PlasmaGSSG-IS2 nM - 500 nM0.003652.898.5 ± 12.7[5]
Cultured CellsGSSG-13C4,15N20 - 3.25 µM0.33 nmolNot reportedNot reported[2]

These data highlight the high sensitivity, precision, and accuracy of methods employing stable isotope dilution for glutathione analysis in complex biological samples. The use of this compound and similarly labeled standards allows for reliable quantification even at the low nanomolar concentrations found in plasma.[5]

Visualizing the Workflow and Biological Context

To better understand the experimental process and the biological significance of glutathione, the following diagrams illustrate a typical analytical workflow and the central role of GSH in cellular redox regulation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Blood, Plasma, Cells) Derivatization Immediate Derivatization with NEM Sample->Derivatization Prevents GSH oxidation Deproteinization Protein Precipitation (e.g., with SSA or Acetonitrile) Derivatization->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant UPLC UPLC Separation Supernatant->UPLC Injection MS Tandem Mass Spectrometry (MRM Mode) UPLC->MS Data Data Acquisition and Processing MS->Data Result [GSH] and [GSSG] Concentrations Data->Result Quantification

Caption: A generalized experimental workflow for the quantification of glutathione in biological samples.

glutathione_pathway cluster_synthesis Glutathione Synthesis cluster_redox_cycle Redox Cycling and Detoxification Glu_Cys Glutamate + Cysteine GCL Glutamate-Cysteine Ligase (GCL) Glu_Cys->GCL gamma_GC γ-Glutamylcysteine GCL->gamma_GC GS Glutathione Synthetase (GS) gamma_GC->GS Gly Glycine Gly->GS GSH Glutathione (GSH) GS->GSH GPx Glutathione Peroxidase (GPx) GSH->GPx GSH->GPx Detox Detoxification (e.g., GST conjugation) GSH->Detox GSH->Detox ROS Reactive Oxygen Species (ROS) ROS->GPx GSSG Glutathione Disulfide (GSSG) GPx->GSSG GR Glutathione Reductase (GR) GSSG->GR GR->GSH GR->GSH NADP NADP+ GR->NADP NADPH NADPH NADPH->GR

References

Safety Operating Guide

Proper Disposal of L-Glutathione reduced-13C2,15N: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of L-Glutathione reduced-13C2,15N, a stable isotope-labeled compound. Adherence to these procedures is critical for maintaining laboratory safety and regulatory compliance.

Immediate Safety and Handling

This compound is labeled with stable isotopes and is not radioactive.[1] Therefore, its disposal protocol aligns with that of the unlabeled L-Glutathione, focusing on its chemical properties.[1][] While some safety data sheets (SDS) classify L-Glutathione as non-hazardous, others indicate potential for irritation or other health effects.[3][4] It is prudent to handle this compound with care, utilizing appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear suitable chemical-resistant gloves.[5]

  • Eye Protection: Use safety goggles with side protection.[5]

  • Respiratory Protection: In case of dust formation, a particulate filter respirator is necessary.[5][6]

  • Lab Coat: A standard lab coat should be worn to protect clothing.

Quantitative Data Summary

The following table summarizes key information derived from safety data sheets for L-Glutathione.

ParameterInformation
CAS Number 70-18-8 (for unlabeled L-Glutathione)
Appearance White, hygroscopic powder.[7]
Stability Stable under normal conditions.[4][8]
Incompatible Materials Strong oxidizing agents.[7][8]
Storage Conditions Keep container tightly closed in a dry, well-ventilated place. For long-term storage, keep at -20°C or -80°C.[9]
Fire Hazard Non-combustible. Not considered a significant fire risk, but containers may burn. May emit corrosive fumes in a fire.[6][9]
Spill Cleanup Use dry clean-up procedures to avoid generating dust.[6][7] Collect material in a clean, dry, sealable, and labeled container for disposal.

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for disposing of this compound.

  • Waste Identification and Segregation:

    • Since this compound is a stable isotope-labeled compound, it does not require separate disposal as radioactive waste.[1]

    • Treat it as a chemical waste. Do not mix with general laboratory waste.[1]

  • Containerization:

    • Place the waste this compound, including any contaminated materials like weighing paper or pipette tips, into a designated and appropriate chemical waste container.

    • The container must be clean, dry, and sealable.[6]

  • Labeling:

    • Clearly label the waste container with its contents: "Waste this compound".

    • Ensure the label includes the full chemical name to avoid any ambiguity.

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container closed except when adding waste.

  • Disposal Request and Collection:

    • Dispose of the contents and container at an authorized hazardous or special waste collection point.[6][9]

    • Follow your institution's specific procedures for chemical waste pickup, which typically involves contacting the Environmental Health and Safety (EH&S) department.[]

  • Spill Management:

    • In case of a spill, avoid breathing dust and ensure the area is well-ventilated.[6][9]

    • Wear appropriate PPE, including gloves, safety glasses, and a dust respirator.[6]

    • Use dry cleanup methods such as sweeping or vacuuming (with an explosion-proof vacuum) to collect the spilled material.[6]

    • Place the collected material into a sealed container for disposal as chemical waste.[6]

    • Wash the spill area with large amounts of water, preventing runoff into drains.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation & Identification cluster_procedure Disposal Procedure cluster_spill Spill Contingency start Start: Have Waste This compound identify Identify Waste Type: Stable Isotope-Labeled Compound start->identify ppe Wear Appropriate PPE: Gloves, Safety Glasses, Lab Coat, Respirator (if dust) identify->ppe Handle as chemical waste containerize Place in a Labeled, Sealable Chemical Waste Container ppe->containerize spill Spill Occurs ppe->spill storage Store in Designated Satellite Accumulation Area containerize->storage request Arrange for Disposal via Institutional EH&S or Authorized Waste Collector storage->request end End: Waste Properly Disposed request->end spill->containerize No spill_ppe Wear Full PPE (including respirator) spill->spill_ppe Yes cleanup Use Dry Cleanup Methods spill_ppe->cleanup spill_container Place in Sealed Container for Disposal cleanup->spill_container spill_container->storage Treat as waste

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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L-Glutathione reduced-13C2,15N
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.